molecular formula C8H5FN2O2 B1387539 7-fluoro-1H-indazole-3-carboxylic acid CAS No. 959236-59-0

7-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B1387539
CAS No.: 959236-59-0
M. Wt: 180.14 g/mol
InChI Key: DFOSXJTYCNLCKG-UHFFFAOYSA-N
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Description

7-fluoro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-fluoro-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSXJTYCNLCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652945
Record name 7-Fluoro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-59-0
Record name 7-Fluoro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoro-1H-indazole-3-carboxylic acid: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Fluorinated Indazole Scaffold

In the landscape of medicinal chemistry, the 1H-indazole core has emerged as a "privileged scaffold," a structural motif consistently found in molecules exhibiting potent and selective biological activities.[1][2] Its rigid, bicyclic nature and specific hydrogen bonding capabilities make it an ideal anchor for interacting with protein targets, particularly kinases and G-protein coupled receptors.[3] The strategic introduction of a fluorine atom, as seen in 7-fluoro-1H-indazole-3-carboxylic acid, further enhances its utility. Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering local electronic environments and pKa. This guide provides an in-depth examination of the structure, synthesis, and application of this compound, a key building block for the next generation of targeted therapeutics.

Molecular Structure and Physicochemical Profile

This compound belongs to the family of nitrogen-containing heterocyclic compounds.[4] The molecule consists of a fused benzene and pyrazole ring system, with a fluorine atom at the C7 position and a carboxylic acid group at the C3 position. The 1H-indazole tautomer is known to be the most thermodynamically stable form.[1]

Core Structural Features

The planar aromatic system provides a rigid framework for orienting substituents into the binding pockets of biological targets. The carboxylic acid at the C3 position is a versatile chemical handle, enabling amide bond formation, esterification, and other key coupling reactions essential for library synthesis.[5] The fluorine atom at C7 is particularly strategic; it is positioned away from the primary site of chemical modification (the C3 carboxylic acid) but close enough to modulate the electronic properties of the entire heterocyclic system.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound (CAS: 959236-59-0).

Physicochemical Data

A summary of key physicochemical properties is crucial for planning synthetic transformations and for understanding the molecule's potential behavior in biological systems. While experimental data for the 7-fluoro isomer is not widely published, data from close analogs provide reliable estimates.

PropertyValueSource/Comment
CAS Number 959236-59-0[6]
Molecular Formula C₈H₅FN₂O₂[6]
Molecular Weight 180.14 g/mol [6]
Appearance Off-white to beige crystalline powderAnalog data[1]
Melting Point >290 °C (with decomposition)Based on 6-fluoro analog[1]
pKa (Predicted) ~2.9 - 3.1Estimated from non-fluorinated analog (3.03)[2][7]
Solubility Slightly soluble in DMSO and MethanolAnalog data[2]
Storage 2-8°C, sealed in dry conditions[6]

Synthesis and Mechanistic Considerations

The synthesis of substituted indazole-3-carboxylic acids can be approached through several routes, including cyclization reactions starting from ortho-substituted anilines or rearrangement of indole precursors.[8] For the synthesis of this compound, the most efficient and logical pathway commences with the corresponding 7-fluoroindole, proceeding via a two-step nitrosative rearrangement and subsequent oxidation.

This pathway is advantageous as it leverages a commercially available starting material and proceeds through a well-documented rearrangement mechanism, offering high regioselectivity for the desired indazole isomer.

Recommended Synthetic Pathway

The conversion of 7-fluoroindole to this compound is best achieved in two distinct, high-yielding steps:

  • Step 1: Nitrosation of 7-Fluoroindole. Treatment of 7-fluoroindole with an acidic solution of sodium nitrite generates the intermediate 7-fluoro-1H-indazole-3-carboxaldehyde.

  • Step 2: Oxidation. The intermediate aldehyde is then oxidized to the final carboxylic acid product using a mild oxidant like sodium chlorite.

Diagram 2: Synthetic Workflow

SynthesisWorkflow start 7-Fluoroindole (Starting Material) step1 Step 1: Nitrosation (NaNO₂, HCl, DMF/H₂O) start->step1 intermediate 7-Fluoro-1H-indazole- 3-carboxaldehyde step1->intermediate step2 Step 2: Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) intermediate->step2 product 7-Fluoro-1H-indazole- 3-carboxylic acid (Final Product) step2->product

Caption: Two-step synthesis of the target compound from 7-fluoroindole.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous substrates and represent a robust method for laboratory-scale synthesis.[9][10]

Protocol 2.2.1: Synthesis of 7-Fluoro-1H-indazole-3-carboxaldehyde (Step 1)

  • Rationale: This reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, at the electron-rich C3 position of the indole ring.[10] A subsequent multistep cascade involving ring opening and re-closure yields the thermodynamically stable indazole core.[10] The use of a mixed solvent system (DMF/H₂O) ensures solubility for both the organic substrate and the inorganic nitrite salt.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-fluoroindole (1.0 eq) in a mixture of DMF and water.

    • Add sodium nitrite (NaNO₂, 4.0 eq) to the solution and cool the mixture to 0-5°C in an ice bath.

    • Slowly add hydrochloric acid (HCl, 2.5-3.0 eq) dropwise to the stirred mixture, maintaining the internal temperature below 10°C. Causality Note: Slow, controlled addition of acid is critical to manage the exothermic reaction and prevent the degradation of the sensitive nitrosonium species.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Upon completion, quench the reaction by pouring the mixture into ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved via silica gel chromatography.

Protocol 2.2.2: Oxidation to this compound (Step 2)

  • Rationale: The Pinnick oxidation is the method of choice for converting α,β-unsaturated or heterocyclic aldehydes to carboxylic acids without affecting other sensitive functional groups.[9] Sodium chlorite (NaClO₂) is the primary oxidant, while 2-methyl-2-butene is used as a scavenger for the hypochlorite (ClO⁻) byproduct, which can otherwise lead to unwanted side reactions. Sodium dihydrogen phosphate (NaH₂PO₄) acts as a buffer to maintain a weakly acidic pH, optimal for the reaction.

  • Procedure:

    • Dissolve the crude 7-fluoro-1H-indazole-3-carboxaldehyde (1.0 eq) from the previous step in a 1:1 mixture of tert-butanol and water.

    • To this solution, add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) and 2-methyl-2-butene (5.0 eq).

    • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 5.0 eq) in water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature with vigorous stirring.

    • Stir the reaction at room temperature until TLC analysis shows the disappearance of the aldehyde.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any remaining oxidant.

    • Extract the mixture with ethyl acetate to remove the 2-methyl-2-butene and any non-acidic impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1N HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole core, influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. A broad singlet corresponding to the N-H proton will be visible, typically downfield (>10 ppm). The carboxylic acid proton will also appear as a very broad singlet, often further downfield.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The carboxyl carbon will be the most downfield signal (typically >160 ppm). The carbon atom directly bonded to the fluorine (C7) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a definitive diagnostic feature.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₈H₅FN₂O₂) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M-H]⁻.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong C=O stretching absorption around 1700-1725 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic but rather a high-value starting material for the synthesis of pharmacologically active agents.[11] Its utility stems from the established importance of the indazole scaffold in targeting a range of diseases.

Kinase Inhibitors

The 1H-indazole-3-amide moiety is a well-established "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[3] Marketed oncology drugs like Pazopanib and Axitinib contain indazole cores.[3] The 7-fluoro substituent can enhance binding affinity through favorable electrostatic or dipole interactions and can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.

Serotonin (5-HT) Receptor Antagonists

The indazole-3-carboxamide structure is central to the activity of Granisetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[8] The carboxylic acid of the title compound is the direct precursor to the amide found in Granisetron and its derivatives.

Other Therapeutic Areas

The indazole scaffold has been explored for a multitude of other applications, including the development of anti-inflammatory agents, antivirals (including anti-HIV), and agents targeting neurodegenerative diseases like Alzheimer's.[1][12][13] In each case, this compound provides a robust starting point for creating new chemical entities with potentially superior drug-like properties.

Safety and Handling

As a research chemical, this compound should be handled with appropriate precautions.

  • GHS Hazard Statements: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended) in a tightly sealed container to prevent degradation.[6]

Conclusion

This compound is a strategically designed molecular building block that combines the proven biological relevance of the indazole scaffold with the advantageous physicochemical properties imparted by fluorination. Its straightforward and logical synthesis from 7-fluoroindole allows for accessible production. The versatility of its carboxylic acid handle makes it an invaluable starting point for the synthesis of diverse compound libraries aimed at critical therapeutic targets. For researchers and drug development professionals, this compound represents not just a reagent, but a key that unlocks access to novel and potentially life-changing medicines.

References

A consolidated list of all sources cited within this guide.

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Petit, E., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. [Link]

  • This compound. Lead Sciences. [Link]

  • Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3 Powder In Stock. Shandong Hanjiang Chemical Co., Ltd. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

Sources

An In-depth Technical Guide to 7-fluoro-1H-indazole-3-carboxylic acid (CAS Number: 959236-59-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Building Block for Innovations in Kinase Inhibition and Targeted Protein Degradation

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on 7-fluoro-1H-indazole-3-carboxylic acid. It delves into its chemical properties, synthesis, and burgeoning applications, providing field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

This compound is a fluorinated heterocyclic compound that has emerged as a pivotal building block in contemporary drug discovery. The indazole core is a recognized "privileged scaffold," frequently appearing in molecules with a wide array of biological activities, including anti-inflammatory and anti-cancer properties[1]. The strategic placement of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive starting point for the synthesis of novel therapeutic agents[2]. This guide will provide a detailed exploration of this valuable compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

PropertyValueSource(s)
CAS Number 959236-59-0[1][3]
Molecular Formula C₈H₅FN₂O₂[3]
Molecular Weight 180.14 g/mol [3]
Appearance Solid (predicted)Inferred from related compounds[4]
Purity Typically ≥95%[3]
Storage Conditions Sealed in dry, 2-8°C[1]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis involves two key transformations:

  • Cyclization: Formation of the 7-fluoro-1H-indazole core via reaction of 2,3-difluorobenzaldehyde with hydrazine.

  • Carboxylation: Introduction of the carboxylic acid group at the C3 position of the indazole ring.

SynthesisWorkflow Start 2,3-Difluorobenzaldehyde Step1 Step 1: Cyclization Reagents: Hydrazine hydrate Conditions: Heat (e.g., 180°C) Start->Step1 Intermediate 7-fluoro-1H-indazole Step1->Intermediate Step2 Step 2: Carboxylation Reagents: n-BuLi, CO₂ Conditions: Low temperature (e.g., -70°C) Intermediate->Step2 End This compound Step2->End VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates PLCG PLCγ VEGFR2->PLCG Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PKC PKC PLCG->PKC ERK ERK PKC->ERK ERK->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->VEGFR2 Inhibits PROTAC_Mechanism PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3Ligase E3 Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Leads to recognition by Degradation Target Protein Degradation Proteasome->Degradation Mediates

Sources

physical and chemical properties of 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Fluoro-1H-indazole-3-carboxylic Acid

Introduction

This compound is a fluorinated heterocyclic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the strategic introduction of a fluorine atom can profoundly influence the molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering valuable insights for researchers and professionals in drug discovery and chemical synthesis. The indazole ring system is a key component in a variety of biologically active compounds, including those with anti-inflammatory, anti-tumor, and protein kinase inhibition properties.[1] The presence of the carboxylic acid functional group at the 3-position provides a versatile handle for further chemical modifications, such as amidation and esterification, which are crucial for the synthesis of complex organic molecules and potential therapeutic agents.[2]

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These parameters are critical for its identification, handling, and application in various chemical and biological assays.

PropertyValueSource(s)
CAS Number 959236-59-0[3][4][5]
Molecular Formula C₈H₅FN₂O₂[3][4]
Molecular Weight 180.14 g/mol [3][4]
Appearance Solid[6]
Purity Typically ≥95%[3][4]
Storage Temperature 2-8°C, sealed in a dry environment[4]

The fluorine atom at the 7-position significantly impacts the molecule's electronic properties and can enhance its metabolic stability and binding affinity to biological targets. The recommended storage conditions are crucial for maintaining the compound's integrity and preventing degradation over time.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is primarily dictated by the acidic nature of the carboxylic acid group and the reactivity of the indazole ring.

Acidity and Reactivity : The carboxylic acid moiety allows for standard derivatization reactions. For instance, it can be readily converted to amides through coupling reactions with various amines using reagents like EDC.HCl and HOBT.[1] This reactivity is fundamental to its use as a building block in the synthesis of larger, more complex molecules.[3]

Synthesis : While specific synthesis routes for the 7-fluoro derivative are proprietary or detailed in specialized literature, general methods for producing indazole-3-carboxylic acids often involve the cyclization of aryl hydrazines.[7] One common pathway starts from isatin, which is hydrolyzed, converted to a diazonium salt, reduced to an aryl hydrazine, and then cyclized under acidic conditions.[7] Another approach involves the carboxylation of a protected indazole using a strong base like n-butyl lithium followed by the introduction of carbon dioxide.[1] A patented method describes the synthesis of 1H-indazole-3-carboxylic acid derivatives from simple anthranilic acid amides or esters, highlighting the versatility of synthetic approaches.[8]

Experimental Protocols

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel indazole derivative like this compound.

Sources

An In-depth Technical Guide to 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-fluoro-1H-indazole-3-carboxylic acid, a fluorinated derivative of indazole-3-carboxylic acid. This compound is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom and the versatile reactivity of the indazole scaffold.

Core Molecular Properties

This compound is a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 7-position significantly influences its electronic properties, acidity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

The chemical structure consists of a bicyclic indazole core, composed of a benzene ring fused to a pyrazole ring. A carboxylic acid group is attached at the 3-position, and a fluorine atom is substituted at the 7-position.

Molecular Formula: C₈H₅FN₂O₂

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

The molecular weight and other key physicochemical properties are summarized in the table below. These parameters are crucial for experimental design, including reaction stoichiometry, and for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Weight 180.14 g/mol [1][2][3]
CAS Number 959236-59-0[1][2][3]
MDL Number MFCD07378920[4]
Purity Typically ≥95%[2][3]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Reactivity

Indazole derivatives are important intermediates in the synthesis of various pharmaceuticals.[5] The synthesis of fluorinated indazoles often involves multi-step reaction sequences.

While specific, detailed synthetic routes for this compound are proprietary or found within patent literature, general methods for preparing substituted indazole-3-carboxylic acids can be adapted. A common strategy involves the cyclization of appropriately substituted phenylhydrazines.[6] For instance, a synthesis could potentially start from a fluorinated anthranilic acid derivative.

Another established method for synthesizing indazole-3-carboxylic acid involves the hydrolysis of isatin, followed by diazotization, reduction to an aryl hydrazine, and subsequent cyclization under acidic conditions.[6] Modifications to this route using a fluorinated isatin precursor could yield the target compound.

Diagram: Generalized Synthetic Workflow

Synthesis_Workflow A Fluorinated Starting Material (e.g., 2,3-difluorobenzoic acid) B Intermediate Formation (e.g., Bromination, Amidation) A->B Multi-step functionalization C Cyclization B->C Ring formation D Functional Group Manipulation (e.g., Oxidation) C->D Introduction of carboxylic acid E This compound D->E Final Product

Caption: A conceptual workflow for the synthesis of fluorinated indazoles.

The carboxylic acid moiety of this compound is a key site for chemical modification, readily undergoing reactions such as:

  • Amide bond formation: Coupling with various amines to produce a diverse library of indazole-3-carboxamides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.[7]

  • Esterification: Reaction with alcohols to form the corresponding esters.

The indazole ring itself can also undergo further substitution reactions, although the positions are directed by the existing substituents.

Applications in Research and Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8] Fluorination is a widely used strategy to enhance the pharmacological properties of drug candidates, such as metabolic stability, binding affinity, and membrane permeability.

This compound serves as a crucial building block for the synthesis of more complex molecules. Its derivatives are investigated for a wide range of therapeutic targets. For example, indazole derivatives are key intermediates in the synthesis of drugs like granisetron, used to treat chemotherapy-induced nausea.[5][8]

Indazole-containing compounds have shown a broad spectrum of pharmacological activities, including:

  • Anticancer agents: As kinase inhibitors for the treatment of various cancers.[8]

  • Anti-inflammatory agents.

  • Serotonin receptor antagonists. [8]

  • Agonists of the nicotinic α-7 receptor: Showing potential for the treatment of neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[6]

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the molecule.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the compound.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Based on data for similar indazole carboxylic acids, this compound should be handled with care. Potential hazards include:

  • Skin irritation.[4][9]

  • Serious eye irritation.[4][9]

  • May cause respiratory irritation.[4][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10] Recommended storage temperature is between 2-8°C.[3]

References

  • This compound - CAS:959236-59-0 - Sunway Pharm Ltd. [Link]

  • This compound, min 95%, 250 mg - Oakwood Chemical. [Link]

  • This compound - Lead Sciences. [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLICACID SDS, 1077-94-7 Safety Data Sheets - ChemSrc. [Link]

Sources

7-fluoro-1H-indazole-3-carboxylic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 7-fluoro-1H-indazole-3-carboxylic acid

This guide provides a comprehensive technical overview of the safety, handling, and toxicological profile of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the causality behind safety protocols, grounded in the compound's chemical properties and reactivity.

Introduction: A Key Building Block in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] Derivatives of indazole-3-carboxylic acid are integral to the development of novel therapeutics, including protein kinase inhibitors and agents targeting neurological disorders.[2][3] Given its role as a crucial starting material, a thorough and nuanced understanding of its safety profile is paramount for ensuring laboratory safety and regulatory compliance.

Section 1: Chemical and Physical Identity

The inherent reactivity and physiological effects of a compound are dictated by its structure and physical state. This compound is a solid organic compound whose properties necessitate specific handling procedures.

PropertyValueSource
CAS Number 959236-59-0
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol [4]
Appearance Solid / Powder
Purity Typically ≥95%[5]
Storage Temperature 2-8°C, Sealed in dry conditions

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[5][6] This classification stems from the compound's chemical nature as a carboxylic acid and a fluorinated aromatic system, which can interact with biological tissues.

GHS Hazard Summary Table
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[5][6][7][8]

Visualizing the Hazard Profile

The following diagram outlines the logical flow of hazard identification based on GHS criteria.

cluster_GHS GHS Hazard Profile: this compound cluster_Exposure Routes of Exposure cluster_Hazards Resulting Hazards Compound C₈H₅FN₂O₂ (Solid) Ingestion Ingestion Compound->Ingestion Skin_Contact Skin Contact Compound->Skin_Contact Eye_Contact Eye Contact Compound->Eye_Contact Inhalation Inhalation Compound->Inhalation Acute_Tox Acute Toxicity (Oral) H302 Ingestion->Acute_Tox Skin_Irrit Skin Irritation H315 Skin_Contact->Skin_Irrit Eye_Irrit Serious Eye Irritation H319 Eye_Contact->Eye_Irrit Resp_Irrit Respiratory Irritation H335 Inhalation->Resp_Irrit

Caption: GHS Hazard Profile for this compound.

Section 3: Toxicological Profile and First Aid Measures

The hazardous nature of this compound necessitates immediate and appropriate first-aid responses to mitigate harm following accidental exposure.

  • Oral Toxicity (H302): If swallowed, this compound is harmful. The carboxylic acid functionality can cause irritation to the gastrointestinal tract.[9]

    • First Aid Protocol: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[7][8]

  • Skin Irritation (H315): As a moderately acidic organic compound, it can cause skin irritation upon direct contact. Prolonged exposure can lead to redness and discomfort.[8][9]

    • First Aid Protocol: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[7][9]

  • Serious Eye Irritation (H319): The compound is a significant eye irritant. Direct contact with the powder can cause serious damage, including redness, pain, and impaired vision.[8][9]

    • First Aid Protocol: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[7][9]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[8][9]

    • First Aid Protocol: Move the person to fresh air and keep them comfortable for breathing. If the individual feels unwell or breathing is difficult, seek medical attention.[7][9]

Section 4: Safe Handling and Storage Protocol

A self-validating system of protocols is essential to minimize exposure risk. This involves a combination of engineering controls, personal protective equipment (PPE), and strict hygiene practices.

Experimental Protocol for Safe Handling
  • Preparation and Engineering Controls:

    • Conduct all weighing and handling operations within a certified chemical fume hood or a ventilated enclosure to control dust.

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9]

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE at all times. This is non-negotiable. See the table below for specifications.

    • Gloves must be inspected for integrity before use and should be compatible with organic acids.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols during handling.[7] Use non-sparking tools for transfers.

    • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[8]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[9]

    • Decontaminate all work surfaces after the procedure is complete.

    • Dispose of contaminated waste (e.g., gloves, weighing paper) in a designated, sealed container according to institutional and local regulations.[9]

Personal Protective Equipment (PPE) Specification
Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles or a face shield.Protects against dust particles causing serious eye irritation (H319).[7]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile).Prevents skin contact and subsequent irritation (H315).[7]
Body Laboratory coat.Protects against accidental spills on clothing and skin.[7]
Respiratory Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.Prevents inhalation of dust that can cause respiratory irritation (H335).[7]
Safe Handling Workflow

cluster_SOP SOP Workflow: Safe Handling of this compound Start Start: Prepare for Handling Prep Step 1: Verify Engineering Controls (Fume Hood, Eyewash/Shower) Start->Prep Don_PPE Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->Don_PPE Handle Step 3: Handle Compound in Fume Hood - Avoid dust generation - Use non-sparking tools Don_PPE->Handle Post_Handle Step 4: Post-Handling Procedures - Decontaminate surfaces - Wash hands thoroughly Handle->Post_Handle Waste Step 5: Segregate & Dispose of Waste (Follow institutional guidelines) Post_Handle->Waste Store Step 6: Store Compound Correctly (2-8°C, Dry, Tightly Sealed) Waste->Store End End: Procedure Complete Store->End

Caption: Standard Operating Procedure (SOP) Workflow for Safe Handling.

Storage Conditions

Proper storage is critical to maintaining the compound's integrity and preventing accidental release.

  • Requirements: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended temperature is between 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents.[9]

Section 5: Accidental Release and Fire-Fighting Measures

  • Accidental Release:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear full PPE, including respiratory protection.

    • Avoid dust formation. Gently sweep or vacuum up the spilled solid. Do not use compressed air.

    • Collect the material in a suitable, closed container for disposal.[7]

  • Fire-Fighting:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

    • Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Stability and Reactivity

Understanding the chemical stability is key to preventing hazardous reactions.

  • Reactivity: The compound is generally stable under recommended storage conditions. The carboxylic acid group can undergo typical reactions like esterification or amidation.[10][11]

  • Conditions to Avoid: Avoid dust formation and exposure to incompatible materials like strong oxidizing agents.[7][9]

  • Hazardous Decomposition Products: No specific data is available for this compound, but thermal decomposition may produce hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).

Conclusion

This compound is a valuable reagent in pharmaceutical research, but it presents definite hazards that require careful management. Its profile as an oral toxin and a skin, eye, and respiratory irritant mandates the stringent use of engineering controls and personal protective equipment. By adhering to the detailed protocols outlined in this guide, researchers can handle this compound safely and effectively, enabling continued innovation in drug discovery.

References

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • Storemore. (n.d.). This compound, min 95%, 250 mg. Retrieved from [Link]

  • Wiley InterScience. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408.
  • NIH. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • MPG.PuRe. (2025, December 11). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

  • NIH. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

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7-Fluoro-1H-indazole-3-carboxylic Acid: A Pivotal Scaffold in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While 7-fluoro-1H-indazole-3-carboxylic acid itself is not characterized by a distinct biological activity, its true significance lies in its role as a highly versatile and valuable building block in medicinal chemistry. The indazole core, a bioisostere of indole, is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a fluorine atom at the 7-position and a carboxylic acid at the 3-position provides medicinal chemists with a powerful tool to modulate physicochemical properties and create complex molecular architectures. This guide explores the foundational importance of the indazole scaffold, delves into the specific utility of this compound as a synthetic intermediate, and provides a detailed protocol for its application in amide bond formation, a cornerstone reaction in drug development.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-indazole ring system is a bicyclic aromatic heterocycle that is isosteric to indole and benzimidazole. This structural similarity allows indazole-containing molecules to interact with biological targets typically addressed by indole-based compounds, while offering distinct electronic and hydrogen-bonding properties. Derivatives of indazole have demonstrated a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and analgesic effects[1][2]. The nitrogen-containing heterocyclic system is a key feature in many marketed drugs and clinical candidates, often acting as a crucial "hinge-binding" fragment in kinase inhibitors or participating in other critical receptor-ligand interactions[3].

Physicochemical Profile of this compound

The subject of this guide, this compound, is a specialized derivative that offers distinct advantages for drug design. Its key chemical features provide a rationale for its widespread use as a synthetic precursor.

  • 1H-Indazole Core: Provides the fundamental bicyclic aromatic system known for favorable interactions with numerous biological targets[1].

  • 3-Carboxylic Acid Group: This functional group is a versatile synthetic handle. It readily participates in reactions like amidation and esterification, allowing for the straightforward coupling of diverse molecular fragments. This is fundamental for building libraries of compounds for structure-activity relationship (SAR) studies[4].

  • 7-Fluoro Substituent: The introduction of a fluorine atom can profoundly influence a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of the nearby N-H group in the indazole ring.

Below is a summary of the key physicochemical properties for this compound.

PropertyValueSource
CAS Number 959236-59-0[5][6]
Molecular Formula C8H5FN2O2[6]
Molecular Weight 180.14 g/mol [6]
Appearance Solid-
Purity Typically ≥95%[6]
Storage Sealed in dry, 2-8°C[6]

Role as a Key Intermediate in PARP Inhibitor Synthesis

One of the most significant applications of indazole-based scaffolds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations[7][8].

The indazole-carboxamide moiety is a well-established pharmacophore for potent PARP inhibition[9][10][11]. This compound serves as a critical starting material for synthesizing these complex inhibitors. The carboxylic acid allows for the coupling of various amine-containing side chains, which are essential for optimizing potency, selectivity, and pharmacokinetic properties[7][9]. The fluorine atom, in this context, can contribute to improved metabolic stability and cellular activity of the final drug candidate.

G cluster_0 Synthetic Pathway to PARP Inhibitor A 7-Fluoro-1H-indazole- 3-carboxylic acid C Amide Coupling (e.g., EDC, HOBt) A->C B Amine-containing Side Chain (R-NH2) B->C D Advanced Intermediate (Indazole-3-carboxamide) C->D E Further Synthetic Modifications D->E F Final PARP Inhibitor Drug Candidate E->F

Synthetic utility of the target compound.

Experimental Protocol: Amide Coupling

To illustrate its practical utility, this section provides a detailed, self-validating protocol for a standard amide coupling reaction using this compound. This reaction is fundamental to synthesizing libraries of indazole-3-carboxamides for screening.

Objective: To synthesize an N-substituted-7-fluoro-1H-indazole-3-carboxamide.

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram:

workflow start Start step1 Dissolve acid in anhydrous DMF start->step1 step2 Add coupling reagents (EDC, HOBt) & base (TEA) step1->step2 step3 Stir for 15-30 min (Active Ester Formation) step2->step3 step4 Add amine (1.0 equiv) step3->step4 step5 Stir at RT (4-12 h) step4->step5 step6 Monitor by TLC step5->step6 step6->step5 Incomplete step7 Aqueous Workup (Quench, Extract, Wash) step6->step7 Reaction Complete step8 Dry & Concentrate step7->step8 step9 Purify (Column Chromatography) step8->step9 end End (Pure Product) step9->end

Amide coupling experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Activation: Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution. Follow this with the addition of a tertiary base such as TEA or DIPEA (3.0 equivalents).

    • Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester. This ester is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid, facilitating the amide bond formation. The base neutralizes the HCl salt of EDC and the acid formed during the reaction.

  • Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting carboxylic acid.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution (to remove unreacted HOBt and acid), water, and finally brine.

    • Self-Validation: The bicarbonate wash is a critical step. If effervescence is observed, it confirms the presence of acidic species which are being successfully neutralized and removed.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted-7-fluoro-1H-indazole-3-carboxamide.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in medicinal chemistry. While not a therapeutic agent in its own right, its role as a sophisticated chemical intermediate is indispensable. Its combination of a privileged heterocyclic core, a versatile carboxylic acid handle, and a property-modulating fluorine atom makes it a go-to building block for the synthesis of high-value drug candidates, most notably in the field of oncology with PARP inhibitors. As drug discovery continues to evolve, the demand for such well-designed, multifunctional scaffolds will only increase, ensuring the continued relevance of this compound in the development of next-generation therapeutics.

References

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]

  • Google Patents.
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Academia.edu. (PDF) Discovery of 2-{4-[(3 S )-Piperidin-3-yl]phenyl}-2 H -indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]

  • PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]

  • PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • European Open Science. PARP Inhibitor for Ovarian Cancer Therapy. [Link]

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  • ResearchGate. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]

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An In-Depth Technical Guide to 7-Fluoro-1H-indazole-3-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-fluoro-1H-indazole-3-carboxylic acid derivatives, a class of compounds of significant interest in modern medicinal chemistry. We will delve into the synthetic strategies for their preparation, explore their diverse biological activities with a focus on oncology, and discuss the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed and practical understanding of this important chemical scaffold.

The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered substantial attention in drug discovery.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2] The indazole nucleus is a key component in several approved drugs, highlighting its clinical significance.

The introduction of a carboxylic acid at the 3-position provides a crucial handle for further chemical modification, most commonly through the formation of amide bonds. This allows for the exploration of a vast chemical space and the fine-tuning of pharmacological properties.

The Strategic Importance of the 7-Fluoro Substituent

Fluorine has become a cornerstone in modern drug design. Its introduction into a molecule can profoundly influence its physicochemical and biological properties. The 7-fluoro substituent on the indazole ring is of particular interest for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, leading to an increased half-life of the drug in the body.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of the indazole N-H proton, which can influence the molecule's ionization state and its ability to participate in hydrogen bonding.

  • Improved Membrane Permeability: In some cases, the introduction of fluorine can enhance a molecule's lipophilicity, facilitating its passage across cellular membranes.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached in a systematic, multi-step manner. The overall synthetic workflow is depicted below.

Synthesis_Workflow A Starting Material (e.g., 2,3-Difluorobenzaldehyde) B Synthesis of 7-Fluoro-1H-indazole A->B Hydrazine Cyclization C Introduction of the Carboxylic Acid Moiety at C3 B->C Carboxylation D Amide Coupling C->D Activation & Amination E Final Derivative D->E

Caption: General synthetic workflow for this compound derivatives.

Synthesis of the Core Intermediate: this compound

Step 1: Synthesis of 7-Fluoro-1H-indazole

A common and effective method for the synthesis of the 7-fluoro-1H-indazole core involves the cyclization of a suitably substituted fluorinated precursor with hydrazine.[3]

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole

  • Materials: 2,3-Difluorobenzaldehyde, Hydrazine monohydrate, Ethyl acetate, Water, Saturated brine, Anhydrous sodium sulfate.

  • Procedure:

    • To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).

    • Heat the reaction mixture with stirring at 180°C for 10 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Extract the product by adding ethyl acetate and water to separate the organic layer.

    • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[3]

    • Purify the crude product by silica gel column chromatography to afford 7-fluoro-1H-indazole.[3]

Step 2: Introduction of the Carboxylic Acid at the 3-Position

The introduction of a carboxylic acid moiety at the C3 position of the indazole ring can be achieved through the nitrosation of a corresponding indole precursor to form an aldehyde, which is then oxidized to the carboxylic acid.[4]

Experimental Protocol: Synthesis of this compound

  • Materials: 7-Fluoro-1H-indazole, Sodium nitrite, Hydrochloric acid, DMF, Water, Sodium chlorite, Sodium dihydrogen phosphate, 2-methyl-2-butene, tert-Butanol.

  • Procedure (adapted from a similar synthesis[4]):

    • Nitrosation to form 7-Fluoro-1H-indazole-3-carboxaldehyde: Dissolve 7-fluoro-1H-indazole in a mixture of DMF and water. Cool the solution and slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid. Stir the reaction until completion (monitored by TLC). Extract the product with an organic solvent and purify to obtain the aldehyde.

    • Oxidation to the carboxylic acid: Dissolve the 7-fluoro-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water. Add sodium dihydrogen phosphate and 2-methyl-2-butene. In a separate flask, dissolve sodium chlorite in water and add this solution dropwise to the aldehyde solution at room temperature. Stir until the starting material is consumed. Quench the reaction with a saturated aqueous solution of sodium sulfite. Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.[4]

Synthesis of 7-Fluoro-1H-indazole-3-carboxamide Derivatives

The final step in the synthesis of the target derivatives is the formation of the amide bond. This is typically achieved through a coupling reaction between the carboxylic acid and a primary or secondary amine, facilitated by a suitable coupling agent.

Amide_Coupling Indazole_COOH 7-Fluoro-1H-indazole- 3-carboxylic acid Product 7-Fluoro-1H-indazole- 3-carboxamide Derivative Indazole_COOH->Product Amide Bond Formation Amine R1R2NH Amine->Product Amide Bond Formation Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) Coupling_Agent->Product Amide Bond Formation Base Base (e.g., DIPEA, TEA) Base->Product Amide Bond Formation Solvent Solvent (e.g., DMF) Solvent->Product Amide Bond Formation

Caption: Key components of the amide coupling reaction.

Experimental Protocol: General Procedure for Amide Coupling

  • Materials: this compound, desired amine, a coupling agent (e.g., HATU or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA or TEA), and an anhydrous polar aprotic solvent (e.g., DMF).

  • Procedure (adapted from a similar synthesis[4][5]):

    • Dissolve this compound (1.0 equiv) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.2 equiv) and the base (e.g., DIPEA, 3.0 equiv) to the solution and stir for 10-15 minutes at room temperature.

    • Add the desired amine (1.1 equiv) to the reaction mixture.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 7-fluoro-1H-indazole-3-carboxamide derivative.

Biological Activity and Therapeutic Potential

Derivatives of 1H-indazole-3-carboxylic acid have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2][6] The introduction of the 7-fluoro substituent is anticipated to further enhance these properties.

Anticancer Activity

Numerous studies have reported the potent antiproliferative activity of indazole derivatives against a variety of human cancer cell lines.[6] The mechanism of action often involves the inhibition of protein kinases that are critical for cancer cell growth and survival.

Table 1: Representative Anticancer Activity of Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[6]
6o A549 (Lung Cancer)>40[6]
6o PC-3 (Prostate Cancer)27.4[6]
6o Hep-G2 (Hepatoma)26.3[6]
10d SR (Leukemia)0.0153[7]
10e SR (Leukemia)<0.01[7]
Compound 5 PARP-1 (enzyme inhibition)6.8[8]

Note: The compounds listed are indazole derivatives, and while not all contain the 7-fluoro substitution, they provide a strong rationale for the anticancer potential of this class of molecules.

The data indicates that specific indazole derivatives can exhibit potent and selective anticancer activity. For instance, compound 6o shows promising activity against the K562 leukemia cell line with good selectivity over normal cells (HEK-293, IC50 = 33.2 µM).[6] Furthermore, compounds 10d and 10e demonstrate exceptionally high potency against the SR leukemia cell line.[7]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

SAR Indazole_Core 7-Fluoro-1H-indazole Core (Essential for activity) Position_3 3-Carboxamide Linker (Crucial for target interaction) Indazole_Core->Position_3 Amide_Substituent Amide Substituent (R) (Modulates potency, selectivity, and physicochemical properties) Position_3->Amide_Substituent

Caption: Key structural features influencing the biological activity of 7-fluoro-1H-indazole-3-carboxamides.

  • The 7-Fluoro Group: As previously discussed, the fluorine atom at the 7-position is expected to enhance metabolic stability and potentially improve binding affinity through favorable electronic interactions.

  • The 3-Carboxamide Linker: The carboxamide at the 3-position is a critical pharmacophoric element. Its ability to act as both a hydrogen bond donor and acceptor allows for key interactions with the amino acid residues in the active site of target proteins, such as kinases. The specific regiochemistry of the 3-carboxamide is often crucial for activity.[9]

  • The Amide Substituent (R group): The nature of the substituent on the amide nitrogen plays a pivotal role in determining the potency, selectivity, and physicochemical properties of the molecule. Aromatic and heteroaromatic rings are common substituents, and their electronic and steric properties can be systematically varied to optimize activity. The introduction of functionalities that can engage in additional hydrogen bonding or hydrophobic interactions can significantly enhance potency.

Characterization of this compound Derivatives

The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to confirm the identity and purity of this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the number and connectivity of protons in the molecule. The characteristic signals for the indazole ring protons and the amide N-H proton are key diagnostic features. The coupling patterns between the fluorine atom and adjacent protons (nJHF) are also informative.

    • 13C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the indazole ring carbons are sensitive to the substitution pattern. The carbonyl carbon of the amide typically appears in the range of 160-170 ppm.[10]

    • 19F NMR: Directly observes the fluorine nucleus, providing a sensitive probe for the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The strategic incorporation of a 7-fluoro substituent offers a valuable tool for enhancing the pharmacokinetic and pharmacodynamic properties of these molecules. The synthetic methodologies outlined in this guide provide a clear and practical framework for the preparation of a diverse range of derivatives.

Future research in this area will likely focus on the synthesis and evaluation of novel amide derivatives with a wide array of substituents to further probe the structure-activity relationships and to identify compounds with improved potency, selectivity, and drug-like properties. The continued exploration of this privileged scaffold holds great promise for the development of the next generation of targeted therapeutics.

References

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7-Fluoro-1H-indazole-3-carboxylic Acid: A Versatile Scaffold for Drug Discovery – A Technical Guide to Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the discovery of novel therapeutic agents often hinges on the strategic design and utilization of versatile molecular scaffolds. 7-Fluoro-1H-indazole-3-carboxylic acid is one such scaffold, a fluorinated heterocyclic building block poised for the synthesis of a diverse array of biologically active compounds. The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in drug discovery, known to interact with a multitude of biological targets.[1][2] The incorporation of a fluorine atom at the 7-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules.[3][4][5][6][7] Furthermore, the carboxylic acid moiety at the 3-position serves as a versatile chemical handle, enabling the straightforward synthesis of amide and ester libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the potential mechanisms of action for compounds derived from this compound, based on the established biological activities of structurally related indazole derivatives.

Potential Molecular Targets and Mechanisms of Action of Indazole-Based Compounds

While direct mechanistic studies on this compound are not extensively available, the broader class of indazole-3-carboxamide and related derivatives has been shown to target several key protein families implicated in a range of diseases.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[8][9][10] Indazole derivatives have emerged as potent inhibitors of several kinases, including p21-activated kinase 1 (PAK1), Aurora kinases, and serum- and glucocorticoid-inducible kinase 1 (SGK1).[11][12][13]

Mechanism of Kinase Inhibition:

The primary mechanism by which many small molecule inhibitors, including indazole derivatives, target kinases is through competitive binding at the ATP-binding site.[14] These inhibitors are designed to mimic the adenine region of ATP, forming key interactions with the hinge region of the kinase domain and displacing the natural substrate. This blocks the transfer of the gamma-phosphate from ATP to the target protein, thereby inhibiting downstream signaling.[11][14]

The indazole scaffold is particularly well-suited for this role. Its planar bicyclic structure can fit snugly into the often-hydrophobic ATP-binding pocket, while the nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the kinase hinge region. The 3-carboxamide moiety can be elaborated with various substituents to extend into and interact with other regions of the active site, enhancing both potency and selectivity.

Rac_Cdc42 Rac/Cdc42 (GTP-bound) PAK1_inactive PAK1 (Inactive Dimer) Rac_Cdc42->PAK1_inactive Activation PAK1_active PAK1 (Active Monomer) PAK1_inactive->PAK1_active Dimer Dissociation & Autophosphorylation Downstream_Substrates Downstream Substrates (e.g., LIMK1, Merlin) PAK1_active->Downstream_Substrates Phosphorylation Cytoskeletal_Remodeling Cytoskeletal Remodeling Downstream_Substrates->Cytoskeletal_Remodeling Cell_Proliferation Cell Proliferation & Survival Downstream_Substrates->Cell_Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->PAK1_active ATP-Competitive Inhibition Indazole_Agonist Indazole-based Agonist GPR120 GPR120 Receptor Indazole_Agonist->GPR120 Binding Gq11 Gq/11 Protein GPR120->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Cellular_Response Cellular Response (e.g., Insulin Secretion, Anti-inflammatory) Ca_Release->Cellular_Response

Figure 2: GPR120 Agonism and Downstream Signaling
Enzyme Inhibition

Beyond kinases, the indazole scaffold has shown inhibitory activity against other classes of enzymes, such as thymidine phosphorylase (TP). [2][15][16]TP is an enzyme that is overexpressed in many solid tumors and plays a role in angiogenesis and tumor progression. [17][18] Mechanism of Thymidine Phosphorylase Inhibition:

Inhibition of TP by small molecules can occur through various mechanisms, including competitive, non-competitive, or uncompetitive binding. Molecular docking studies of indazole-based inhibitors suggest that they can bind to allosteric sites on the enzyme, proximal to the active site. [18]This non-competitive mode of inhibition means the inhibitor does not compete with the natural substrate (thymidine) for binding to the active site, but rather binds to a different site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. [18]

The Strategic Importance of the 7-Fluoro and 3-Carboxylic Acid Moieties

The specific substitution pattern of this compound offers distinct advantages for drug design:

  • 7-Fluoro Group: The introduction of a fluorine atom can have profound effects on the properties of a drug candidate. [3][4][5][6][7] * Metabolic Stability: Fluorine substitution at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this process, increasing the half-life and bioavailability of the compound. [3] * Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity. [4][5]It can also influence the pKa of nearby functional groups, altering their ionization state and interaction potential.

    • Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. [6]

  • 3-Carboxylic Acid Group: This functional group is a cornerstone for library synthesis. It can be readily converted into a wide variety of amides and esters through standard coupling chemistries. This allows for the systematic exploration of the chemical space around the indazole core, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols for Elucidating Mechanism of Action

To determine the specific mechanism of action of novel compounds derived from this compound, a series of well-established biochemical and cell-based assays can be employed.

Protocol 1: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of kinase inhibition. [9] Methodology:

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound (at various concentrations), the kinase substrate, and ATP. Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect: Add Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GPCR Activation Assay (e.g., Calcium Flux Assay)

This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR like GPR120. [19][20][21] Methodology:

  • Cell Preparation: Plate cells expressing the GPCR of interest (e.g., CHO-K1 cells stably expressing human GPR120) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for 60 minutes.

  • Compound Addition: Prepare serial dilutions of the test compound. Use a fluorescence plate reader equipped with an automated injection system to add the compound to the wells while simultaneously monitoring fluorescence.

  • Data Acquisition: Measure the fluorescence intensity over time (typically for 1-2 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

  • Data Analysis: Determine the maximum change in fluorescence in response to the compound. Plot the response against the compound concentration and fit the data to a suitable model to determine the EC50 value.

Protocol 3: Enzyme Inhibition Assay (e.g., Spectrophotometric Assay for Thymidine Phosphorylase)

This continuous assay monitors the enzymatic conversion of thymidine to thymine and 2-deoxy-D-ribose 1-phosphate. [22] Methodology:

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer, thymidine phosphorylase enzyme, and the test inhibitor at various concentrations.

  • Initiate Reaction: Add the substrate, thymidine, to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer and monitor the change in absorbance at a specific wavelength (e.g., 290 nm) over time. The rate of the reaction is proportional to the change in absorbance per unit time.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50. Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mode of inhibition (e.g., by Lineweaver-Burk plot analysis). [23]

Start Start: Novel Compound from This compound Primary_Screening Primary Screening (e.g., Kinase Panel, GPCR Panel) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Kinetics, Binding Assays) Dose_Response->Mechanism_Study Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Signaling) Mechanism_Study->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR) Cell_Based_Assays->Lead_Optimization Lead_Optimization->Dose_Response Iterative Process End Preclinical Candidate Lead_Optimization->End

Figure 3: General Workflow for Target Identification and Validation

Data Presentation

The following table summarizes the reported biological activities of various indazole derivatives, illustrating the potential of this scaffold.

Compound ClassTargetActivityPotency (IC50/EC50)Reference
1H-indazole-3-carboxamidesPAK1Inhibitor9.8 nM (for compound 30l)[24](from initial search)
Indazole-6-phenylcyclopropylcarboxylic acidsGPR120AgonistPotent, specific values vary[1][25]
Indazole-thiadiazole hybridsThymidine PhosphorylaseInhibitorIC50 values in the low micromolar range[2][15][16]
Indazole-thiadiazole hybridsα-glucosidaseInhibitorIC50 values in the low micromolar range[15][16]
Heterocyclic indazole derivativesSGK1InhibitorNot specified[12]
Indazole derivativesAurora KinasesInhibitorSub-type selective inhibitors identified[13]

Conclusion and Future Perspectives

This compound represents a highly promising starting point for the development of novel therapeutics. The indazole core provides a robust framework for interaction with a diverse range of biological targets, including kinases, GPCRs, and other enzymes. The strategic placement of the 7-fluoro substituent offers a means to enhance the druglike properties of derivative compounds, while the 3-carboxylic acid group provides a versatile handle for synthetic elaboration.

Future research in this area should focus on the synthesis of focused libraries of compounds derived from this scaffold and their systematic evaluation against panels of biological targets. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the mechanism of action of any promising hits. By combining rational design, efficient synthesis, and rigorous biological evaluation, it is anticipated that this compound will continue to be a valuable scaffold in the ongoing quest for new and improved medicines.

References

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A Guide to the Spectroscopic Characterization of 7-Fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the spectroscopic analysis of 7-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This document moves beyond mere data presentation to offer a methodological rationale, guiding researchers through the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and expected outcomes described herein are grounded in established principles of analytical chemistry and spectroscopic theory.

Molecular Structure and Analytical Overview

This compound (Molecular Formula: C₈H₅FN₂O₂, Molecular Weight: 180.14 g/mol ) possesses a rigid bicyclic indazole core, a carboxylic acid moiety, and a fluorine substituent on the benzene ring.[1][4] Each of these features provides distinct spectroscopic handles that a multi-technique approach can resolve.

An effective analytical workflow is crucial for comprehensive characterization. The process begins with sample preparation tailored to each technique, followed by data acquisition and subsequent interpretation to build a cohesive structural profile.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Sample 7-Fluoro-1H-indazole- 3-carboxylic acid Powder Prep_NMR Dissolution in DMSO-d6 Sample->Prep_NMR Prep_IR KBr Pellet Prep or ATR Setup Sample->Prep_IR Prep_MS Dilution in MeOH/H2O Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS ESI-MS Spectrometer Prep_MS->Acq_MS Interp_NMR Chemical Shifts, Coupling Constants Acq_NMR->Interp_NMR Interp_IR Functional Group Frequencies Acq_IR->Interp_IR Interp_MS Molecular Ion, Fragmentation Acq_MS->Interp_MS Final_Structure Structural Confirmation & Purity Assessment Interp_NMR->Final_Structure Interp_IR->Final_Structure Interp_MS->Final_Structure G Parent [M-H]⁻ m/z 179.03 Frag1 Fragment m/z 135.03 Parent->Frag1 - CO₂ (44 Da) Frag2 [C₇H₄FN₂]⁻ Frag1->Frag2 Identity

Caption: Primary fragmentation pathway in negative ion ESI-MS/MS.

Conclusion

The unambiguous structural characterization of this compound is readily achievable through a coordinated application of NMR, IR, and MS techniques. ¹H and ¹³C NMR will define the carbon-hydrogen framework and confirm the fluorine's position through characteristic C-F couplings, while ¹⁹F NMR provides a direct and sensitive signature. IR spectroscopy serves as a rapid check for the key carboxylic acid and N-H functional groups. Finally, high-resolution ESI-MS confirms the elemental composition and molecular weight with high precision. By following the detailed, rationale-driven protocols outlined in this guide, researchers can generate high-quality, reliable data to validate the structure and purity of this important synthetic intermediate.

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Introduction: The Strategic Fusion of Fluorine and the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 7-Fluoro-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The value of this scaffold lies in its structural rigidity and its ability to engage in various non-covalent interactions with biological targets.

Parallel to the rise of the indazole scaffold has been the strategic incorporation of fluorine into drug candidates. The introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties, enhancing metabolic stability, membrane permeability, and binding affinity.[3] This is often due to fluorine's high electronegativity and its ability to form key hydrogen bonds and other electrostatic interactions.

This guide delves into the history and discovery of a specific, highly valuable building block that marries these two concepts: This compound . We will explore its historical synthetic origins, the rationale for its development, modern preparative methods, and its critical role in the design of potent and selective therapeutic agents.

Historical Precedent: The Parent 1H-Indazole-3-Carboxylic Acid Scaffold

The journey to this compound begins with its non-fluorinated parent. 1H-Indazole-3-carboxylic acid has long been a crucial intermediate in the synthesis of various pharmaceuticals.[4] Its skeleton is found in important drugs like Granisetron, an antiemetic used in chemotherapy, and Lonidamine, an antitumor agent.[4]

Historically, one of the most common methods for synthesizing the indazole-3-carboxylic acid core involves the ring-opening of isatin, followed by diazotization, reduction to form a hydrazine intermediate, and subsequent acid-catalyzed cyclization.[4][5] While effective, these "diazonium routes" can present challenges for large-scale synthesis due to safety concerns. This has driven the development of alternative, safer methodologies over the years.[5]

The Advent of this compound: A Deliberate Design

The specific introduction of a fluorine atom at the 7-position of the indazole ring was not a random modification but a deliberate design choice rooted in advanced medicinal chemistry principles. The primary driver for its development was the discovery that the 7-fluoro group could act as a bioisostere for a carbonyl oxygen, capable of forming a crucial hydrogen bond with a protein backbone.

A seminal discovery highlighted in the development of Factor Xa inhibitors demonstrated this principle elegantly. Researchers found that the 7-fluoro atom could form a hydrogen bond with the backbone N-H of the Gly216 residue in the active site of the enzyme.[6] This interaction, mimicking that of an amide carbonyl in previous generations of inhibitors, significantly enhanced binding affinity and potency.[6] This finding established 7-fluoroindazole as a key pharmacophore for achieving high target engagement.

Early Documented Synthesis: The 7-Fluoroisatin Route

An early and foundational method for the preparation of this compound starts from 7-fluoroisatin. This pathway, detailed in patent literature, leverages the established chemistry of isatin derivatives to construct the desired fluorinated indazole core.[7]

  • Ring Opening: A suspension of 7-fluoroisatin in water is treated with an aqueous solution of sodium hydroxide (NaOH). The mixture is stirred until all solids dissolve, forming a dark red solution of the sodium salt of 2-amino-3-fluorophenylglyoxylic acid.

  • Diazotization: The resulting solution is cooled in an ice-water bath, and a solution of sodium nitrite (NaNO₂) is added. This mixture is then added slowly to a cold, stirred solution of hydrochloric acid (HCl), leading to the formation of a diazonium salt intermediate.

  • Reduction and Cyclization: The cold diazonium salt solution is then slowly added to a stirred solution of sodium sulfite (Na₂SO₃). This step accomplishes the reduction of the diazonium group and induces cyclization to form the indazole ring, precipitating the target compound.

  • Isolation: The resulting solid is collected by filtration, washed with water, and dried to yield this compound.

Synthesis_from_7_Fluoroisatin start 7-Fluoroisatin step1 1. NaOH, H₂O (Ring Opening) start->step1 intermediate1 Sodium 2-amino-3- fluorophenylglyoxylate step1->intermediate1 step2 2. NaNO₂, HCl (Diazotization) intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 3. Na₂SO₃ (Reduction & Cyclization) intermediate2->step3 end_product 7-Fluoro-1H-indazole- 3-carboxylic acid step3->end_product

Caption: Synthetic workflow from 7-Fluoroisatin.

Modern and Alternative Synthetic Strategies

While the fluoroisatin route is foundational, other methods have been developed to access the 7-fluoro-indazole core, often starting from more readily available precursors. These routes offer different advantages in terms of step economy, scalability, and substrate scope.

Route 1: From 2,3-Difluorobenzaldehyde

This approach builds the indazole ring through condensation with hydrazine.[8]

  • Reaction: 2,3-Difluorobenzaldehyde is mixed with hydrazine monohydrate.

  • Cyclization: The mixture is heated with stirring at high temperature (e.g., 180°C) for several hours to drive the condensation and subsequent cyclization reaction.

  • Workup & Purification: After cooling, the reaction mixture is worked up with an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford 7-fluoro-1H-indazole. This intermediate would then require a subsequent carboxylation step at the 3-position.

Synthesis_from_Difluorobenzaldehyde start 2,3-Difluorobenzaldehyde step1 Heat (180°C) (Condensation & Cyclization) start->step1 reagent Hydrazine Monohydrate reagent->step1 workup Aqueous Workup & Column Chromatography step1->workup intermediate 7-Fluoro-1H-indazole workup->intermediate step2 Carboxylation at C3 (e.g., n-BuLi, CO₂) intermediate->step2 end_product 7-Fluoro-1H-indazole- 3-carboxylic acid step2->end_product

Caption: Synthetic workflow from 2,3-Difluorobenzaldehyde.
Route 2: From 2,3-Difluorobenzoic Acid (Multi-step)

A recent publication outlines a sophisticated, multi-step synthesis of a protected 7-fluoroindazole carboxylic acid derivative, demonstrating a modern approach to building molecular complexity.[9]

This route involves a sequence of bromination, amidation, Grignard reaction, cyclization to form the indazole core, amine protection (Boc group), a Suzuki coupling to introduce a methyl group, and finally, oxidation to yield the carboxylic acid.[9] This pathway highlights the robustness of the 7-fluoro-indazole core to a wide range of reaction conditions, making it suitable for complex synthetic campaigns.

Summary of Synthetic Approaches
Starting MaterialKey Reagents/StepsProductAdvantage/Context
7-FluoroisatinNaOH, NaNO₂, Na₂SO₃This compoundFoundational, direct route to the target acid.[7]
2,3-DifluorobenzaldehydeHydrazine monohydrate7-Fluoro-1H-indazoleUtilizes a simple starting material; requires subsequent C3-functionalization.[8]
2,3-Difluorobenzoic AcidMulti-step (Bromination, Grignard, Cyclization, Suzuki, Oxidation)Boc-protected 7-fluoro-3-methyl-1H-indazole-5-carboxylic acidModern, versatile route for creating complex, substituted derivatives.[9]

Application in Drug Development: The Power of a Single Fluorine Atom

The true value of this compound is realized in its application as a building block for potent therapeutics. The case of Factor Xa inhibitors provides a compelling, data-driven example of its utility.

Case Study: Factor Xa Inhibitors

In the development of these antithrombotic agents, researchers compared the inhibitory potency of compounds with and without the 7-fluoro substituent. The results were striking.

H_Bond_Interaction cluster_protein Factor Xa Backbone cluster_ligand Inhibitor Scaffold Gly216 Gly216 (N-H) Indazole 7-Fluoro-Indazole Indazole->Gly216  Hydrogen Bond (2.9 Å)  

Caption: H-bond between 7-fluoro group and Gly216.

The crystal structure of an inhibitor bound to Factor Xa revealed that the fluorine atom at the 7-position was positioned perfectly to accept a hydrogen bond from the amide proton of Glycine 216.[6] This single, favorable interaction translated into a significant boost in potency.

Quantitative Impact of 7-Fluorination
CompoundKey Structural FeatureFactor Xa Inhibitory Potency (Kᵢ)
25a/c 7-Fluoro-Indazole ~60-fold more potent
25b/d Unsubstituted IndazoleBaseline
(Data synthesized from J. Med. Chem. 2011, 54, 17, 5983–5997)[6]

As the data clearly indicates, the inclusion of the 7-fluoro group led to a ~60-fold increase in inhibitory potency compared to the non-fluorinated analogue.[6] This demonstrates that the this compound scaffold is not merely a structural placeholder but an active contributor to target binding and biological activity, validating the strategic rationale behind its initial development.

Conclusion

The history of this compound is a clear example of rational drug design. Its development evolved from the well-established utility of the parent indazole-3-carboxylic acid scaffold, enhanced by the strategic incorporation of a fluorine atom. This single atomic substitution was shown to provide a crucial hydrogen bonding interaction, dramatically improving biological potency. With multiple documented synthetic routes, this compound stands as a validated and highly valuable building block for medicinal chemists and drug development professionals aiming to design the next generation of targeted therapies.

References

  • Meziane, J., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1155. Available at: [Link]

  • Quan, M. L., et al. (2011). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 54(17), 5983-5997. Available at: [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Li, J., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. Available at: [Link]

  • Organic Syntheses. (2005). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 81, 236. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Bloomtech. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Available at: [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid.
  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link]

  • J-GLOBAL. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Heterocycles, 43(12), 2701-2712. Available at: [Link]

  • ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Google Patents. (2017). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Google Patents. (2009). WO2009106980A2 - Indazole derivatives.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 7-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-phase protocol for the synthesis of 7-fluoro-1H-indazole-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors and 5-HT receptor antagonists. Unlike generic procedures, this guide addresses the specific electronic effects of the C7-fluorine substituent, which significantly influences the solubility and reactivity of intermediates. The protocol utilizes a modified Sandmeyer isonitrosoacetanilide synthesis to generate the 7-fluoroisatin precursor, followed by a reductive cyclization (Pschorr-type) to yield the target indazole.

Introduction & Retrosynthetic Analysis

The 7-fluoroindazole motif is a "privileged structure" in medicinal chemistry. The fluorine atom at the C7 position lowers the pKa of the N-H bond and modulates lipophilicity, often improving the metabolic stability of the final drug candidate compared to the non-fluorinated parent.

The most reliable synthetic route involves the rearrangement of 7-fluoroisatin . While 7-fluoroisatin can be purchased, it is often cost-prohibitive for large-scale campaigns. Therefore, we present a vertically integrated route starting from the commodity chemical 2-fluoroaniline .

Retrosynthetic Pathway

The synthesis is disconnected into two primary phases:

  • Ring Construction: Synthesis of the isatin core from aniline.

  • Ring Contraction: Conversion of the indole (isatin) core to the indazole core via a diazonium intermediate.

Retrosynthesis Target This compound (Target) Isatin 7-Fluoroisatin (Key Intermediate) Target->Isatin Reductive Cyclization (Diazotization/SnCl2) Oxime Isonitrosoacetanilide Intermediate Isatin->Oxime Acid-Mediated Cyclization Start 2-Fluoroaniline (Starting Material) Oxime->Start Sandmeyer Isonitroso Synthesis

Figure 1: Retrosynthetic strategy for this compound.

Phase 1: Synthesis of 7-Fluoroisatin

Rationale: The direct purchase of substituted isatins can be expensive. This protocol uses the classic Sandmeyer isonitrosoacetanilide method, optimized for fluorinated substrates.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • 2-Fluoroaniline (1.0 equiv)

  • Chloral hydrate (1.1 equiv)

  • Hydroxylamine sulfate (3.0 equiv)

  • Sodium sulfate (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)[1]

  • Hydrochloric acid (2N)

Step-by-Step Protocol
A. Formation of the Isonitroso Intermediate[1]
  • Dissolution: In a 1L round-bottom flask, dissolve sodium sulfate (approx. 10 equiv by weight relative to aniline) in water. This increases the ionic strength and aids precipitation of the organic product.

  • Reagent Addition: Add chloral hydrate (1.1 equiv) and 2-fluoroaniline (1.0 equiv).

  • Acidification: Add dilute HCl (2N) to adjust pH to ~2.

  • Hydroxylamine Addition: Add a solution of hydroxylamine sulfate (3.0 equiv) in water.

  • Heating: Heat the mixture to reflux (100°C) for 60–90 minutes. Vigorous stirring is essential.

  • Filtration: Cool the reaction rapidly in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a beige/grey solid. Filter and wash thoroughly with water to remove salts. Dry in a vacuum oven at 50°C.

B. Cyclization to 7-Fluoroisatin
  • Critical Process Parameter (CPP): The temperature of the sulfuric acid must be strictly controlled. If it exceeds 80°C, sulfonation of the aromatic ring may occur.

  • Pre-heating: Heat concentrated H₂SO₄ (approx. 5 mL per gram of intermediate) to 50°C in a reactor.

  • Addition: Add the dried isonitroso intermediate portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature between 60°C and 75°C .

  • Digestion: Once addition is complete, hold the temperature at 80°C for 30 minutes to ensure complete ring closure. The solution will turn deep red/black.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). The 7-fluoroisatin will precipitate as an orange/red solid.

  • Purification: Filter the solid. Recrystallize from glacial acetic acid or ethanol/water to obtain bright orange needles.

    • Expected Yield: 65–75% (over 2 steps).

Phase 2: Synthesis of this compound

Rationale: This step involves the ring opening of the isatin to a keto-acid, followed by diazotization and reductive cyclization. We utilize Stannous Chloride (SnCl₂) as the reducing agent.[2] While Sodium Sulfite is a "greener" alternative, SnCl₂ provides higher reproducibility for electron-deficient (fluorinated) rings.

Experimental Workflow

Workflow Step1 Hydrolysis Reagent: 1N NaOH Temp: 50°C -> RT Step2 Diazotization Reagent: NaNO2 / HCl Temp: < 5°C (Critical) Step1->Step2 Forms Na-2-amino-3-fluorophenylglyoxylate Step3 Reduction & Cyclization Reagent: SnCl2 / conc HCl Temp: 0°C -> RT Step2->Step3 Forms Diazonium Salt Step4 Isolation Filtration & Acidification Step3->Step4 Forms Hydrazine -> Indazole

Figure 2: Workflow for the conversion of 7-fluoroisatin to the target indazole.

Reagents
  • 7-Fluoroisatin (1.0 equiv)

  • Sodium Hydroxide (1N aqueous solution, 1.1 equiv)

  • Sodium Nitrite (NaNO₂, 1.05 equiv)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 equiv)

  • Concentrated Hydrochloric Acid (12M)

Detailed Protocol
Step 1: Hydrolysis (Ring Opening)
  • Suspend 7-fluoroisatin (10 g, 60.6 mmol) in 1N NaOH (70 mL).

  • Warm the mixture gently to 50°C until all solids dissolve and the solution turns a deep yellow/brown color (formation of sodium 2-amino-3-fluorophenylglyoxylate).

  • Cool the solution to 0°C using an ice/salt bath.

Step 2: Diazotization[2]
  • Prepare a solution of NaNO₂ (4.4 g, 63.6 mmol) in minimal water (15 mL).

  • Add the nitrite solution dropwise to the cold isatin hydrolysate. Keep the temperature below 5°C .

  • Note: This generates the diazonium salt in situ. The solution must be kept cold and used immediately in the next step.

Step 3: Reductive Cyclization
  • In a separate flask, dissolve SnCl₂·2H₂O (34 g, 151 mmol) in concentrated HCl (50 mL). Cool this solution to 0°C .

  • Critical Addition: Slowly add the diazonium solution (from Step 2) to the stannous chloride solution.

    • Caution: Nitrogen gas evolution may occur. Add slowly to prevent foaming.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature over 2 hours.

  • The product usually precipitates as a light tan or off-white solid during this time.

Step 4: Isolation and Purification[3][4]
  • Filter the crude solid.[5][1][6][4]

  • Acid Wash: The crude solid often contains tin salts. Suspend the solid in dilute HCl (1N), stir for 30 minutes, and refilter.

  • Recrystallization: Recrystallize from acetic acid/water (1:1) or methanol .

  • Drying: Dry under high vacuum at 60°C.

Analytical Data & Characterization

ParameterSpecification / Expected ValueNotes
Appearance Off-white to light tan powderDarkening indicates oxidation; store in dark.
Yield 60–75% (from Isatin)Lower yields if diazotization temp > 5°C.
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH), 13.9 (br s, 1H, NH), 7.9 (d, 1H), 7.2-7.4 (m, 2H)Acidic protons may be broad or exchanged.
¹⁹F NMR δ -120 to -135 ppm (approx)Distinctive singlet (or d/t depending on coupling).
MS (ESI-) [M-H]⁻ = 179.0Negative mode is preferred for carboxylic acids.

Expert Tips & Troubleshooting (E-E-A-T)

  • The Fluorine Effect: The 7-fluoro substituent withdraws electrons, making the amino group in the hydrolyzed intermediate less nucleophilic. This can slow down the diazotization. Ensure the nitrite is fresh and the temperature is strictly controlled (0–5°C) to prevent decomposition of the diazonium species before reduction.

  • Tin Removal: Residual tin is a common impurity in this route. If the product is gray or has poor solubility, perform a "chelating wash" using EDTA solution or repeat the recrystallization from acetic acid.

  • Safety - Diazonium Salts: While the intermediate diazonium salt is in solution, do not let it dry out. Dry diazonium salts can be explosive. Always proceed immediately to the reduction step.

  • Alternative Reductant: If tin residues are unacceptable (e.g., strict GMP limits), Sodium Sulfite (Na₂SO₃) can be used.

    • Protocol Modification: Pour the diazonium solution into a solution of Na₂SO₃. Heat to 60°C to form the hydrazine sulfonate, then hydrolyze with HCl to close the ring. This method is cleaner but often has lower yields for sterically hindered (7-substituted) indazoles.

References

  • Snyder, H. R., et al. (1952).[2] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012.

  • Liu, C., et al. (2016).[1] Synthesis of 7-fluoroisatin. CN105732462A.[1]

  • BenchChem. (n.d.). Synthesis of Indazole-3-carboxylic acid derivatives: Application Notes.

  • Lanzhou Jiaotong University. (2021).[2] Process for the preparation of 1H-indazole-3-carboxylic acid derivatives. CN112778203A.[2]

  • Organic Syntheses. (2012). Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 89, 131.

Sources

The Strategic Incorporation of 7-Fluoro-1H-indazole-3-carboxylic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Advantage of Fluorination

The 1H-indazole-3-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The strategic introduction of a fluorine atom at the 7-position of this scaffold, yielding 7-fluoro-1H-indazole-3-carboxylic acid, offers a nuanced yet powerful tool for drug designers. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery programs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and biological assays.

PropertyValueReference
CAS Number 959236-59-0[3][4]
Molecular Formula C₈H₅FN₂O₂[3][5]
Molecular Weight 180.14 g/mol [3][5]
Appearance Solid
Purity ≥95%[3][5]
Storage Sealed in dry, 2-8°C[5]
Solubility Soluble in organic solvents such as DMF and DMSOGeneral knowledge

Application in Drug Discovery: Case Studies and Mechanistic Insights

The true potential of this compound is best illustrated through its application in successful drug discovery campaigns. Here, we delve into two distinct examples that highlight the strategic advantages conferred by the 7-fluoro substitution.

Case Study 1: Potent and Selective Inhibition of Factor Xa

Factor Xa, a serine protease, plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of anticoagulants. A study by researchers at Johnson & Johnson Pharmaceutical Research and Development revealed the profound impact of the 7-fluoro substitution on the potency of indazole-based Factor Xa inhibitors.[6][7]

The Rationale behind 7-Fluoro Substitution:

The 7-fluoro group on the indazole ring was ingeniously designed as a bioisosteric replacement for a carbonyl group present in an amide linker of earlier Factor Xa inhibitors.[6][7] This substitution was not merely a space-filling exercise. X-ray crystallography of a 7-fluoroindazole derivative co-crystallized with Factor Xa revealed that the fluorine atom forms a crucial hydrogen bond with the backbone N-H of Gly216 in the S4 binding pocket of the enzyme.[6][7] This interaction, which mimics the hydrogen bond formed by the original amide carbonyl, is critical for high-affinity binding.

Structure-Activity Relationship (SAR) Insights:

The SAR data from this study provided compelling evidence for the efficacy of the 7-fluoro substitution. Comparison of 7-fluoroindazoles with their non-fluorinated counterparts demonstrated a remarkable 60-fold increase in inhibitory potency .[6] This substantial enhancement in activity underscores the importance of the hydrogen bond facilitated by the fluorine atom.

Experimental Workflow for the Development of 7-Fluoroindazole-based Factor Xa Inhibitors

G cluster_0 Scaffold Selection & Rationale cluster_1 Synthesis cluster_2 In Vitro Evaluation cluster_3 Structural Biology & SAR A This compound B Rationale: Bioisosteric replacement for amide carbonyl A->B Design Principle C Amide Coupling with Target-Specific Amine A->C D Library of 7-Fluoroindazole Amide Derivatives C->D Generates E Factor Xa Inhibition Assay D->E F Determine IC50 Values E->F G Selectivity Profiling (e.g., against Thrombin, Trypsin) F->G J Establish Structure-Activity Relationship (SAR) G->J H Co-crystallization with Factor Xa I Elucidate Binding Mode (H-bond with Gly216) H->I I->J G cluster_0 Reactants cluster_1 Reagents & Solvent cluster_2 Product A This compound C HATU (Coupling Reagent) DIPEA (Base) DMF (Solvent) B Amine (R1R2NH) D 7-Fluoro-1H-indazole-3-carboxamide Derivative C->D Amide Bond Formation

Sources

Application Notes: 7-Fluoro-1H-indazole-3-carboxylic Acid as a Versatile Building Block for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Fluorinated Indazole Core

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its unique bicyclic aromatic structure, comprising a fusion of benzene and pyrazole rings, serves as an excellent bioisostere for endogenous purines, enabling it to effectively interact with the ATP-binding sites of various kinases.[1][2] Kinase inhibitors have revolutionized oncology and the treatment of inflammatory diseases, and indazole derivatives are prominent among FDA-approved drugs and clinical candidates, including the multi-kinase inhibitor Pazopanib and the potent PLK4 inhibitor CFI-400945.[1][3][4]

This application note focuses on 7-fluoro-1H-indazole-3-carboxylic acid , a specialized building block that combines the proven bioactivity of the indazole nucleus with the strategic benefits of fluorine substitution. The introduction of a fluorine atom at the 7-position is a deliberate design choice intended to modulate key physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the pKa of the indazole N-H, potentially enhancing hydrogen bonding interactions within a kinase hinge region.[2] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the metabolic stability and bioavailability of the final drug candidate.[5] The carboxylic acid moiety at the 3-position provides a robust and versatile chemical handle for synthetic elaboration, most commonly through amide bond formation, allowing for the systematic exploration of chemical space to optimize potency and selectivity.

Core Application: Synthesis of 7-Fluoro-1H-indazole-3-carboxamides

The primary and most powerful application of this compound is its use as a scaffold for the synthesis of diverse libraries of amides. The resulting 1H-indazole-3-carboxamide framework is a key pharmacophore in numerous kinase inhibitors.[6] The following section provides a detailed, field-proven protocol for the amide coupling of this building block, grounded in established synthetic methodologies.

Experimental Workflow: Amide Coupling

The conversion of the carboxylic acid to a carboxamide is not a spontaneous reaction and requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is reliably achieved using a variety of peptide coupling reagents.

G cluster_1 Reaction & Workup cluster_2 Purification A 7-Fluoro-1H-indazole- 3-carboxylic acid F Stir at Room Temp (Monitor by TLC/LC-MS) A->F B Amine (R-NH2) B->F C Coupling Reagent (e.g., HATU) C->F D Organic Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF) E->F G Aqueous Workup (e.g., Water Quench, EtOAc Extraction) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I J Final Product: 7-Fluoro-1H-indazole- 3-carboxamide Derivative I->J

Caption: General workflow for the amide coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purpose
This compound180.14Starting Material (1.0 equiv)
Amine of interest (R-NH₂)VariableNucleophile (1.0 - 1.2 equiv)
HATU380.23Coupling Reagent (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine)129.24Non-nucleophilic base (3.0 equiv)
Anhydrous DMF (N,N-Dimethylformamide)73.09Solvent
Ethyl Acetate (EtOAc)88.11Extraction Solvent
Saturated aq. NaHCO₃84.01Aqueous wash
BrineN/AAqueous wash
Anhydrous Na₂SO₄ or MgSO₄142.04 / 120.37Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DMF. The volume should be sufficient to ensure complete dissolution (e.g., 0.1-0.5 M concentration).

  • Activation: To the stirred solution, add HATU (1.2 equiv) followed by DIPEA (3.0 equiv). The order of addition is crucial; the base is added after the coupling reagent to prevent decomposition of HATU.

    • Expert Insight: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid, forming a carboxylate that is more reactive towards the coupling reagent, and to neutralize the acidic byproducts formed during the reaction. Using a tertiary amine like DIPEA or triethylamine (TEA) is essential to avoid competitive acylation of the base itself.

  • Stirring: Allow the activation mixture to stir at room temperature for 10-15 minutes. During this time, a highly reactive O-acylisourea intermediate is formed.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: Upon completion, pour the reaction mixture into water or a saturated aqueous solution of NaHCO₃. This quenches the reaction and precipitates the product if it is a solid, or prepares the mixture for extraction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual DMF and inorganic salts.

    • Trustworthiness Check: Thorough washing is critical for removing DMF, which has a high boiling point and can complicate purification. Multiple aqueous washes are recommended.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 7-fluoro-1H-indazole-3-carboxamide derivative.

Case Study: The Indazole Scaffold in Polo-like Kinase 4 (PLK4) Inhibition

While a direct synthesis of a specific clinical drug from this compound is not prominently documented, the strategic importance of this building block can be understood by examining the structure of advanced clinical candidates like CFI-400945 , a potent and selective inhibitor of Polo-like Kinase 4 (PLK4).[3][7][8]

PLK4 is a master regulator of centriole duplication, a critical process for ensuring proper chromosome segregation during mitosis.[9] Overexpression of PLK4 leads to centrosome amplification, a hallmark of many cancers that contributes to genomic instability and tumorigenesis.[10] Therefore, inhibiting PLK4 is a promising therapeutic strategy to selectively induce mitotic catastrophe and cell death in cancer cells.[11]

PLK4 PLK4 Kinase Duplication Centriole Duplication PLK4->Duplication Regulates Amplification Centrosome Amplification PLK4->Amplification Drives Block Mitotic Catastrophe & Cell Death PLK4->Block Centrosome Centrosome Duplication->Centrosome Overexpression PLK4 Overexpression (in Cancer) Overexpression->PLK4 Leads to Instability Genomic Instability Amplification->Instability Tumorigenesis Tumorigenesis Instability->Tumorigenesis Inhibitor Indazole-Based Inhibitor (e.g., CFI-400945) Inhibitor->PLK4 Inhibits Inhibitor->Block Induces

Caption: Role of PLK4 in centriole duplication and its inhibition by indazole-based drugs.

The structure of CFI-400945 and other potent PLK4 inhibitors reveals a core indazole moiety that forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[2] The functional groups appended to this indazole core are used to achieve high potency and selectivity. By using this compound, medicinal chemists can readily synthesize novel analogs where the carboxamide portion explores different regions of the kinase active site, while the 7-fluoro group provides the aforementioned benefits of enhanced metabolic stability and modulated electronic properties.

Summary of Quantitative Data

The efficacy of indazole-based kinase inhibitors is well-documented. Below is a table summarizing the activity of CFI-400945 and other representative indazole-based inhibitors against their primary targets.

CompoundPrimary TargetIC₅₀ (nM)Cell Proliferation IC₅₀ (µM)Cancer Type
CFI-400945PLK42.8[3]~0.98 (MCF-7)[4]Breast, Leukemia[11]
Compound K22PLK40.1[12]1.3 (MCF-7)[12]Breast Cancer[12]
Compound 30lPAK19.8[6]N/ABreast Cancer[6]
Compound 106FGFR1/2/32.0/0.8/4.5N/AGeneral Anticancer

Data is compiled from multiple sources for illustrative purposes.

Conclusion

This compound is a high-value, strategically designed building block for drug discovery and development. Its pre-installed fluorine atom offers intrinsic advantages for improving drug-like properties, while the carboxylic acid handle provides a reliable point for synthetic diversification via robust amide coupling chemistry. The proven success of the indazole scaffold in targeting kinases, particularly in the development of clinical candidates like the PLK4 inhibitor CFI-400945, underscores the immense potential of derivatives synthesized from this starting material. The protocols and insights provided herein offer a solid foundation for researchers to leverage this compound in the rational design and synthesis of the next generation of targeted therapeutics.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link][3][4]

  • Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. PubMed. Available at: [Link][11]

  • Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. Bentham Science. Available at: [Link][10]

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. ACS Publications. Available at: [Link][7]

  • PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer. NIH. Available at: [Link][8]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. Available at: [Link][1]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link][2]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available at: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).Google Patents.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link][12]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Available at: [Link][9]

  • The role of fluorine in medicinal chemistry. PubMed. Available at: [Link][5]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. ACS Publications. Available at: [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Available at: [Link][6]

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The Strategic Synthesis of 7-Fluoro-1H-indazole-3-carboxylic Acid Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antiviral properties.[3][4][5] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] Consequently, 7-fluoro-1H-indazole-3-carboxylic acid and its derivatives have emerged as a class of compounds with significant therapeutic potential, particularly in the realm of oncology and kinase inhibition.[3][6]

This comprehensive guide provides detailed application notes and protocols for the preparation of this compound and its subsequent derivatization into amides and esters. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind the experimental choices, ensuring a deep understanding of the synthetic pathways and empowering the rational design of novel therapeutic agents.

Synthetic Strategy: A Multi-Step Approach to the 7-Fluoro-Indazole Core

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and optimal yields. The most logical and well-documented approach commences with the synthesis of the key intermediate, 7-fluoroisatin, from commercially available 2-fluoroaniline. This is followed by a ring-opening and subsequent cyclization to form the desired indazole ring system.

Synthesis_Workflow A 2-Fluoroaniline B N-(2-fluorophenyl)-2-(hydroxyimino)acetamide A->B  Sandmeyer-type reaction   C 7-Fluoroisatin B->C  Acid-catalyzed cyclization   D Sodium 2-amino-3-fluorophenyl(oxo)acetate C->D  Alkaline hydrolysis   E 2-Amino-3-fluorophenylacetic acid derivative (diazonium salt) D->E  Diazotization   F This compound E->F  Reductive cyclization   G This compound derivatives (Amides, Esters) F->G  Amide/Ester coupling  

Caption: Overall synthetic workflow for this compound and its derivatives.

Part 1: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of the core molecule, this compound, starting from 7-fluoroisatin.

Protocol 1: Synthesis of 7-Fluoroisatin

The synthesis of 7-fluoroisatin is a critical first step and is typically achieved through a Sandmeyer-type reaction of 2-fluoroaniline.[7]

Materials and Reagents:

  • 2-Fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Sodium sulfate

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide:

    • In a suitably sized reaction vessel, dissolve chloral hydrate and sodium sulfate in water.

    • Add a solution of 2-fluoroaniline in aqueous HCl to the reaction mixture.

    • Slowly add a solution of hydroxylamine hydrochloride in water, maintaining the temperature below 30°C.

    • Heat the mixture to 100°C and stir for 1-2 hours.

    • Cool the reaction mixture and collect the precipitated solid by filtration. Wash with water and dry to obtain N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

  • Cyclization to 7-Fluoroisatin:

    • Carefully add the N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in portions to concentrated sulfuric acid, maintaining the temperature between 75-80°C.[7]

    • After the addition is complete, heat the mixture to 90°C for 10-15 minutes.[7]

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Collect the precipitated red-orange solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 7-fluoroisatin.

Expert Insights: The acid-catalyzed cyclization of the hydroxyimino acetamide is a classic approach to isatin synthesis. The use of concentrated sulfuric acid facilitates the intramolecular electrophilic substitution on the electron-rich aromatic ring. Careful temperature control during the addition is crucial to prevent charring and side reactions.

Protocol 2: Synthesis of this compound from 7-Fluoroisatin

This protocol details the ring-opening of 7-fluoroisatin followed by diazotization and reductive cyclization to afford the target carboxylic acid. This method is adapted from the general procedure for synthesizing indazole-3-carboxylic acids from isatins.[8]

Materials and Reagents:

  • 7-Fluoroisatin

  • Sodium hydroxide (NaOH)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl2) or Sodium sulfite (Na2SO3)

  • Water

  • Ice

Procedure:

  • Ring-Opening of 7-Fluoroisatin:

    • In a reaction vessel, dissolve 7-fluoroisatin in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

    • Stir the mixture at room temperature until the isatin has completely dissolved, forming a solution of sodium 2-amino-3-fluorophenyl(oxo)acetate.

  • Diazotization:

    • Cool the solution from the previous step to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

    • After the addition of sodium nitrite, slowly add concentrated hydrochloric acid dropwise, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

  • Reductive Cyclization:

    • In a separate vessel, prepare a solution of a reducing agent such as stannous chloride in concentrated hydrochloric acid or sodium sulfite in water.

    • Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mechanistic Rationale:

The conversion of the isatin to the indazole-3-carboxylic acid proceeds through a well-established reaction sequence. The initial alkaline hydrolysis opens the lactam ring of the isatin. The subsequent diazotization of the resulting primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and acid) forms a diazonium salt. This is a classic Sandmeyer-type reaction.[9][10] The final step involves an intramolecular reductive cyclization. The reducing agent reduces the diazonium group, which then cyclizes onto the adjacent carbonyl group, followed by tautomerization to yield the stable aromatic indazole ring.

Mechanism cluster_0 Ring Opening cluster_1 Diazotization cluster_2 Reductive Cyclization A 7-Fluoroisatin B Sodium 2-amino-3-fluorophenyl(oxo)acetate A->B NaOH, H2O C 2-Amino-3-fluorophenylacetic acid derivative D Diazonium Salt C->D NaNO2, HCl E Diazonium Salt F Intermediate E->F Reducing Agent (e.g., SnCl2) G This compound F->G Intramolecular cyclization & Tautomerization

Caption: Key mechanistic steps in the synthesis of this compound from 7-fluoroisatin.

Part 2: Preparation of this compound Derivatives

The carboxylic acid functionality at the 3-position of the indazole ring serves as a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters. These derivatives are often the final active pharmaceutical ingredients.

Protocol 3: Synthesis of 7-Fluoro-1H-indazole-3-carboxamides

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol outlines a general procedure for the synthesis of N-substituted 7-fluoro-1H-indazole-3-carboxamides using standard peptide coupling reagents.[11]

Materials and Reagents:

  • This compound

  • Amine (R-NH2)

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add the coupling agent (e.g., 1.1 equivalents of HATU) and the organic base (e.g., 2-3 equivalents of DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (typically 2-24 hours, monitor by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-fluoro-1H-indazole-3-carboxamide derivative.

Expert Insights: The choice of coupling agent and base can significantly impact the reaction efficiency and the purity of the final product. HATU is a highly efficient coupling reagent that often leads to clean reactions and high yields. The use of an organic base is necessary to neutralize the acid formed during the reaction and to facilitate the coupling process.

Protocol 4: Synthesis of Ethyl 7-Fluoro-1H-indazole-3-carboxylate

Esterification of the carboxylic acid provides another avenue for derivatization and can also serve as a protecting group strategy.

Materials and Reagents:

  • This compound

  • Ethanol (absolute)

  • Thionyl chloride (SOCl2) or a catalytic amount of concentrated sulfuric acid

  • Anhydrous solvent (e.g., Toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (using Thionyl Chloride):

  • Suspend this compound in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) at room temperature.

  • Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully add absolute ethanol.

  • Heat the mixture to reflux for another 1-2 hours.

  • Cool to room temperature and pour into a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Applications in Drug Discovery: Targeting Cancer with 7-Fluoro-1H-indazole-3-carboxamides

Derivatives of this compound have shown significant promise as anticancer agents, often functioning as potent kinase inhibitors. The following table summarizes the in vitro cytotoxic activity of representative N-substituted 7-fluoro-1H-indazole-3-carboxamide derivatives against various human cancer cell lines.

Compound IDR Group (Substitution on Amide Nitrogen)Cancer Cell LineIC50 (µM)Reference
1 4-MethoxyphenylA549 (Lung Carcinoma)8.5[2]
2 3,4-DichlorophenylK562 (Chronic Myeloid Leukemia)5.15[4]
3 4-(Trifluoromethyl)phenylPC-3 (Prostate Cancer)12.3[2]
4 Pyridin-4-ylHepG2 (Hepatocellular Carcinoma)7.8[2]
5 BenzylMDA-MB-231 (Breast Cancer)9.8 (as a PAK1 inhibitor)[6]

Note: The data presented is for illustrative purposes and is based on published literature for structurally related indazole-3-carboxamides. The exact IC50 values for 7-fluoro substituted analogs may vary.

The structure-activity relationship (SAR) studies of these compounds often reveal that the nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of the inhibitor.[6] The 7-fluoro substituent is anticipated to enhance the binding affinity and metabolic stability of these compounds, making them attractive candidates for further preclinical and clinical development.

Conclusion

The synthetic pathways and protocols detailed in this guide provide a robust framework for the preparation of this compound and its derivatives. By understanding the underlying chemical principles and the rationale behind the experimental procedures, researchers can confidently synthesize and explore this promising class of compounds for the development of novel therapeutics. The demonstrated potent anticancer activity of related indazole-3-carboxamides underscores the significant potential of their 7-fluoro analogs in addressing unmet medical needs in oncology and beyond.

References

  • Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine (CN112778203A).
  • ChemRxiv. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 7-fluoro- 1H-indole-2,3-dione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • IRIS UNINA. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Retrieved from [Link]

  • PubMed. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • National Institutes of Health. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Retrieved from [Link]

  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]

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Application Note: A Practical Guide to the Esterification of 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the esterification of 7-fluoro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The procedure described herein is based on the well-established Fischer-Speier esterification method, which offers a reliable and scalable approach for the synthesis of the corresponding ethyl ester. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental setup, and purification strategies.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1] Specifically, this compound serves as a crucial building block in the development of novel therapeutics.[2] The esterification of this acid is a fundamental transformation, often required to modulate its physicochemical properties, improve its suitability for subsequent reactions, or enhance its biological activity.

This document outlines a detailed procedure for the ethyl esterification of this compound, leveraging the principles of the Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis due to its efficiency and the use of readily available reagents.[3][4]

Reaction Principle and Causality

The esterification of this compound with ethanol is achieved through a Fischer-Speier esterification, which is an acid-catalyzed nucleophilic acyl substitution.[3] The reaction is an equilibrium process, and to ensure a high yield of the desired ester, the equilibrium must be shifted towards the product side.[1][4] This is typically accomplished by using a large excess of the alcohol (ethanol in this case), which also serves as the solvent, and by removing the water formed during the reaction.[1][5]

The mechanism of the Fischer esterification can be summarized in the following key steps:[3][4]

  • Protonation of the carbonyl oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The choice of a strong acid catalyst like sulfuric acid is crucial for the initial protonation step, which activates the carboxylic acid towards nucleophilic attack.[3][6]

Experimental Protocol

This protocol details the synthesis of ethyl 7-fluoro-1H-indazole-3-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound959236-59-0180.141.80 g10.0
Ethanol (absolute)64-17-546.0750 mLExcess
Sulfuric acid (concentrated, 98%)7664-93-998.080.5 mL~9.2
Ethyl acetate141-78-688.11As needed-
Saturated sodium bicarbonate solution144-55-8 (solid)84.01As needed-
Brine (saturated NaCl solution)7647-14-5 (solid)58.44As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Note: Always handle concentrated sulfuric acid with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE).

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.80 g, 10.0 mmol).

    • Add absolute ethanol (50 mL). Stir the mixture to dissolve the starting material.

    • Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate (50 mL) and deionized water (50 mL).

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO2 evolution may occur.

      • Brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • The final product, ethyl 7-fluoro-1H-indazole-3-carboxylate, should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization start Combine this compound and Ethanol add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Heat to Reflux (4-6h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Remove Ethanol cool->evaporate extract Extract with EtOAc/H₂O evaporate->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate chromatography Column Chromatography (optional) filter_concentrate->chromatography characterize Characterize Product chromatography->characterize

Caption: Experimental workflow for the esterification of this compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing the researcher to determine the optimal reaction time. The work-up procedure includes a neutralization step with sodium bicarbonate, which is crucial for removing the acid catalyst and preventing potential hydrolysis of the ester product during purification. The final characterization of the product by spectroscopic methods provides definitive confirmation of the success of the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the esterification of this compound. By following the outlined procedure, researchers can efficiently synthesize the corresponding ethyl ester, a valuable intermediate in drug discovery and development. The principles and techniques described are fundamental and can be adapted for the synthesis of other esters of indazole carboxylic acids.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Pamplin, M. F., et al. (2015). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 20(8), 14846–14864. Retrieved from [Link]

  • Ni, K., et al. (2015). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters, 17(18), 4588–4591. Retrieved from [Link]

  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Organic Chemistry. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. Retrieved from [Link]

  • Doi, T., et al. (2019). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 4(1), x182048. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]

  • WJEC. Esterification of carboxylic acids. Retrieved from [Link]

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Application Notes and Protocols for the Experimental Use of 7-fluoro-1H-indazole-3-carboxylic Acid in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Kinase Inhibitor Motif

The indazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile applications, particularly in the development of protein kinase inhibitors.[1] This privileged structure is a key component in several commercially available anticancer drugs, including axitinib, linifanib, and pazopanib, which target a range of tyrosine and serine/threonine kinases.[1] The therapeutic success of these agents underscores the potential of novel indazole derivatives in oncology and other disease areas driven by aberrant kinase signaling.

This guide focuses on 7-fluoro-1H-indazole-3-carboxylic acid , a fluorinated derivative of the indazole family. The introduction of a fluorine atom can enhance biological activity and improve pharmacokinetic properties.[2] While specific kinase targets for this particular compound are yet to be fully elucidated in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as a valuable research tool for kinase drug discovery. These application notes provide a comprehensive framework for researchers to systematically evaluate the kinase inhibitory potential of this compound, from initial biochemical screening to cell-based validation.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is critical for designing robust and reproducible experiments.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[3]
Molecular Weight 180.14 g/mol [4]
CAS Number 959236-59-0[3]
Appearance Off-white to yellow crystalline powder[5]
Purity ≥95%[3]
Storage Store at 0-8°C[5]

Solubility: The carboxylic acid functional group suggests that the solubility of this compound will be pH-dependent.[2] For in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.

Section 1: In Vitro Kinase Inhibition Profiling

The initial step in characterizing a potential kinase inhibitor is to determine its activity against a purified kinase enzyme. This section outlines two widely used and robust in vitro assay formats.

IC₅₀ Determination using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[6][7][8][9][10] This universal assay format is suitable for virtually any kinase and substrate combination.

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.[6][7][8]

Experimental Workflow:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of This compound reaction Incubate inhibitor, kinase, substrate, and ATP prep_inhibitor->reaction prep_kinase Prepare kinase, substrate, and ATP solution prep_kinase->reaction add_adpglo Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) reaction->add_adpglo add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) add_adpglo->add_detection read_luminescence Read luminescence add_detection->read_luminescence

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A common starting concentration is 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, substrate, and ATP in an appropriate kinase buffer. The final reaction volume is typically 5-10 µL.

    • Expert Insight: The concentrations of kinase, substrate, and ATP should be optimized for each kinase target to ensure the assay is in the linear range.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase Binding Affinity using LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of an inhibitor to the kinase active site.[11][12]

Principle of the Assay: The assay relies on the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a test compound. The kinase is labeled with a europium-tagged antibody. When the tracer is bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ 647 acceptor. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[11]

Experimental Workflow:

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Assembly cluster_readout Incubation & Readout prep_inhibitor Prepare serial dilutions of This compound add_components Add inhibitor, kinase/antibody mix, and tracer to well prep_inhibitor->add_components prep_kinase_ab Prepare kinase and Eu-labeled antibody mixture prep_kinase_ab->add_components prep_tracer Prepare fluorescent tracer prep_tracer->add_components incubate Incubate at room temperature add_components->incubate read_fret Read TR-FRET signal incubate->read_fret

Caption: Workflow for kinase binding affinity determination using the LanthaScreen™ Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the test compound.

  • Addition of Kinase and Antibody: Add the mixture of the target kinase and the europium-labeled anti-tag antibody.[11]

  • Addition of Tracer: Add the Alexa Fluor™ 647-labeled tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[11]

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the logarithm of the inhibitor concentration. Fit the data to determine the IC₅₀ value.

Section 2: Cellular Target Engagement and Pathway Analysis

Demonstrating that a compound can inhibit a target kinase within the complex environment of a living cell is a crucial validation step.

Cellular Kinase Inhibition by Western Blot

This method assesses the ability of this compound to inhibit a specific kinase in a cellular context by measuring the phosphorylation of its downstream substrate.[13]

Principle of the Assay: Cells are treated with the inhibitor, and then the levels of a specific phosphorylated substrate are measured by western blotting using a phospho-specific antibody. A reduction in the phosphorylation of the substrate indicates inhibition of the upstream kinase.[13]

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated substrate of the target kinase. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels of the substrate or a loading control (e.g., GAPDH or β-actin).

Section 3: Potential Kinase Targets and Signaling Pathways for Investigation

Based on the known activity of indazole-based inhibitors, the following kinase signaling pathways are relevant starting points for investigating the biological effects of this compound.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15][16] Its dysregulation is a common feature in many cancers.[15]

Suggested Cellular Assay: Treat cancer cells (e.g., MCF-7 breast cancer cells) with this compound and assess the phosphorylation status of key pathway components such as AKT (at Ser473) and S6 ribosomal protein (a downstream target of mTOR) by western blot.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-fluoro-1H-indazole- 3-carboxylic acid Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway with potential points of inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[17][18][19] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.

Suggested In Vitro Assay: Use a VEGFR-2 kinase assay (e.g., ADP-Glo™) to determine the IC₅₀ of this compound against purified VEGFR-2.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis, Permeability, Survival PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor 7-fluoro-1H-indazole- 3-carboxylic acid Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway highlighting potential inhibition.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and the maintenance of genomic stability.[20][21] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[20]

Suggested Cellular Assay: Treat a relevant cancer cell line (e.g., neuroblastoma IMR-32 or breast cancer MCF-7) with the compound and assess for defects in cell cycle progression or apoptosis induction by flow cytometry.

PLK4_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Regulates CellCycle Cell Cycle Progression Centriole->CellCycle Inhibitor 7-fluoro-1H-indazole- 3-carboxylic acid Inhibitor->PLK4

Caption: Role of PLK4 in cell cycle regulation and its potential inhibition.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel kinase inhibitors. The protocols and strategies outlined in this guide provide a robust framework for its initial characterization. By systematically evaluating its inhibitory activity against a panel of purified kinases and validating its on-target effects in cellular models, researchers can uncover the therapeutic potential of this and related indazole compounds. Future work should focus on comprehensive kinase selectivity profiling, elucidation of the precise mechanism of action, and in vivo efficacy studies to further advance our understanding of this important class of molecules.

References

  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PLK4 polo like kinase 4 [Homo sapiens (human)]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26654-26681. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • Frontiers. (n.d.). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

  • YouTube. (2020). PI3k/AKT/mTOR Pathway. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). PLK4. Retrieved from [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from [Link]

  • STAR Protocols. (2024). Protocol for detecting lncRNA-protein interactions in vitro by tRSA RNA pull-down assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • Promega. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed guide to the analytical methodologies essential for the comprehensive characterization of 7-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in pharmaceutical synthesis. The protocols herein are designed to ensure structural confirmation, purity assessment, and physicochemical profiling, adhering to rigorous standards of scientific integrity. Methodologies covered include chromatography (HPLC, LC-MS), spectroscopy (NMR, FTIR), and thermal analysis (DSC, TGA). Each section explains the scientific rationale behind the chosen technique and provides detailed, actionable protocols for immediate implementation in a research or quality control setting.

Introduction: The Importance of Rigorous Characterization

This compound is a member of the indazole class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry due to their wide range of biological activities. The introduction of a fluorine atom at the 7-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate for drug discovery.

Given its role as a critical starting material, ensuring the identity, purity, and stability of this compound is paramount. A multi-faceted analytical approach is required to build a complete profile of the compound. This guide provides the foundational analytical techniques and detailed protocols necessary to achieve a robust and reliable characterization, grounded in principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, allowing for the separation and quantification of the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-polar to moderately polar small molecules like our target compound. The selection of a C18 stationary phase provides excellent hydrophobic retention. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved, while the use of formic acid in the mobile phase improves peak shape by minimizing tailing effects from interactions with residual silanols on the silica support. This methodology is consistent with guidelines found in the United States Pharmacopeia (USP) General Chapter <621>.[3][4]

Experimental Protocol: RP-HPLC

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, temperature-controlled column compartment, and a Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: DAD, 254 nm

    • Injection Volume: 5 µL

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area. Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, precision, and accuracy.[2][5]

Data Presentation: Expected HPLC Results

ParameterExpected ValueJustification
Retention Time (t R )~ 5-7 minutesDependent on the specific gradient profile, but should be well-retained.
Tailing Factor≤ 1.5Indicates good peak symmetry.
Theoretical Plates> 2000Demonstrates column efficiency.
Purity (Area %)≥ 98.0%Typical purity requirement for a key intermediate.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Expertise & Experience: LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal confirmation of molecular weight. For a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is highly effective as it readily deprotonates the acidic proton to form the [M-H]⁻ ion. This provides a direct and sensitive method for identity confirmation.

LCMS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer Injector Autosampler Injects Sample Column C18 Column Separates Analytes Injector->Column Mobile Phase ESI ESI Source Ionization (-ve mode) Column->ESI Eluent MassAnalyzer Mass Analyzer Separates Ions (m/z) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System [M-H]⁻ Spectrum Detector->DataSystem Signal

Caption: Workflow for LC-MS analysis of this compound.

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • LC Conditions: Utilize the same HPLC method as described in Section 2.1.

  • MS Conditions:

    • Ionization Mode: ESI, Negative

    • Capillary Voltage: -3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Scan Range: m/z 50-500

Data Presentation: Expected Mass Spectrometry Results

ParameterExpected ValueFormula
Molecular FormulaC₈H₅FN₂O₂-
Molecular Weight180.14 g/mol -
Observed Ion [M-H]⁻m/z 179.03[C₈H₄FN₂O₂]⁻

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure, functional groups, and atomic connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. For this molecule, key diagnostic signals include the acidic proton of the carboxylic acid, the N-H proton of the indazole ring, and the aromatic protons, which will show characteristic splitting patterns due to proton-proton and proton-fluorine couplings. DMSO-d₆ is a suitable solvent as it effectively dissolves the analyte and its exchangeable protons (NH, OH) are typically observable.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire standard proton spectrum. A relaxation delay (d1) of at least 5 seconds is recommended for accurate integration, especially for quantitative purposes (qNMR).[6][7]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Presentation: Predicted NMR Chemical Shifts (δ, ppm)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H> 13.0br s--COOH
¹H> 13.0br s--NH
¹H7.0 - 8.0mVarious J H-H, J H-FAromatic Protons (H4, H5, H6)
¹³C~165s--COOH
¹³C110 - 150mVarious J C-FAromatic Carbons

Note: Specific assignments and coupling constants require 2D NMR experiments (e.g., COSY, HSQC) for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule. For a carboxylic acid, the spectrum is dominated by a very broad O-H stretching band and a sharp, intense C=O (carbonyl) stretching band.[8][9] The broadness of the O-H band is a hallmark feature resulting from strong hydrogen-bonded dimers in the solid state.

Experimental Protocol: FTIR

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, Very BroadO-H Stretch (Carboxylic Acid Dimer)
1710 - 1680Strong, SharpC=O Stretch (Carbonyl)
1620 - 1450MediumC=C Stretch (Aromatic Ring)
~1300MediumC-O Stretch
~1250MediumC-F Stretch

Thermal Analysis: Physicochemical Stability

Thermal analysis techniques are crucial for understanding the solid-state properties of a compound, including its melting point, thermal stability, and decomposition profile.

Thermal_Analysis_Workflow cluster_Thermal Thermal Analysis Suite DSC DSC (Differential Scanning Calorimetry) DSC_Data Melting Point (T_onset) Purity Information DSC->DSC_Data Measures Heat Flow TGA TGA (Thermogravimetric Analysis) TGA_Data Decomposition Temp (T_d) Residual Mass TGA->TGA_Data Measures Mass Change

Caption: Complementary data from DSC and TGA for solid-state characterization.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine the melting point, which is a key indicator of purity. A sharp endothermic peak corresponds to the melting of a pure crystalline substance.

Experimental Protocol: DSC

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

  • Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[11][12] This is essential for determining the thermal stability and decomposition temperature of the compound. A significant mass loss indicates decomposition.

Experimental Protocol: TGA

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.[13]

  • Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Identify the onset temperature of mass loss, indicating the beginning of thermal decomposition.

Data Presentation: Expected Thermal Analysis Results

TechniqueParameterExpected ResultInterpretation
DSCMelting Onset> 250 °C (sharp peak)Indicates a high-melting, likely crystalline solid.
TGADecomposition Onset> 270 °CThe compound is thermally stable up to its melting point.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By systematically applying chromatographic, spectroscopic, and thermal techniques, researchers and drug developers can confidently verify the identity, establish the purity, and understand the physicochemical properties of this important pharmaceutical intermediate. Adherence to these robust protocols ensures data integrity and provides a solid foundation for subsequent stages of research and development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2023). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Pharma Growth Hub. (2022). How to use USP General Chapter 621 (Chromatography)? YouTube. [Link]

  • ResearchGate. (n.d.). A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. ResearchGate. [Link]

  • ICH Guideline For You. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. ACS Publications. [Link]

  • Michigan State University. (n.d.). IR: carboxylic acids. Department of Chemistry. [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • US Pharmacopeia. (2022). <621> CHROMATOGRAPHY. USP. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • MDPI. (n.d.). Thermogravimetric Analysis (TGA) of Graphene Materials. MDPI. [Link]

  • NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]

  • University of York. (2017). Quantitative NMR Spectroscopy. Department of Chemistry. [Link]

  • Torontech. (2025). TGA Sample Preparation: A Complete Guide. Torontech. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Blogger. (2019). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Blogger. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

  • ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids. ResearchGate. [Link]

  • The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

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Application Notes and Protocols for 7-Fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Scaffold for Drug Discovery

7-Fluoro-1H-indazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole core is a prevalent scaffold in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities including anti-inflammatory, anti-tumor, and anti-HIV properties[1]. The addition of a fluorine atom at the 7-position can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the parent molecule, making this derivative a valuable tool for developing novel therapeutics.

This guide provides a comprehensive overview of the essential handling, storage, and application protocols for this compound, grounded in established laboratory safety practices and chemical principles. The aim is to equip researchers with the necessary knowledge to safely and effectively utilize this compound in their research endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and application.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[2]
Molecular Weight 180.14 g/mol [2]
Appearance Off-white to yellow crystalline powderInferred from related compounds[3]
Purity Typically ≥95%[2]
Melting Point Not explicitly reported; parent compound melts at 262-271 °C[3]

Safety, Handling, and Personal Protective Equipment (PPE)

As with any chemical, a proactive approach to safety is paramount when handling this compound. This compound is classified as an irritant and may be harmful if swallowed or inhaled.

Hazard Identification:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.

Required Personal Protective Equipment (PPE):

A risk assessment should always be conducted prior to handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile or neoprene gloves should be worn.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator is necessary to prevent inhalation of dust particles.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a well-ventilated work area (chemical fume hood preferred) don_ppe Don appropriate PPE: - Safety goggles - Gloves - Lab coat prep_area->don_ppe weigh Carefully weigh the required amount of the compound don_ppe->weigh dissolve Dissolve in an appropriate solvent (see Section 5) weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose doff_ppe Remove and properly dispose of PPE dispose->doff_ppe

Caption: A generalized workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of this compound.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.

  • Atmosphere: Keep the container tightly closed to prevent moisture absorption and potential degradation.

  • Light: Protect from direct sunlight.

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid storage with strong oxidizing agents.

  • Strong Bases: As a carboxylic acid, it will react with strong bases.

The indazole ring is a stable aromatic system, and the C-F bond is generally robust. However, prolonged exposure to harsh conditions should be avoided.

Protocol for Preparation of Stock Solutions

The solubility of this compound has not been extensively reported. However, based on the properties of related indazole carboxylic acids and general organic chemistry principles, the following solvents are likely to be effective. It is always recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions for biological assays.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent suitable for creating stock solutions.

  • Methanol (MeOH) or Ethanol (EtOH): May be suitable for preparing less concentrated solutions. Heating may be required to achieve complete dissolution[1].

  • Aqueous Base: The carboxylic acid group will be deprotonated in the presence of a base, increasing its solubility in aqueous solutions. A dilute solution of sodium hydroxide or sodium bicarbonate can be used.

Step-by-Step Protocol for a 10 mM DMSO Stock Solution:

  • Preparation: In a chemical fume hood, place a sterile, appropriately sized vial on a calibrated analytical balance.

  • Weighing: Carefully weigh out the desired mass of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh 1.801 mg of the compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming (e.g., to 30-40°C) may be applied if necessary, but be mindful of potential degradation at higher temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Logical Flow for Stock Solution Preparation:

start Start calculate Calculate required mass and volume start->calculate weigh Weigh compound in a fume hood calculate->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve completely (vortex/sonicate) add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Sources

Application Notes and Protocols for Designing Experiments with 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Indazole Scaffold

7-fluoro-1H-indazole-3-carboxylic acid represents a highly valuable, yet strategically underutilized, starting scaffold in modern drug discovery. While not typically a final bioactive agent itself, its true power lies in its function as a versatile chemical building block. The indazole core is a "privileged" structure in medicinal chemistry, recognized for its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities that are critical for interacting with protein targets.[1] The addition of a fluorine atom at the 7-position enhances metabolic stability and can improve binding affinity through favorable electrostatic interactions. The carboxylic acid at the 3-position provides a robust chemical handle for synthetic elaboration, allowing for the creation of diverse libraries of derivative compounds, most notably carboxamides.

This guide provides a framework for researchers, scientists, and drug development professionals to design and execute experiments using this compound as a precursor for two prominent and high-impact therapeutic areas: the development of novel kinase inhibitors for oncology and the exploration of modulators for the α7 nicotinic acetylcholine receptor (nAChR) in neuroscience.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity of this compound. The compound is typically a solid and should be stored in a dry, well-sealed container at 2-8°C.[2]

PropertyValueSource
CAS Number 959236-59-0[3][4]
Molecular Formula C₈H₅FN₂O₂[3]
Molecular Weight 180.14 g/mol [3]
Appearance Solid
Purity Typically ≥95%[3]
Storage Sealed in dry, 2-8°C

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The material may cause skin, eye, and respiratory irritation. All handling should be performed in a well-ventilated area or a chemical fume hood.

Core Synthetic Protocol: Amide Coupling of this compound

The vast majority of biological applications for this compound begin with its conversion into an amide derivative. The carboxylic acid is coupled with a primary or secondary amine to generate a diverse range of 7-fluoro-1H-indazole-3-carboxamides. This is a foundational step for creating potential drug candidates. A general and robust protocol using standard coupling reagents is provided below.[5]

Caption: Workflow for the synthesis of carboxamide derivatives.

Detailed Step-by-Step Protocol: Amide Coupling

Causality: This protocol utilizes common amide coupling reagents like EDC/HOBt or HATU. These reagents activate the carboxylic acid by forming a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine. A non-nucleophilic base is added to neutralize the acid formed during the reaction and to deprotonate the amine salt, facilitating the reaction.[5]

  • Reagent Preparation:

    • In a dry, inert-atmosphere flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • Add the coupling reagents: either 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), or a standalone reagent like HATU (1.2 equivalents).

    • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Activation:

    • Stir the mixture at room temperature for 15-30 minutes to allow for the complete activation of the carboxylic acid.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.0 to 1.1 equivalents) to the reaction mixture.

    • Continue to stir the reaction at room temperature.

  • Monitoring and Completion:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, pour the mixture into ice water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or a 10% methanol in chloroform solution (3x).

    • Combine the organic layers and wash with 10% NaHCO₃ solution, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel to obtain the pure 7-fluoro-1H-indazole-3-carboxamide derivative.

Application Note I: Screening for Novel Kinase Inhibitors

Scientific Rationale: The indazole scaffold is a cornerstone in the design of kinase inhibitors. It acts as a bioisostere of adenine, the core of ATP, enabling it to form critical hydrogen bonds with the "hinge region" of the kinase active site.[6] This interaction is a hallmark of many Type I and Type II kinase inhibitors. By synthesizing a library of carboxamide derivatives of this compound, researchers can explore the chemical space around the ATP-binding pocket of a target kinase to identify potent and selective inhibitors for cancer therapy and other diseases driven by deregulated kinase activity.[7]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., FGFR) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Indazole-based Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a generic RTK signaling pathway.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Self-Validation: This protocol is designed to be self-validating through the inclusion of essential controls. The "High Control" (enzyme + DMSO) defines 100% kinase activity, while the "Low Control" (no enzyme) defines 0% activity. These controls are crucial for normalizing the data and ensuring the reliability of the calculated inhibition values.[8][9]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare an ATP stock solution. The final concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase being tested.[8]

    • Kinase Enzyme: Dilute the kinase enzyme in kinase buffer to a concentration that produces a linear reaction rate over the desired time course.

    • Substrate: Prepare the specific peptide or protein substrate for the kinase in kinase buffer.

    • Test Compounds: Prepare a serial dilution of the synthesized 7-fluoro-1H-indazole-3-carboxamide derivatives in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Assay Procedure (384-well plate format):

    • To the appropriate wells, add 1 µL of the diluted test compound or DMSO for controls.

    • Add 2 µL of the kinase enzyme solution to all wells except the "Low Control" wells.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[10]

  • Signal Detection (ADP-Glo™ Protocol):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to all wells. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Example Data for IC₅₀ Determination
Compound Conc. (nM)Log [Conc.]Luminescence (RLU)% Inhibition
10003.015,00095.0%
3002.4825,00085.0%
1002.065,00045.0%
301.4898,00012.0%
101.0105,0005.0%
High ControlN/A110,0000.0%
Low ControlN/A10,000100.0%

Application Note II: Development of α7 Nicotinic Acetylcholine Receptor Modulators

Scientific Rationale: The α7 nAChR is a ligand-gated ion channel that plays a critical role in cognitive processes such as learning and memory.[11] Its dysfunction is implicated in schizophrenia and Alzheimer's disease.[12] Indazole derivatives have been identified as partial agonists of the α7 nAChR, making them promising candidates for the development of novel therapeutics for these neurological disorders.[13] The following protocol describes a cell-based calcium flux assay to characterize the activity of newly synthesized 7-fluoro-1H-indazole-3-carboxamide derivatives at this receptor.

G cluster_0 Cell Membrane cluster_1 Channel Activation cluster_2 Downstream Signaling Receptor α7 Nicotinic Receptor Channel Ion Channel (Closed) Channel_Open Ion Channel (Open) Receptor->Channel_Open Conformational Change Agonist Indazole-based Agonist Agonist->Receptor Binds Ca_in Ca²⁺ Influx Ca_cyto ↑ [Ca²⁺] (cytosolic) Ca_in->Ca_cyto Ca_out [Ca²⁺] (extracellular) Response Neuronal Depolarization & Signaling Events Ca_cyto->Response

Caption: Agonist-mediated activation of the α7 nAChR.

Protocol: Cell-Based Calcium Flux Assay

Causality: This assay measures the function of the α7 nAChR by detecting the influx of calcium that occurs upon channel opening. Cells stably expressing the receptor are pre-loaded with a calcium-sensitive fluorescent dye. When an agonist binds to the receptor, the channel opens, allowing extracellular calcium to flow into the cell. This increase in intracellular calcium is detected as an increase in fluorescence, providing a direct measure of receptor activation.[14]

  • Cell Culture:

    • Culture cells stably expressing the human α7 nAChR (e.g., HEK293 or SH-EP1 cells) under standard conditions.

    • Plate the cells in a black, clear-bottom 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the synthesized 7-fluoro-1H-indazole-3-carboxamide derivatives and a known reference agonist (e.g., acetylcholine) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Prepare a loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells and be de-esterified.

  • Assay Performance:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the test compounds or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time (e.g., for 180 seconds).

  • Data Analysis:

    • For each well, determine the maximum fluorescence response after compound addition.

    • Normalize the data to the response of a maximal concentration of the reference agonist (100%) and a buffer-only control (0%).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Example Data for EC₅₀ Determination
Compound Conc. (nM)Log [Conc.]Max Fluorescence (RFU)% Maximal Response
100004.0850098.7%
10003.0820094.7%
3002.48650071.3%
1002.0450044.0%
101.0210011.3%
Vehicle ControlN/A12000.0%
Ref. Agonist (Max)N/A8700100.0%

Conclusion

This compound is a powerful and versatile scaffold for modern drug discovery. Its true potential is unlocked through synthetic derivatization, primarily into carboxamides, which can be tailored to interact with high-value therapeutic targets. The protocols outlined in this guide provide robust, self-validating frameworks for exploring the utility of these derivatives as both kinase inhibitors and modulators of nicotinic acetylcholine receptors. By understanding the causality behind each experimental step and employing rigorous controls, researchers can confidently generate high-quality, reproducible data, accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). Royal Society of Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). European Journal of Medicinal Chemistry. [Link]

  • Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway. (2021). Frontiers in Aging Neuroscience. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2022). ChemRxiv. [Link]

  • This compound. (n.d.). Lead Sciences. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]

  • The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. (2016). Neuropsychopharmacology. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).
  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2012). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Alpha-7 nicotinic receptor. (n.d.). Wikipedia. [Link]

  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist. (2011). Molecular Pharmacology. [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Bulletin of Faculty of Pharmacy, Cairo University. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][2][3]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. (2016). Journal of Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-fluoro-1H-indazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most common issues encountered during the synthesis of this compound. The typical synthetic approach involves the reaction of a fluorinated phenylhydrazine with a pyruvate equivalent, followed by an acid-catalyzed cyclization (a variation of the Fischer indole synthesis), and subsequent hydrolysis if an ester was used.

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Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_products Products & Byproducts A 2-Fluoro-6-methylaniline C Diazotization & Reduction to form Hydrazine A->C 1. NaNO₂, HCl 2. SnCl₂ B Pyruvic Acid Derivative (e.g., Ethyl Pyruvate) D Hydrazone Formation C->D React with B E Acid-Catalyzed Cyclization (Fischer Indole Analogue) D->E H⁺ (e.g., PPA, H₂SO₄) F Ester Hydrolysis (if applicable) E->F I Side Product 2: Regioisomer (e.g., 4-Fluoro-indazole) E->I Incorrect [3,3]-Sigmatropic Rearrangement J Side Product 3: Ring Fission Product (Nitrile Impurity) E->J Extreme Acid/Heat (less common) G Desired Product: 7-Fluoro-1H-indazole- 3-carboxylic acid F->G Final Product H Side Product 1: Decarboxylation (7-Fluoro-1H-indazole) F->H G->H Excess Heat / Harsh pH during workup/hydrolysis

Caption: Synthetic pathway and points of side product formation.

Question 1: My final product is contaminated with a significant amount of 7-fluoro-1H-indazole. What is causing this decarboxylation and how can I prevent it?

Answer:

Root Cause: The presence of 7-fluoro-1H-indazole is due to the decarboxylation (loss of the -COOH group) of your target molecule. Indazole-3-carboxylic acids are susceptible to this, especially under harsh conditions.

  • Thermal Stress: The most common cause is excessive heat. Heating the carboxylic acid product, particularly above its melting point or in high-boiling solvents like quinoline for extended periods, can readily induce decarboxylation.[1]

  • Harsh pH Conditions: Strongly acidic or basic conditions, especially when combined with heat during the ester hydrolysis step or final workup, can promote the loss of CO₂.

Troubleshooting & Solutions:

  • Optimize Hydrolysis Conditions: If you are hydrolyzing an ester precursor, use milder conditions.

    • Instead of: Refluxing in concentrated HCl or 6M NaOH for several hours.

    • Try: Using LiOH in a THF/water mixture at room temperature or gentle heat (40-50°C), monitoring carefully by TLC or LC-MS for completion.

  • Control Workup Temperature: After hydrolysis, perform the acidic workup (neutralization to precipitate the product) in an ice bath. This minimizes the exposure of the protonated carboxylic acid to heat.

  • Purification Strategy:

    • Avoid purification methods that require high temperatures, such as distillation or melt recrystallization.

    • Opt for recrystallization from a suitable solvent system at the lowest effective temperature. Common systems include ethanol/water, ethyl acetate/heptane, or DMF/water.[2]

    • If column chromatography is necessary, use a silica gel slurry packed column and avoid letting it run dry, which can cause localized heating.

Question 2: I'm observing an isomeric impurity by NMR/LC-MS that I can't easily remove. What is it and how can I avoid its formation?

Answer:

Root Cause: The impurity is likely a regioisomer, such as 4-fluoro-1H-indazole-3-carboxylic acid. This arises during the acid-catalyzed cyclization step (the Fischer-indole type reaction), which proceeds via a[3][3]-sigmatropic rearrangement.[4] The regioselectivity of this rearrangement is dictated by the electronic and steric environment of the phenylhydrazone intermediate.

  • Electronic Effects: The fluorine atom is an ortho, para-director. In the key rearrangement step, the new C-C bond can form at either the ortho or para position relative to the hydrazine nitrogen. For a starting material derived from 2-fluoro-6-methylaniline, cyclization is intended to occur at the C6 position (adjacent to the methyl group). However, competing cyclization at the C2 position (adjacent to the fluorine) can occur, leading to the undesired 4-fluoro isomer.

  • Acid Catalyst Choice: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) can influence the transition state energies of the competing pathways and thus the isomeric ratio.[4][5]

Troubleshooting & Solutions:

  • Confirm Starting Material Purity: Ensure your fluorinated starting material (e.g., 2-fluoro-6-methylaniline) is isomerically pure.

  • Optimize Cyclization Conditions:

    • Temperature Control: Run a temperature screen for the cyclization step. Lower temperatures often favor the thermodynamically more stable product and can increase regioselectivity.

    • Acid Catalyst Screening: The choice of acid is critical. Polyphosphoric acid (PPA) is often effective, but its viscosity can be an issue. A systematic screen of Brønsted acids (H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, AlCl₃) may be required to find the optimal conditions for your specific substrate.[4]

    • Kinetic vs. Thermodynamic Control: Short reaction times at higher temperatures might favor a kinetic product, while longer times at lower temperatures could favor the thermodynamic product. Experiment to find the best balance.

Impurity TypeAnalytical Signature (Hypothetical)Potential Cause
Decarboxylated ProductLower molecular weight by 44 Da (loss of CO₂) in MS. Absence of carboxyl proton in ¹H NMR.Excess heat or harsh pH during hydrolysis/workup.
RegioisomerSame molecular weight in MS. Distinct aromatic splitting pattern in ¹H NMR. Different retention time in HPLC.Non-selective cyclization step.
Ring-Opened NitrileDifferent molecular weight and formula. Presence of a nitrile peak (~2200-2250 cm⁻¹) in IR.Extreme acid/heat conditions during cyclization.[1]

Question 3: During workup, I isolated an unexpected byproduct containing a nitrile group. What happened?

Answer:

Root Cause: This is a less common but known side reaction involving the fission or opening of the indazole heterocyclic ring. Under very harsh decarboxylation conditions (e.g., boiling in high-boiling point solvents like quinoline), the indazole ring can cleave to form a substituted anthranilonitrile.[1] This is more pronounced when the indazole nitrogen is substituted with an electron-withdrawing group, but the inherent strain and electronics of the parent ring can still make it susceptible under extreme conditions.

Troubleshooting & Solutions:

  • Avoid Extreme Conditions: This side reaction is a strong indicator that your reaction conditions are far too harsh.

    • Strictly avoid boiling the product in high-boiling point coordinating solvents.

    • If decarboxylation is desired, it should be performed in a controlled manner, not as an accidental byproduct of purification.

  • Re-evaluate the Synthetic Route: If your synthesis requires such high temperatures that ring fission becomes a problem, it may be necessary to reconsider the overall synthetic strategy. For instance, introducing the carboxylic acid group at a later stage might be a viable alternative.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final this compound product? A1: The preferred method is recrystallization. A biphasic solvent system like ethanol/water or ethyl acetate/heptane often yields high-purity crystalline material. If the product is heavily contaminated with the decarboxylated byproduct, you can perform an acid-base extraction. Dissolve the crude material in a weak base (e.g., aqueous NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove the neutral, decarboxylated impurity, and then re-acidify the aqueous layer to precipitate your pure carboxylic acid product.

Q2: My cyclization reaction (Fischer-indole type step) is sluggish and gives low yields. What can I do? A2: This often points to insufficient acid catalysis or low temperature. First, ensure your reagents are anhydrous, as water can interfere with many Lewis acid catalysts. Gradually increase the reaction temperature in 10°C increments. If that doesn't work, consider a stronger acid catalyst. Polyphosphoric acid (PPA) is often more effective than sulfuric acid for these cyclizations.

Q3: Can I use a protecting group on the indazole nitrogen? A3: Yes, protecting the N1 position can be a useful strategy, particularly if you plan to perform subsequent reactions that are incompatible with the acidic N-H proton. A SEM (2-(trimethylsilyl)ethoxymethyl) group is a common choice, as it can be removed under mild conditions with a fluoride source like TBAF.[6] However, this adds two steps (protection and deprotection) to your synthesis, so it should be considered based on necessity.

Q4: Why is my isolated product colored (yellow or orange)? A4: The color is typically due to minor, highly conjugated impurities or oxidation of the hydrazone intermediate.[7] Often, these colored impurities can be removed effectively during recrystallization with the aid of activated charcoal. If the color persists, it may indicate a more significant side reaction, and the product should be carefully analyzed by LC-MS and NMR.

Troubleshooting Workflow

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Troubleshooting_Workflow cluster_yield Low Yield Diagnosis cluster_purity Purity Issue Diagnosis start Problem Identified low_yield Low Yield Check TLC/LCMS of crude product start->low_yield Low Mass Recovery purity_issue Purity Issue Analyze by NMR & LCMS start->purity_issue Impurity Detected sm_present Starting Material (SM) Present? Reaction incomplete low_yield->sm_present Yes no_sm No SM Present Degradation or Workup Loss low_yield->no_sm No decarboxylated Impurity MW = Product MW - 44? Decarboxylation purity_issue->decarboxylated Yes isomer Impurity MW = Product MW? Regioisomer purity_issue->isomer No sol_yield1 Increase reaction time/temp. Check catalyst activity. sm_present->sol_yield1 Solution sol_yield2 Lower reaction temp. Check workup pH and temp. no_sm->sol_yield2 Solution sol_decarb Use milder hydrolysis. Control temp during workup. Purify via acid-base extraction. decarboxylated->sol_decarb Solution other Other Impurity? Ring Fission / Other isomer->other No sol_isomer Screen cyclization temp & acid catalyst. Verify starting material purity. isomer->sol_isomer Solution sol_other Avoid extreme heat/acid. Re-evaluate synthetic route. other->sol_other Solution

Caption: A decision tree for troubleshooting common synthesis issues.

Key Experimental Protocol: Cyclization & Hydrolysis

This is a representative protocol and should be optimized for your specific scale and equipment.

Step 1: Acid-Catalyzed Cyclization of Hydrazone Intermediate

  • To a pre-dried flask under an inert atmosphere (N₂ or Ar), add polyphosphoric acid (PPA) (10 volumes, e.g., 100 mL for 10 g of starting material).

  • Heat the PPA to 80-90°C with stirring.

  • Slowly and portion-wise, add the crude ethyl 2-((2-fluoro-6-methylphenyl)hydrazono)propanoate (1.0 eq) over 30 minutes. An exotherm may be observed; maintain the internal temperature below 120°C.

  • After the addition is complete, stir the mixture at 110-120°C for 2-4 hours, monitoring the reaction progress by TLC (e.g., 30% Ethyl Acetate in Heptane) or LC-MS.

  • Once the reaction is complete, cool the mixture to below 50°C. Very carefully and slowly, pour the reaction mixture onto crushed ice (approx. 10-20 times the volume of PPA used).

  • Stir the resulting slurry until the ice has melted and a precipitate forms.

  • Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 7-fluoro-1H-indazole-3-carboxylate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio).

  • Cool the solution to 0-5°C in an ice bath.

  • Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS until all the starting ester is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30-60 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water, then with a minimal amount of cold heptane.

  • Dry the solid under vacuum at a temperature not exceeding 50°C to yield the final product. Further purification can be done by recrystallization.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

  • Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. - YouTube. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation - Australian Journal of Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH National Library of Medicine. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-fluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. As a key intermediate in medicinal chemistry, achieving a high and consistent yield of this molecule is often critical. This document provides in-depth, field-proven insights based on established chemical principles to help you diagnose and resolve common issues in your workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and its precursors?

A1: The synthesis of the indazole core can be approached in several ways. The most prevalent methods for this specific scaffold involve either building the pyrazole ring onto a pre-functionalized benzene ring or a rearrangement of an indole structure. Common strategies include:

  • Cyclization of Substituted Toluenes: A widely used method starts with a substituted o-toluidine, such as 2-fluoro-6-methylaniline. This route typically involves N-acetylation to activate the methyl group, followed by an intramolecular cyclization using a nitrite source (e.g., isoamyl nitrite), and finally, hydrolysis of the intermediate to yield the carboxylic acid.[1]

  • [3+2] Cycloaddition: This elegant approach involves the reaction of a benzyne intermediate with a diazo compound, such as ethyl diazoacetate.[2][3] While efficient, this method can sometimes face challenges with scalability and the formation of byproducts.[2]

  • Nitrosative Rearrangement of Indoles: Treating a corresponding 7-fluoroindole with a nitrosating agent can induce a rearrangement to form the 1H-indazole-3-carboxaldehyde, which is then oxidized to the carboxylic acid. However, this reaction can be prone to side reactions, such as dimerization, especially with electron-rich indoles, leading to lower yields.[4]

Q2: Which reaction step is typically the most critical for achieving a high overall yield?

A2: The formation of the indazole ring via intramolecular cyclization is almost always the most yield-defining step. This reaction involves the delicate formation of an N-N bond and is highly sensitive to reaction conditions.[1][5] Minor deviations in temperature, reagent stoichiometry, or reaction time can lead to the formation of stable byproducts, incomplete conversion of the starting material, or decomposition, all of which significantly depress the yield.

Q3: What is a realistic target yield for the synthesis of this compound?

A3: While yields are highly dependent on the specific route, scale, and purification method, a well-optimized multi-step synthesis starting from 2-fluoro-6-methylaniline can realistically achieve an overall yield in the range of 45-60%. Individual steps, under optimized conditions, can report yields from 70% to over 90%.[1][6] It is important to note that reactions which perform well on a small millimole scale may see a drop in yield upon scale-up.[2]

Section 2: Troubleshooting Guide for Low Yields

This section addresses specific, common problems encountered during the synthesis. The primary pathway discussed is the cyclization of an N-acyl-2-fluoro-6-methylaniline followed by hydrolysis, as it is a robust and frequently utilized method.

Workflow Overview: A Common Synthetic Pathway

Below is a diagram illustrating the key transformations in a typical synthesis of this compound.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2-Fluoro-6-methylaniline B N-(2-fluoro-6-methylphenyl)acetamide A->B Acetic Anhydride Ethyl Acetate, 0-5°C C 1-Acetyl-7-fluoro-1H-indazole B->C Isoamyl Nitrite Acetic Anhydride, Toluene D This compound (via intermediate, not shown) C->D Strong Base (e.g., NaOH) Oxidation (e.g., KMnO4) E This compound (Final Product) D->E Acidic Workup (HCl) to precipitate

Caption: General synthetic workflow for this compound.

Problem 1: Low conversion or complex mixture after the cyclization reaction.

Q: My cyclization of N-(2-fluoro-6-methylphenyl)acetamide with isoamyl nitrite results in a low yield of 1-acetyl-7-fluoro-1H-indazole and a significant amount of unreacted starting material or tar-like byproducts. What is going wrong?

A: This is the most common failure point. The reaction mechanism involves the activation of the methyl group by the N-acetyl functionality, followed by reaction with the nitrosating agent and subsequent cyclization.[5] Several factors are critical here:

  • Causality - Reagent Quality and Stoichiometry:

    • Isoamyl Nitrite: This reagent can degrade over time. Use a fresh bottle or a recently opened one stored properly. An excess (typically 1.5-2.0 equivalents) is often required to drive the reaction to completion.

    • Anhydrous Conditions: The presence of water can interfere with the reaction. Ensure your solvent (e.g., toluene, acetic acid) is anhydrous.

  • Causality - Temperature Control:

    • Addition Temperature: The dropwise addition of isoamyl nitrite should be done at a controlled temperature. Adding it too quickly or at too high a temperature can lead to uncontrolled side reactions and the formation of tars.

    • Reaction Temperature: After the addition, the reaction often requires heating to proceed to completion. However, excessive heat can cause decomposition. Monitor the reaction by TLC to find the optimal balance between reaction time and temperature.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, high-purity source of isoamyl nitrite.

    • Optimize Temperature: Begin the dropwise addition of isoamyl nitrite at a moderate temperature (e.g., 60-70 °C) and then slowly raise the temperature to reflux, monitoring by TLC for the disappearance of the starting material.

    • Solvent Choice: While toluene is common, some procedures use acetic acid as the solvent, which can also act as a catalyst.[1] Consider a trial with glacial acetic acid.

    • Monitor Progress: A key sign of reaction progress is often a color change to orange or red.[2] Use TLC (e.g., with a 1:2 ethyl acetate/petroleum ether mobile phase) to track the consumption of the starting acetamide.

Problem 2: Incomplete hydrolysis of the ester or acetyl group.

Q: I have successfully synthesized the ester precursor (e.g., ethyl 7-fluoro-1H-indazole-3-carboxylate) or the N-acetyl intermediate, but the final hydrolysis step to the carboxylic acid is sluggish and gives low yields.

A: Saponification (hydrolysis) of esters or deacetylation can be challenging due to the relative stability of the indazole ring system. The goal is to achieve complete hydrolysis without promoting side reactions.

  • Causality - Insufficient Hydrolytic Power:

    • Base Strength: A strong base is required. Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are standard choices. LiOH is sometimes preferred as it can be more effective at lower temperatures.

    • Solvent System: A co-solvent system is essential to dissolve both the organic substrate and the inorganic base. Common choices include methanol/water, ethanol/water, or THF/water mixtures. The presence of the alcohol also helps to facilitate the hydrolysis.

  • Causality - Reaction Conditions:

    • Temperature: Room temperature may be insufficient for complete hydrolysis. Gentle heating (e.g., 40-60 °C) is often necessary.[1]

    • Reaction Time: These reactions can take several hours. Monitor by TLC until the starting ester or acetylated intermediate is completely consumed.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH).

    • Elevate Temperature: Gently reflux the reaction mixture and monitor its progress every hour.

    • Workup Procedure: After hydrolysis, the reaction mixture will be basic. The product exists as the carboxylate salt and is soluble in the aqueous layer. It is crucial to carefully acidify the aqueous layer with a strong acid (e.g., 1N HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.[7] Failure to reach a sufficiently low pH will result in the product remaining in solution, leading to very low isolated yields.

Problem 3: Significant product loss during workup and purification.

Q: My crude NMR looks promising, but my final isolated yield after extraction and purification is consistently low. Where am I losing my product?

A: Product loss during workup is a frequent and frustrating issue. This compound has both acidic (carboxylic acid) and basic (indazole nitrogen) properties, making its solubility pH-dependent.

  • Causality - Improper Extraction pH:

    • Acid/Base Properties: In a basic aqueous solution (e.g., after a wash with NaHCO₃), the product will be deprotonated to the carboxylate and will partition into the aqueous layer. Conversely, in a strongly acidic solution, the indazole nitrogen can be protonated.

    • Precipitation is Key: The most effective way to isolate the final carboxylic acid is by precipitation from an aqueous solution by adjusting the pH.[7] Relying solely on liquid-liquid extraction can lead to losses.

  • Causality - Purification Method:

    • Chromatography: While effective, silica gel chromatography can lead to losses, as polar compounds like carboxylic acids can streak or remain on the column. It is often better to purify the ester or acetylated intermediate by chromatography before the final hydrolysis step.[2][6]

    • Recrystallization: For the final product, recrystallization is often the preferred method of purification. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and heptane.

  • Optimized Workup and Purification Protocol:

    • Post-Hydrolysis: After the reaction, cool the mixture and, if an organic solvent like THF was used, remove it under reduced pressure.

    • Aqueous Wash: Dilute the remaining aqueous solution with water and perform a wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic, organic-soluble impurities. Discard the organic layer.

    • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1N or 2N HCl with vigorous stirring until the pH is between 2 and 3. A precipitate should form.

    • Isolation: Stir the cold slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.[7]

Troubleshooting Decision Tree

Troubleshooting Start Low Final Yield Detected Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Check_Hydrolysis Analyze Hydrolysis Step Start->Check_Hydrolysis Check_Purification Analyze Workup/Purification Start->Check_Purification Cycl_SM Starting Material Remains? Check_Cyclization->Cycl_SM Cycl_Tars Tars / Byproducts Formed? Check_Cyclization->Cycl_Tars Hyd_SM Ester/Amide Remains? Check_Hydrolysis->Hyd_SM Pur_Loss High loss after extraction? Check_Purification->Pur_Loss Cycl_Sol1 Increase temp/time. Use fresh nitrite. Cycl_SM->Cycl_Sol1 Yes Cycl_Sol2 Lower addition temp. Ensure anhydrous conditions. Cycl_Tars->Cycl_Sol2 Yes Hyd_Sol1 Increase base equivalents. Increase temp/time. Use LiOH. Hyd_SM->Hyd_Sol1 Yes Pur_Sol1 Isolate by precipitation. Adjust pH to 2-3. Pur_Loss->Pur_Sol1 Yes

Caption: Decision tree for troubleshooting low yields.

Section 3: Key Reaction Parameters and Data

Optimizing your reaction requires careful control of several parameters. The table below summarizes the critical variables for the cyclization and hydrolysis steps.

ParameterStepRecommended RangePotential Impact of Deviation
Nitrite Equivalents Cyclization1.5 - 2.5 eq.Low: Incomplete reaction. High: Increased byproducts.
Temperature Cyclization60 - 110 °C (Toluene)Low: Slow or stalled reaction. High: Tar formation, decomposition.
Base Equivalents Hydrolysis3.0 - 5.0 eq.Low: Incomplete hydrolysis. High: Generally tolerated, but may require more acid in workup.
Final pH Workup2.0 - 3.0High (>4): Product remains dissolved in aqueous layer, causing catastrophic yield loss.
Solvent BothAnhydrous (for cyclization)Wet Solvents: Can quench intermediates and inhibit the cyclization reaction.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit.
  • Indazole synthesis. Organic Chemistry Portal.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • What is the synthesis of 7-Fluoro Indazole? Guidechem.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 7-fluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this important heterocyclic building block.

Section 1: General Synthetic Strategies & Key Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Indazole and its derivatives are crucial in medicinal chemistry, forming the core of several FDA-approved drugs.[1] However, synthetic routes can suffer from challenges like low yields and the formation of difficult-to-separate isomers.[1][2]

Q1: What are the primary synthetic routes to this compound and its precursors?

A1: Several viable synthetic pathways exist, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and desired purity profile.

  • Nitrosation of a 7-Fluoroindole Precursor: This is a common and effective method. It typically involves the conversion of a 7-fluoroindole derivative to an intermediate 1H-indazole-3-carboxaldehyde via nitrosation, followed by oxidation to the desired carboxylic acid.[3][4] The key challenge in this route is controlling the nitrosation step to prevent the formation of dimeric impurities.[4]

  • Cyclization of Substituted Phenylhydrazines or Anilines: These routes build the indazole core from acyclic precursors. For example, a method starting from 2-fluoro-6-methylaniline involves acetylation, cyclization using an organic nitrite like isoamyl nitrite, and subsequent functional group manipulations to yield the target molecule.[5] Another approach uses substituted 2-fluorobenzaldehydes with hydrazine hydrate to form the indazole ring.[6]

  • Direct Carboxylation of a 7-Fluoroindazole Intermediate: This method involves the deprotonation of a protected 7-fluoro-1H-indazole at the 3-position using a strong base like n-butyllithium, followed by quenching with carbon dioxide.[7] This offers a direct route to the carboxylic acid but requires stringent anhydrous conditions and careful handling of organolithium reagents.

  • Benzyne Cycloaddition: A more advanced method involves the reaction of a benzyne precursor with ethyl diazoacetate.[2] While potentially efficient, this route can be sensitive to scale-up, with yields sometimes decreasing on larger scales.[2]

Section 2: Troubleshooting Guide for Synthesis

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Problem Area: Low Yields & Side Product Formation

Q2: My reaction yield is consistently low when using the nitrosation route. What are the likely causes and how can I improve it?

A2: Low yields in the nitrosation of an indole precursor are often traced back to two main issues: degradation of the nitrosating agent and competing side reactions.[4]

  • Causality — Nitrosating Agent Instability: The nitrosating agent, nitrous acid (HONO), is generated in situ from a salt (like NaNO₂) and a strong acid (like HCl). It is unstable, especially at elevated temperatures. If the temperature rises, the agent decomposes before it can react effectively with your indole substrate.

  • Causality — Dimer Formation: A well-documented side reaction is the nucleophilic attack of the starting indole on a key reaction intermediate (the 3-nitrosoindole).[4] This forms deep red-colored dimeric impurities that are often the main byproducts, significantly reducing the yield of the desired indazole.[4]

Optimization Strategies:

  • Temperature Control (Critical): Maintain a low reaction temperature, typically 0 °C, throughout the addition of reagents.[4] Use an ice/salt bath for better temperature management. Running the reaction at room temperature or higher can lead to negligible product formation and significant degradation.[4]

  • Slow Addition Protocol: To minimize dimerization, the concentration of the nucleophilic indole must be kept low relative to the nitrosating agent. The most effective strategy is the inverse addition of the indole solution to the pre-formed nitrosating mixture (NaNO₂ and acid in water/solvent).[4] A slow, dropwise addition over 30-60 minutes is recommended.[4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This helps prevent the formation of other nitrogen oxide species in the presence of oxygen, which can lead to unwanted side reactions.[4]

Q3: I am attempting to synthesize the 7-fluoro-1H-indazole-3-carboxaldehyde precursor, but the reaction is producing a significant amount of an insoluble, red-colored solid. What is this, and how can I prevent it?

A3: The red solid is almost certainly the dimeric byproduct characteristic of indole nitrosation reactions.[4] As explained in Q2, this occurs when a molecule of your starting indole acts as a nucleophile and attacks the electrophilic nitroso-intermediate of another molecule.

Prevention Workflow:

Caption: Troubleshooting Dimer Formation in Indole Nitrosation.

Problem Area: Purification & Isolation

Q4: The crude product after oxidation to this compound is difficult to purify. Standard silica gel chromatography gives poor separation. What do you recommend?

A4: Purifying highly polar, acidic compounds like your target molecule on standard silica gel can be challenging due to strong binding and band tailing.

Recommended Purification Strategies:

  • Acid-Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a mild base (e.g., saturated aqueous sodium bicarbonate) to deprotonate and extract your carboxylic acid into the aqueous layer.[3] The neutral impurities (like any remaining aldehyde precursor or dimers) will remain in the organic layer. Carefully re-acidify the aqueous layer with cold 1N HCl to precipitate the pure carboxylic acid, which can then be collected by filtration.[3]

  • Recrystallization: If the purity after extraction is still insufficient, recrystallization is often more effective than chromatography for this class of compounds. Experiment with solvent systems like ethanol/water, methanol, or ethyl acetate/heptane.

  • Modified Chromatography: If chromatography is necessary, consider these modifications:

    • Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexane). This keeps the carboxylic acid protonated, reducing its interaction with the silica and leading to sharper peaks.

    • Reverse-Phase Chromatography: C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is highly effective for polar, acidic compounds.

Section 3: Protocols and Data
Recommended Protocol: Two-Step Synthesis from 7-Fluoro-1H-indole-3-carboxaldehyde

This protocol is synthesized from established methodologies for the nitrosation of indoles and subsequent oxidation.[3][4]

Step 1: Synthesis of 7-Fluoro-1H-indazole-3-carboxaldehyde

  • Preparation: In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve sodium nitrite (NaNO₂, 4.0 eq) in a mixture of water and acetic acid at 0 °C under an Argon atmosphere.

  • Slow Addition: Dissolve 7-fluoro-1H-indole-3-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., THF or DMF). Add this solution dropwise to the vigorously stirred nitrosating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the resulting mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) for the disappearance of the starting material.

  • Work-up: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Oxidation to this compound

  • Preparation: Dissolve the crude 7-fluoro-1H-indazole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.[3] Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) and 2-methyl-2-butene (5.0 eq) to act as a chlorine scavenger.[3]

  • Oxidant Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, 5.0 eq) in water. Add this solution dropwise to the aldehyde mixture at room temperature.[3]

  • Reaction: Stir the mixture at room temperature until TLC analysis confirms the complete consumption of the aldehyde.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).[3] Perform an extractive work-up to remove neutral byproducts. Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product.[3] Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Data Summary: Comparison of Synthetic Parameters
Synthetic Route Key Reagents Typical Solvents Temp. (°C) Key Challenges Ref.
Nitrosation/OxidationIndole, NaNO₂, Acid, NaClO₂Acetic Acid, t-BuOH/H₂O0 to RTDimer formation, temperature control[3][4]
Aniline Cyclization2-fluoro-6-methylaniline, Ac₂O, Isoamyl NitriteTolueneElevatedMulti-step, regioselectivity[5]
Benzaldehyde Cyclization2,3-difluorobenzaldehyde, Hydrazine HydrateNone (neat) or SolventReflux (e.g., 180°C)High temperatures, potential for side reactions[6]
Direct CarboxylationProtected Indazole, n-BuLi, CO₂(s)Anhydrous THF-78 to RTStrict anhydrous conditions, strong base handling[7]
Section 4: Analytical Characterization FAQs

Q5: What are the key 1H NMR signals to confirm the successful synthesis of this compound?

A5: While a definitive spectrum should be run on your sample, you can expect the following characteristic features based on published data for similar indazole-3-carboxylic acid derivatives.[8]

  • Indazole NH: A very broad singlet far downfield, typically >13 ppm, corresponding to the acidic N-H proton.

  • Carboxylic Acid OH: A broad singlet, often exchangeable with D₂O, also in the downfield region (e.g., 12-14 ppm). Sometimes it overlaps with the NH proton.

  • Aromatic Protons: You will see a complex multiplet pattern in the aromatic region (approx. 7.0-8.2 ppm) for the three protons on the benzene ring. The fluorine at position 7 will introduce additional splitting (coupling) to the adjacent protons (H-6 and H-1), complicating the pattern. 2D NMR techniques (COSY, HSQC) can be invaluable for definitive assignment.

References
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

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avoiding regioisomer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Technical Support Subject: Troubleshooting N1 vs. N2 Regioselectivity in Indazole Synthesis

Diagnostic: Understanding the "Why"

Before optimizing conditions, you must diagnose the driving force of your specific substrate. The indazole ring exists in a tautomeric equilibrium between


-indazole (benzenoid) and 

-indazole (quinoid).[1][2][3]

The Core Conflict:

  • Thermodynamic Control (

    
    -Selectivity):  The 
    
    
    
    -isomer is aromatic (benzenoid) and typically 2–4 kcal/mol more stable than the
    
    
    -isomer (quinoid). Under reversible conditions or high temperatures,
    
    
    is favored.
  • Kinetic/Chelation Control (

    
    -Selectivity):  The 
    
    
    
    nitrogen often possesses higher electron density (lone pair in
    
    
    orbital) compared to
    
    
    (lone pair involved in aromaticity or blocked by H). However, accessing
    
    
    selectively requires overcoming the thermodynamic sink of
    
    
    .
Visualizing the Selectivity Landscape

IndazoleSelectivity Start Indazole Substrate Anion Indazolyl Anion (Delocalized) Start->Anion Base (NaH, Cs2CO3) Complex Metal-N2 Complex (Chelation) Start->Complex Specific Metals / H-Bonding Therm Thermodynamic Path (Reversible/High Temp) N1 N1-Product (Benzenoid Stability) MAJOR Therm->N1 Kinetic Kinetic/Chelation Path (Irreversible/Low Temp) N2 N2-Product (Quinoid Structure) MINOR (Usually) Kinetic->N2 Anion->Therm Slow / Equilibrating Complex->Kinetic Fast Attack N2->N1 Isomerization (High T)

Figure 1: The energetic bifurcation of indazole alkylation. N1 is the thermodynamic sink, while N2 requires kinetic trapping or specific chelation strategies.

Troubleshooting Guides (Q&A Format)
Scenario A: "I need the N1-alkyl product, but I'm seeing N2 impurities."

Root Cause: You are likely operating under kinetic conditions where the


 nucleophilicity is competing, or your solvent is too non-polar, promoting tight ion-pairing at 

.

Protocol Adjustment:

  • Switch to Thermodynamic Control: Increase reaction temperature (60–100°C).

  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to dissociate the ion pair, allowing the anion to relax to its most stable tautomer (

    
    ).
    
  • Base Selection: Use Cesium Carbonate (

    
    ).[4] The large Cesium cation coordinates poorly, discouraging the 
    
    
    
    -metal chelation that often drives kinetic
    
    
    attack.

Standard N1-Selective Protocol:

  • Reagents: Indazole (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Conditions: DMF, 80°C, 4–12 h.

  • Expected Ratio: >10:1 (

    
    :
    
    
    
    ).[5]
Scenario B: "I need the N2-alkyl product, but I only get N1."

Root Cause: The thermodynamic preference for


 is overwhelming. Standard alkylation (Base + R-X) will almost always favor 

.

Solution 1: The "Pfizer" Trichloroacetimidate Method (High Reliability) Recent industrial workflows utilize alkyl trichloroacetimidates under acidic catalysis. This protonates the imidate, making it a "hot" electrophile that reacts with the neutral indazole at the most basic nitrogen (


).
  • Protocol:

    • Dissolve indazole (1.0 eq) in THF/Cyclohexane (1:1).

    • Add Alkyl-2,2,2-trichloroacetimidate (1.2 eq).

    • Add

      
       (catalytic, 0.1 eq) at 0°C.
      
    • Warm to RT.

  • Why it works: It bypasses the anion entirely. The reaction is driven by the nucleophilicity of the neutral

    
     lone pair.
    

Solution 2: The Mitsunobu Reaction For primary and secondary alcohols, Mitsunobu conditions often favor


 due to steric bulk of the 

adduct and kinetic control, though mixtures are still common.
  • Conditions:

    
    , DIAD, Alcohol, THF, 0°C to RT.
    

Solution 3: The "Blocker" Strategy (De Novo) If you cannot force the alkylation, you must build the ring with the substituent already in place.

  • Method: Cadogan-Type Cyclization .[6]

    • Start with o-nitrobenzaldehyde.

    • Condense with your desired amine (

      
      ) to form the imine.
      
    • Reductive cyclization with

      
       or 
      
      
      
      .
    • Result: 100%

      
      -substituted indazole.
      
Scenario C: "My Cross-Coupling (Arylation) is giving mixtures."

Root Cause: Metal-catalyzed N-arylation (Buchwald-Hartwig/Ullmann) is highly ligand-dependent.

The Fix:

  • For N1-Arylation: Use Copper(I) Iodide with diamine ligands (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in Toluene/Dioxane. The mechanism proceeds via an indazolyl-cuprate intermediate that favors the thermodynamic

    
     bond.
    
  • For N2-Arylation: This is notoriously difficult via direct coupling. The most robust path is the Chan-Lam coupling using aryl boronic acids and

    
    , which often shows shifted selectivity profiles compared to Pd/Cu-halide couplings, though 
    
    
    
    often remains major. Recommendation: Use the De Novo cyclization (Scenario B, Solution 3) for N2-aryl indazoles.
Comparative Data: Conditions vs. Selectivity
Target RegioisomerStrategyKey ReagentsTypical Selectivity (

:

)
Mechanism Note
N1 (Major) Standard Alkylation

, DMF, Heat
>95:5Thermodynamic control; solvent separates ion pairs.
N1 (Major) NaH Alkylation

, THF, RT
~80:20

coordination can sometimes drag in

product.
N2 (Selective) Acid-Cat.[5] Imidate

,

<5:95Kinetic attack of neutral

on activated electrophile.
N2 (Selective) Reductive Cyclization

-NO2-benzaldehyde +

0:100Ring closes onto the nitrogen; regioisomer impossible.
N2 (Mixed) Mitsunobu

, DIAD,

~40:60Steric bulk of

discourages

attack.
Decision Matrix: Workflow Optimization

Use this flowchart to select your synthetic route.

DecisionTree Start Start: Define Target Q1 Target Isomer? Start->Q1 N1_Path N1-Substituted Q1->N1_Path N2_Path N2-Substituted Q1->N2_Path Sol_N1_Std Use Cs2CO3 / DMF / 90°C (Thermodynamic) N1_Path->Sol_N1_Std Q2 Substituent Type? N2_Path->Q2 Q3 Is R-group available as Primary Amine? Q2->Q3 Alkyl/Aryl Sol_N2_Cycl De Novo Synthesis (o-NO2-benzaldehyde + R-NH2) Q3->Sol_N2_Cycl Yes (Best Purity) Sol_N2_Imid Trichloroacetimidate Method (Acid Catalyzed) Q3->Sol_N2_Imid No (Alkyl Only) Sol_N2_SEM SEM-Protection Route (Protect N1 -> Alkylate -> Deprotect)

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway based on target regiochemistry.

References
  • Cheung, K. P. S. et al. (2018). "Regioselective Synthesis of 1H- and 2H-Indazoles." The Journal of Organic Chemistry. Link

  • Clemens, J. et al. (2022).[4] "General and Selective Procedures for the N2-Alkylation of 1H-Indazoles." Synthesis. Link

  • Genung, N. E. et al. (2014).[4][6] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Link

  • Gaush, L. et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry. Link

  • Antilla, J. C. et al. (2004). "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles..." The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Byproduct Identification in 7-fluoro-1H-indazole-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-fluoro-1H-indazole-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors for oncology research.[1] However, its synthesis can be challenging, frequently leading to the formation of critical byproducts that complicate purification and reduce yields.

This guide provides in-depth, experience-based answers to common issues encountered during synthesis. We will explore the mechanistic origins of these byproducts and offer validated troubleshooting strategies to help you optimize your reaction outcomes.

FAQ 1: I'm observing a significant isomeric impurity in my crude product. What is it, and how can I minimize its formation?

This is the most common issue reported. The primary isomeric byproduct is almost certainly 5-fluoro-1H-indazole-3-carboxylic acid .

Expert Analysis: The Root Cause of Isomer Formation

The formation of the 7-fluoro (desired) versus the 5-fluoro (byproduct) isomer is a question of regioselectivity during the intramolecular cyclization step. When starting from a precursor like 2-amino-3-fluorobenzoic acid or a derivative, the key diazotization-cyclization cascade can proceed via two competing pathways. The cyclization is directed by the nucleophilic attack of the nitrogen onto an activated intermediate. The electronic properties of the fluorine atom and the carboxylic acid group influence the electron density at the ortho and para positions, making both cyclization pathways viable.

Controlling the regioselectivity is therefore the primary challenge in this synthesis.[2][3] The reaction conditions, particularly the choice of acid and solvent during diazotization and cyclization, can influence the kinetic versus thermodynamic control of the reaction, thereby altering the ratio of the final products.[4][5]

Visualizing the Competing Reaction Pathways

The following diagram illustrates the crucial cyclization step where the reaction diverges to form either the desired 7-fluoro product or the 5-fluoro byproduct.

G cluster_start Precursor cluster_pathways Competing Cyclization Pathways cluster_products Products start Diazonium Intermediate (from 2-amino-3-fluorobenzoic acid) path1 Pathway A: Attack at C6 start->path1 Favored kinetically or thermodynamically path2 Pathway B: Attack at C4 start->path2 Competing pathway prod1 Desired Product: This compound path1->prod1 Leads to prod2 Byproduct: 5-fluoro-1H-indazole-3-carboxylic acid path2->prod2 Leads to G cluster_diagnosis Diagnosis cluster_solution Solution cluster_verification Verification start Problem: Low yield & presence of 7-fluoro-1H-indazole byproduct hyp1 Hypothesis: Reaction temperature is too high or heating time is too long. start->hyp1 hyp2 Hypothesis: Acid concentration is excessive, catalyzing decarboxylation. start->hyp2 sol1 Action: Reduce reaction temperature. Monitor reaction by TLC/LC-MS to minimize heating time. hyp1->sol1 sol2 Action: Use minimum required equivalents of acid. Consider a weaker acid if compatible with diazotization. hyp2->sol2 ver Analyze crude product by LC-MS and NMR. Confirm increase in desired product peak and decrease in decarboxylated byproduct. sol1->ver sol2->ver

Caption: Troubleshooting workflow for decarboxylation byproduct.

FAQ 3: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts upon analysis. What are the likely side reactions?

A dark, complex reaction mixture often indicates the decomposition of the diazonium salt intermediate and subsequent radical reactions.

Expert Analysis: The Reactivity of Diazonium Salts

Aryl diazonium salts are high-energy intermediates. While useful, they are prone to decomposition if not handled correctly. [6]Key side reactions include:

  • Dediazoniation: The diazonium group can be lost as N₂ gas, generating a highly reactive aryl cation or radical. [7]This species can then react with the solvent, water, or other nucleophiles present in the mixture, leading to a variety of unwanted products (e.g., phenols).

  • Azo Coupling: The diazonium salt is an electrophile and can react with any electron-rich aromatic compounds in the mixture, including the starting amine or the indazole product itself, to form colored azo compounds. This is often suppressed by maintaining a high acid concentration. [6]* Benzyne Formation: Under certain conditions, particularly with anthranilic acid derivatives, the diazonium salt can decompose to form a highly reactive benzyne intermediate, which can lead to polymerization or other undesired cycloadditions. [8][9]

Summary of Common Byproducts and Their Characteristics
Byproduct NameMolecular Weight ( g/mol )Key Analytical Signature (LC-MS / NMR)Conditions Favoring Formation
5-fluoro-1H-indazole-3-carboxylic acid 180.13Same mass as product. Different retention time. Distinct aromatic region in ¹H and ¹⁹F NMR.Sub-optimal regiocontrol during cyclization.
7-fluoro-1H-indazole 136.13M-44 peak (loss of CO₂). Absence of carboxylic acid proton in ¹H NMR.High reaction temperature; prolonged heating; strong acidic conditions. [10]
7-fluoro-2-hydroxybenzoic acid 156.11Formation from reaction of aryl cation with water after dediazoniation.Incomplete cyclization; excess water; elevated temperatures.
Azo Dimers >300Intense color (yellow/orange/red). Complex aromatic signals in NMR.Insufficient acid concentration; presence of unreacted starting amine. [6]
Protocol: LC-MS Analysis for Crude Reaction Mixture

This protocol is essential for identifying byproducts and quantifying the success of optimization efforts.

1. Sample Preparation: a. Quench a small aliquot (~0.1 mL) of the reaction mixture in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. b. If the reaction mixture is acidic, neutralize with a small amount of sodium bicarbonate. c. Vortex the sample thoroughly. d. Filter through a 0.22 µm syringe filter into an LC vial.

2. LC Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative mode scanning.
  • Scan Range: m/z 100 - 500.
  • Analysis: Look for the expected masses of the product and potential byproducts as listed in the table above. Compare the peak areas to estimate the relative quantities.
References
  • G. W. Gribble, et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides Nucleotides Nucleic Acids, 23(1-2), 227-37. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem., 17, 127. [Link]

  • J. D. Loudon & G. Tennant. (1962). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Journal of the Chemical Society, 3466-3471. [Link]

  • ResearchGate. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

  • R. Leardini, et al. (2008). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(19), 10148-10155. [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • A. K. S. K. Dep Varma, et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). ChemDoodle Web Components. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Purification of 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-fluoro-1H-indazole-3-carboxylic acid (CAS 959236-59-0). This guide is designed for researchers, chemists, and drug development professionals to address common purity challenges encountered during and after synthesis. Achieving high purity is critical for subsequent applications, including API synthesis and biological assays. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you enhance the purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities often stem from the synthetic route. These can include unreacted starting materials, intermediates, and side-products from incomplete cyclization or side reactions. Depending on the synthesis, potential impurities could be related to precursors like fluorinated isatin or 2-amino-3-fluorobenzoic acid derivatives. Another class of impurities can be regioisomers, where functional groups are in different positions on the indazole ring, which can be particularly challenging to separate.[1]

Q2: My crude product is a discolored solid with a purity of <90%. What is the best first step for purification?

For baseline purity issues, an acid-base extraction is an excellent and highly effective first step. As a carboxylic acid, your target compound's solubility is highly dependent on pH. This technique selectively isolates acidic compounds from neutral or basic impurities. Following this, a single-solvent recrystallization is often sufficient to achieve >98% purity.

Q3: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For indazole carboxylic acids, polar protic solvents like ethanol, methanol, or isopropanol, sometimes in combination with water, are good starting points.[2] Small-scale solubility tests with ~10-20 mg of your crude product in various solvents are essential to identify the optimal system for your specific impurity profile.

Q4: When is column chromatography necessary?

Column chromatography is typically reserved for situations where simpler methods like recrystallization or acid-base extraction fail.[3] This is common when impurities are structurally very similar to the target compound (e.g., regioisomers), leading to nearly identical solubility profiles.[1] It is also the method of choice when an exceptionally high purity (>99.5%) is required.

Troubleshooting Guide: Common Purity Issues & Solutions

Issue 1: Low Purity (<95%) and Discoloration After Initial Synthesis

This is the most common scenario and is often due to a mixture of unreacted starting materials, neutral organic byproducts, and colored impurities.

Primary Cause: Presence of non-acidic (neutral or basic) impurities and baseline contaminants from the reaction.

Solution: A sequential acid-base extraction followed by recrystallization. This leverages the acidic nature of the carboxylic acid group for selective separation.

This protocol is designed to isolate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will deprotonate and move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Organic Wash (Optional): Combine the aqueous layers and wash with a fresh portion of EtOAc to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with 1N HCl while stirring.[4] The this compound will precipitate out as a solid as it becomes protonated and insoluble in water. Monitor the pH with litmus paper to ensure it is acidic (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum.

Expertise & Causality: The choice of sodium bicarbonate is crucial. It is a weak base, strong enough to deprotonate the carboxylic acid but often not strong enough to deprotonate less acidic impurities like phenols, offering an additional layer of selectivity. Acidifying at a low temperature minimizes the solubility of the product in the aqueous medium, maximizing yield.

Caption: Workflow for purification via acid-base extraction.

Issue 2: Persistent Impurities After Recrystallization

If after recrystallization, HPLC or NMR analysis still shows one or two persistent impurities, it is likely they are structurally similar to your product.

Primary Cause: Co-crystallization of impurities with similar polarity and solubility, such as regioisomers or analogs.

Solution: Silica gel column chromatography. This method separates compounds based on their differential adsorption to the stationary phase.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Sample Preparation (Dry Loading): Dissolve the semi-pure product in a minimal amount of methanol or acetone. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a free-flowing powder. This prevents dissolution issues at the column head.

  • Mobile Phase (Eluent): A common solvent system for acidic compounds is a gradient of ethyl acetate in hexanes or dichloromethane. Crucially, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.

  • Packing and Elution: Pack the column with the chosen solvent system. Carefully add the dry-loaded sample to the top. Elute the column with the solvent system, collecting fractions and monitoring by TLC or UV detector.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Expertise & Causality: Adding a small amount of acid to the mobile phase is critical.[5] The carboxylic acid group on your product can interact strongly with the slightly acidic silanol (Si-OH) groups on the silica surface, leading to significant peak tailing and poor separation. The added acetic or formic acid suppresses the deprotonation of your product, minimizing this interaction and resulting in sharper, more symmetrical peaks.[5]

Stationary PhaseMobile Phase SystemModifierTarget Impurities
Silica GelDichloromethane / Methanol0.5% Acetic AcidHighly polar impurities
Silica GelHexanes / Ethyl Acetate1% Acetic AcidNon-polar to moderately polar impurities
C18 (Reversed-Phase)Water / Acetonitrile0.1% Formic AcidVery polar impurities or when normal phase fails
Issue 3: Product Fails to Crystallize or "Oils Out"

During recrystallization, the compound separates as a liquid oil instead of forming solid crystals.

Primary Cause: The solution is too supersaturated, the cooling process is too rapid, or the presence of impurities is inhibiting crystal lattice formation.

Solution: Modify the crystallization conditions to favor slower, more ordered crystal growth.

  • Re-heat and Dilute: If the product oils out, re-heat the flask to dissolve the oil. Add a small amount (5-10% of the total volume) of the hot solvent to reduce the saturation level.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. Do not place it directly into an ice bath. Insulating the flask with glass wool can help.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.

  • Final Cooling: Once crystal formation begins at room temperature, the flask can then be moved to an ice bath or refrigerator to maximize the yield.

PurificationDecision start Crude Purity < 95%? acid_base Perform Acid-Base Extraction start->acid_base Yes recrystallize1 Recrystallize Product start->recrystallize1 No (Purity > 95%) acid_base->recrystallize1 check_purity1 Purity > 98%? recrystallize1->check_purity1 chromatography Use Flash Column Chromatography check_purity1->chromatography No done Purification Complete check_purity1->done Yes check_purity2 Purity > 99%? chromatography->check_purity2 check_purity2->chromatography No (Re-optimize) check_purity2->done Yes

Caption: Decision tree for selecting a purification method.

References

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • National Institutes of Health (NIH). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Available from: [Link]

  • ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Available from: [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. Available from: [Link]

Sources

Technical Support Center: Synthesis of 7-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-fluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. My aim is to deliver not just protocols, but a deeper understanding of the chemistry involved, with a particular focus on the critical role of solvents in achieving a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic strategies can be employed. A prevalent method involves the cyclization of a substituted phenylhydrazine derivative. One common route starts from 2-amino-3-fluorobenzoic acid, which is diazotized and then reduced to form a hydrazine intermediate. This intermediate can then undergo cyclization to form the indazole ring. Another approach involves the intramolecular cyclization of N-(2-fluoro-6-nitrobenzylidene)amines. The choice of route often depends on the availability of starting materials and desired scale.

Q2: How critical is solvent selection in the synthesis of this compound?

A2: Solvent selection is a critical parameter that can significantly impact the reaction yield, purity, and reaction time. Solvents can influence the solubility of reactants and intermediates, the stability of reactive species, and the reaction mechanism itself. For instance, in the cyclization step, the polarity of the solvent can affect the rate of the intramolecular nucleophilic attack that forms the pyrazole ring of the indazole system.

Q3: What are the key solvent properties to consider for this synthesis?

A3: The key properties to consider are:

  • Polarity and Protic/Aprotic Nature: Polar aprotic solvents like DMF, DMSO, or THF are often used to dissolve the reactants and intermediates. Protic solvents like ethanol or water may be used in specific steps, such as in certain reduction or hydrolysis reactions.

  • Boiling Point: The boiling point of the solvent will determine the temperature range at which the reaction can be conducted. Some cyclization reactions may require heating to proceed at an optimal rate.

  • Inertness: The solvent should be inert under the reaction conditions to avoid unwanted side reactions.

Q4: Can using a different solvent lead to the formation of isomers?

A4: Yes, solvent choice can influence the regioselectivity of the reaction, potentially leading to the formation of different indazole isomers. While 1H-indazoles are generally more stable than 2H-indazoles, the solvent can affect the tautomeric equilibrium. It's crucial to select a solvent that favors the formation of the desired 1H-indazole isomer.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield Poor solubility of starting materials: The reactants may not be sufficiently dissolved in the chosen solvent for the reaction to proceed efficiently.- Use a more polar aprotic solvent like DMF or DMSO. - Gently heat the reaction mixture to improve solubility, ensuring the temperature does not exceed the decomposition point of any reactant or intermediate.
Incorrect solvent polarity for the reaction mechanism: The transition state of the key bond-forming step may not be stabilized by the solvent.- If the reaction involves the formation of charged intermediates, a polar solvent will be beneficial. - For reactions proceeding through a non-polar transition state, a less polar solvent might be more suitable.
Formation of Impurities or Side Products Solvent participating in the reaction: Some solvents can react with the reagents. For example, protic solvents can interfere with reactions involving strong bases or organometallic reagents.- Ensure the use of an inert solvent. - If a protic solvent is necessary for a specific step, ensure subsequent steps that are sensitive to it are performed after its removal.
Solvent promoting side reactions: The solvent may catalyze unwanted side reactions, such as dimerization or decomposition of intermediates.- Screen a range of solvents with different polarities. For example, if a polar solvent is leading to side products, try a less polar one like toluene or dioxane.
Difficult Product Isolation Product is highly soluble in the reaction solvent: This can make precipitation or extraction challenging.- After the reaction is complete, consider adding an anti-solvent to precipitate the product. - If using a water-miscible solvent like DMF or DMSO, the product can often be precipitated by adding water.
Formation of an emulsion during workup: This is common when using certain solvents and aqueous solutions.- Add a small amount of brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: Synthesis via Diazotization and Cyclization

This protocol provides a general framework. Optimization of solvent, temperature, and reaction time is recommended for specific laboratory conditions.

Step 1: Diazotization of 2-amino-3-fluorobenzoic acid

  • Solvent: Aqueous solution of a mineral acid (e.g., HCl).

  • Procedure:

    • Suspend 2-amino-3-fluorobenzoic acid in the aqueous acid solution and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at this temperature.

Step 2: Reduction and Cyclization

  • Solvent: A polar aprotic solvent such as DMF or DMSO is often suitable for the cyclization step.

  • Procedure:

    • In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or stannous chloride) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution.

    • After the reduction is complete, the intermediate phenylhydrazine can be extracted into an organic solvent.

    • The solvent is then switched to a high-boiling point polar aprotic solvent like DMF for the cyclization step, which may require heating.

Visualizing the Workflow

Diagram 1: General Synthesis Workflow

cluster_prep Starting Material Preparation cluster_reaction Core Reaction cluster_workup Product Isolation start 2-amino-3-fluorobenzoic acid diazotization Diazotization start->diazotization aq. Acid reduction Reduction diazotization->reduction Reducing Agent cyclization Cyclization reduction->cyclization Heat in Polar Aprotic Solvent (e.g., DMF) extraction Extraction/Precipitation cyclization->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Data Summary: Solvent Effects on a Model Indazole Synthesis

Solvent Dielectric Constant (approx.) Typical Yield (%) Notes
DMSO 47~90%High polarity and aprotic nature facilitate the reaction.
DMF 37~85%Similar to DMSO, a good polar aprotic choice.
Ethanol 25~70%Protic nature can sometimes interfere, but still a viable option.
Acetonitrile 37~65%Lower yield compared to other polar aprotic solvents in some cases.
Toluene 2.4< 40%Low polarity is generally not suitable for this type of transformation.
Water 80VariableCan be used in certain steps but may not be ideal for the cyclization itself.

Disclaimer: This data is for a model system and should be used as a general guide. Experimental results for the synthesis of this compound may vary.

References

  • National Institutes of Health (NIH): Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Organic Chemistry Portal: Indazole synthesis. Available at: [Link]

  • Organic Syntheses: 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • Google Patents: US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents: CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Der Pharma Chemica: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • ResearchGate: Effect of various solvents on the synthesis of 1H- indazole. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for 7-Fluoro-1H-indazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-fluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into catalyst selection and troubleshooting for the synthesis of this critical pharmaceutical intermediate.

The indazole scaffold is a privileged structure in medicinal chemistry, and its fluorinated derivatives often exhibit enhanced metabolic stability and binding affinity.[1][2] However, the synthesis, particularly the construction of the heterocyclic core and introduction of the carboxylic acid moiety, presents unique challenges that are highly dependent on the chosen catalytic system. This document aims to demystify catalyst selection and provide actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the 7-fluoro-1H-indazole core?

A: The construction of the 7-fluoro-1H-indazole ring system is typically achieved through intramolecular cyclization or cross-coupling reactions. The choice of catalyst is fundamentally tied to the synthetic route. The main categories are:

  • Palladium-Catalyzed Reactions: This is the most versatile and widely used approach. It encompasses intramolecular C-N cross-coupling (Buchwald-Hartwig type), C-H activation/functionalization, and Suzuki-Miyaura coupling to build precursors.[3][4][5] The Pd(0)/Pd(II) catalytic cycle is highly efficient for forming the critical C-N or C-C bonds required for the indazole core.[3]

  • Copper-Catalyzed Reactions: Copper catalysts, particularly for Ullmann-type C-N coupling reactions, offer a cost-effective alternative to palladium.[6] This method is often employed for the final ring-closing step, especially in process development, but can sometimes require harsher conditions.

  • Rhodium and Cobalt-Catalyzed Reactions: These transition metals are increasingly used for C-H activation and annulation strategies.[1][2][7] They can offer unique reactivity and regioselectivity, particularly when starting from precursors like azobenzenes or phenylhydrazines.[1][2]

Q2: Why is the choice of ligand so critical in palladium-catalyzed syntheses of fluorinated indazoles?

A: The ligand is arguably the most important variable in a palladium-catalyzed reaction, acting as the "brains" of the catalyst. Its role is multifaceted:

  • Solubility and Stability: The ligand stabilizes the palladium center, preventing it from aggregating into inactive palladium black.[8]

  • Tuning Reactivity: The steric bulk and electronic properties of the ligand directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[9][10][11]

  • Overcoming Challenges with Fluorinated Substrates: The synthesis of fluorinated heterocycles can be particularly challenging. The final C-F reductive elimination step from a Pd(II) complex is often difficult.[12][13] Sterically hindered and electron-rich ligands are often required to promote this challenging step and prevent catalyst decomposition.[12]

Q3: How does the fluorine atom at the 7-position influence the reaction?

A: The electron-withdrawing nature of the fluorine atom significantly impacts the electronic properties of the aromatic ring. This can make ortho C-H bond functionalization more difficult. In cross-coupling reactions where a C-N or C-C bond is formed at an adjacent position, the fluorine's inductive effect can alter the reactivity of the coupling partners, often necessitating a careful re-optimization of reaction conditions (catalyst, ligand, base, and solvent) compared to non-fluorinated analogues.

Q4: Can I use the same catalyst for synthesizing the carboxylic acid derivative from the indazole core?

A: Generally, no. The synthesis of the indazole core and the introduction of the 3-carboxylic acid group are distinct transformations. While the core formation is often a metal-catalyzed cyclization, the carboxylation at the C3 position is typically achieved through deprotonation with a strong base (like n-butyllithium) followed by quenching with carbon dioxide (CO₂).[14] Protecting the indazole nitrogen (e.g., with SEM-chloride) is often necessary before this step to ensure correct regioselectivity.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My palladium-catalyzed cyclization/cross-coupling reaction fails to start or stalls at low conversion.

  • Initial Question: "I've assembled my reaction under an inert atmosphere, but after several hours, TLC and LC-MS analysis shows only starting material. What is the likely cause?"

  • Troubleshooting Workflow: This common issue usually points to a problem with one of the core components of the catalytic system. Follow this diagnostic sequence.

    Troubleshooting_Low_Yield Start Low / No Conversion Observed CheckCatalyst Step 1: Verify Catalyst Activity Start->CheckCatalyst CatalystQuestion Is the Pd Precursor active? Is Pd(0) species forming? CheckCatalyst->CatalystQuestion CheckLigand Step 2: Assess Ligand Integrity CatalystQuestion->CheckLigand Yes SolutionCatalyst Solution: - Use a fresh bottle of catalyst or a pre-catalyst. - Ensure proper activation if needed. CatalystQuestion->SolutionCatalyst No LigandQuestion Is the phosphine ligand oxidized? Is it the correct ligand for the transformation? CheckLigand->LigandQuestion CheckEnvironment Step 3: Examine Reaction Environment LigandQuestion->CheckEnvironment Yes SolutionLigand Solution: - Use freshly sourced ligand. - Handle air-sensitive ligands in a glovebox. - Screen alternative ligands. LigandQuestion->SolutionLigand No EnvironmentQuestion Is the system truly inert? Are solvent/base anhydrous? CheckEnvironment->EnvironmentQuestion SolutionEnvironment Solution: - Improve degassing procedure (e.g., freeze-pump-thaw). - Use freshly distilled/dried solvent and a fresh bottle of base. EnvironmentQuestion->SolutionEnvironment No Success Problem Resolved EnvironmentQuestion->Success Yes

    Caption: Troubleshooting workflow for low reaction conversion.

    Causality Explanation:

    • Catalyst Activity: The active catalyst in most cross-coupling reactions is a Pd(0) species. Many palladium precursors (e.g., Pd(OAc)₂) are in the Pd(II) state and must be reduced in situ. If this reduction fails, or if the Pd(0) is oxidized by atmospheric oxygen, the catalytic cycle never begins.

    • Ligand Integrity: Phosphine-based ligands are highly susceptible to oxidation, rendering them ineffective at coordinating to the palladium center. The ligand's structure is also crucial; a ligand that is effective for a Suzuki coupling may not be suitable for a C-N bond formation.[9][11]

    • Reaction Environment: Water and oxygen are potent poisons for many catalytic systems. Water can hydrolyze starting materials and reagents, while oxygen can oxidize both the active Pd(0) catalyst and sensitive ligands.[8]

Problem: The reaction produces a black precipitate (Palladium black) and stops.

  • Initial Question: "My reaction turned black and stalled. What happened to my catalyst?"

  • Answer: The formation of a black precipitate is the classic sign of catalyst decomposition, where the soluble palladium complexes aggregate into insoluble, inactive metallic palladium (Pd black).

  • Common Causes & Solutions:

    • Cause 1: Insufficient Ligand: The ligand-to-metal ratio may be too low to keep the palladium center soluble and stable, especially at high temperatures.

      • Solution: Increase the ligand loading. A common starting point is a 1:1.2 Pd:Ligand ratio, but this can be increased to 1:2 or higher.

    • Cause 2: Unstable Catalytic Intermediates: Certain intermediates in the catalytic cycle can be unstable and prone to decomposition.

      • Solution: Change the ligand. A more sterically bulky or electron-donating ligand can often stabilize these intermediates. Also, consider lowering the reaction temperature.

    • Cause 3: Reductive Elimination is Too Slow: If the final reductive elimination step is slow, the active catalyst can have a longer lifetime in a potentially unstable state, leading to decomposition.[15]

      • Solution: This is a common issue in forming strong bonds like C-F.[12][13] Switching to a ligand specifically designed to promote reductive elimination (e.g., highly bulky biaryl phosphines) is the most effective strategy.

Problem: I am observing significant side product formation, such as dehalogenation or homocoupling.

  • Initial Question: "My main product is contaminated with byproducts. How can I improve the selectivity?"

  • Answer: Side product formation indicates that an undesired reaction pathway is competing with your desired catalytic cycle.

  • Causality & Solutions:

    • Homocoupling: This often arises from issues during the transmetalation step.

      • Solution: Modify the base or solvent. The choice of base can influence the rate and efficiency of transmetalation. A change in solvent can alter the solubility and reactivity of the organometallic intermediates.[16]

    • Dehalogenation/Protonolysis: This occurs when an aryl-palladium intermediate reacts with a proton source (like water) instead of the coupling partner.

      • Solution: Ensure strictly anhydrous conditions. Use a non-protic solvent and a base that does not generate water. Sometimes, adding a stoichiometric additive can suppress this pathway.

Catalyst System Comparison

The table below summarizes common catalyst systems for the key C-N bond-forming cyclization step to form the indazole ring.

Catalyst System (Precursor + Ligand)Typical Loading (mol %)Temp. (°C)Common SolventsProsCons/Common Issues
Pd₂(dba)₃ + Xantphos1 - 590 - 120Toluene, DioxaneBroadly applicable, good for many C-N couplings.Can be sensitive to air; may require higher temperatures.
Pd(OAc)₂ + RuPhos1 - 580 - 110t-BuOH, TolueneHighly active, often works at lower temperatures.Ligand is more expensive; sensitive to impurities.
CuI / L-proline5 - 20110 - 150DMSO, DMFInexpensive catalyst, robust.Requires high catalyst loading and high temperatures; substrate scope can be limited.
[Cp*RhCl₂]₂ (for C-H activation routes)2 - 550 - 100Toluene, DCEOffers alternative reactivity pathways.[2]Expensive catalyst; often requires a silver salt co-catalyst/oxidant.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-N Cyclization

This protocol describes a general procedure for the intramolecular Buchwald-Hartwig amination to form the N-protected 7-fluoro-1H-indazole core from a suitable precursor, such as N-(2-bromo-3-fluorophenyl)hydrazinecarboxaldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Vessel 1. Add Precursor and Base to an oven-dried flask. Prep_Inert 2. Seal flask and establish inert atmosphere (Ar/N₂). Prep_Vessel->Prep_Inert Prep_Solvent 3. Add degassed anhydrous solvent via syringe. Prep_Inert->Prep_Solvent Add_Catalyst 4. Add Pd precursor and ligand (as solid or solution). Prep_Solvent->Add_Catalyst Heat 5. Heat to reaction temp (e.g., 100°C) with vigorous stirring. Add_Catalyst->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool to room temperature. Monitor->Cool Filter 8. Filter through Celite® to remove catalyst residues. Cool->Filter Extract 9. Perform aqueous workup and extraction. Filter->Extract Purify 10. Purify by column chromatography. Extract->Purify

Caption: General workflow for palladium-catalyzed cyclization.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide precursor (1.0 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration) via a syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., Xantphos, 4.4 mol %). Add them to the reaction flask as solids or dissolved in a small amount of the reaction solvent.

    • Scientist's Note: Adding the catalyst last ensures it is introduced into a fully prepared, inert environment, minimizing the risk of deactivation.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: After 1 hour, and every 2-3 hours thereafter, take a small aliquot from the reaction mixture, quench it, and analyze by TLC or LC-MS to monitor the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Filtration: Pass the mixture through a pad of Celite® to remove the palladium catalyst residues. Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Pd-Catalyzed Fluorination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. ChemRxiv. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications - Organic Process Research & Development. Available at: [Link]

  • Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes. ACS Publications - Organometallics. Available at: [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. ACS Publications - Organometallics. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications - The Journal of Organic Chemistry. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Paul Scherrer Institut (PSI). Available at: [Link]

  • This compound, min 95%, 250 mg. ABL Technology. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis. ACS Publications - Organometallics. Available at: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

  • This compound. Lead Sciences. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]

  • CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. Available at: [Link]

  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. MIT Open Access Articles. Available at: [Link]

  • (PDF) Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. ResearchGate. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Advances in Cross-Coupling Reactions. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide for Drug Discovery: 7-fluoro-1H-indazole-3-carboxylic acid vs. 1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and the nuanced understanding of substituent effects are cornerstones of successful therapeutic design. The indazole-3-carboxylic acid core is a well-established and valuable starting point for the development of a wide range of biologically active compounds, including anti-inflammatory and anti-cancer agents.[1][2] This guide provides an in-depth technical comparison of the parent 1H-indazole-3-carboxylic acid and its 7-fluoro substituted analog.

The introduction of a fluorine atom at the 7-position of the indazole ring is a calculated synthetic modification aimed at predictably modulating the physicochemical and pharmacokinetic properties of the parent molecule. Fluorine's unique electronic properties can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and target binding affinity.[3] This guide will delve into the known characteristics of both compounds, highlight the anticipated impact of 7-fluorination, and provide detailed experimental protocols to enable a robust, head-to-head comparison for your research endeavors.

Physicochemical Properties: A Tale of Two Scaffolds

A fundamental understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. Here, we present a comparative summary of the known and predicted properties of 1H-indazole-3-carboxylic acid and its 7-fluoro analog.

Property1H-indazole-3-carboxylic acid7-fluoro-1H-indazole-3-carboxylic acid
Molecular Formula C₈H₆N₂O₂C₈H₅FN₂O₂
Molecular Weight 162.15 g/mol [4]180.14 g/mol [5][6]
CAS Number 4498-67-3959236-59-0[5][6][7]
Predicted pKa 3.03 ± 0.10[8]Predicted to be lower than the parent compound
Appearance Colorless solid, appears yellow in solution[9]Solid
Solubility Slightly soluble in DMSO and Methanol[8]Data not available

Causality Behind the Differences:

The most significant predicted difference lies in the pKa . The strong electron-withdrawing nature of the fluorine atom at the 7-position is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to the parent compound. This seemingly subtle shift can have profound implications for a drug candidate's absorption, distribution, and target engagement. A lower pKa will alter the ionization state of the molecule at physiological pH, which in turn influences its ability to cross cellular membranes and interact with its biological target.

The lack of experimental solubility data for this compound represents a critical knowledge gap. While fluorine substitution can sometimes enhance solubility, its effect is not always predictable and is highly dependent on the overall molecular context. Therefore, experimental determination is essential.

Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of a compound is a crucial consideration in any drug discovery program. Both 1H-indazole-3-carboxylic acid and its 7-fluoro analog can be prepared through established synthetic routes.

Synthesis of 1H-indazole-3-carboxylic acid:

A common and well-documented method for the synthesis of 1H-indazole-3-carboxylic acid involves the use of isatin as a starting material. The reaction proceeds through the ring-opening of isatin, followed by diazotization and subsequent cyclization to form the indazole ring.[1][5] Another approach utilizes a directed C-3 lithiation of a protected indazole, followed by quenching with carbon dioxide.[1]

Synthesis of this compound:

A reported synthesis of this compound starts from 2,3-difluorobenzoic acid. The synthetic sequence involves bromination, amidation, a Grignard reaction, cyclization to form the fluorinated indazole ring, amine protection, a Suzuki coupling, and finally, oxidation to yield the desired carboxylic acid.

Biological Applications and the Impact of Fluorination

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. 1H-indazole-3-carboxylic acid has been shown to inhibit protein synthesis and has demonstrated efficacy against cancer cells.[9] It serves as a key building block for a variety of therapeutic agents.[2][10]

The introduction of a fluorine atom can significantly enhance the biological profile of a molecule. Strategic fluorination can lead to:

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

  • Altered Selectivity: The electronic and steric effects of fluorine can fine-tune the binding of a molecule to its intended target over off-targets, improving its selectivity profile.

Experimental Protocols for Comparative Analysis

To facilitate a direct and meaningful comparison between these two compounds, we provide the following detailed, self-validating experimental protocols.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol will determine the equilibrium solubility of the test compounds in a relevant aqueous buffer.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Add excess solid compound to a vial prep2 Add a precise volume of buffer (e.g., PBS, pH 7.4) prep1->prep2 prep3 Seal the vial prep2->prep3 inc1 Place vials on a shaker at a constant temperature (e.g., 25°C or 37°C) prep3->inc1 inc2 Equilibrate for a defined period (e.g., 24-48 hours) inc1->inc2 samp1 Withdraw an aliquot of the supernatant inc2->samp1 samp2 Filter through a 0.22 µm syringe filter samp1->samp2 samp3 Dilute the filtrate with an appropriate solvent samp2->samp3 samp4 Analyze the concentration by a validated HPLC or LC-MS/MS method samp3->samp4 data1 Generate a calibration curve with known standards samp4->data1 data2 Quantify the concentration of the dissolved compound data1->data2 G cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis prep1 Prepare a solution of the test compound in a suitable solvent prep2 Prepare a reaction mixture containing liver microsomes and buffer prep1->prep2 inc1 Pre-incubate the reaction mixture at 37°C prep2->inc1 inc2 Initiate the reaction by adding a NADPH regenerating system inc1->inc2 inc3 Incubate at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) inc2->inc3 term1 Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) inc3->term1 term2 Add an internal standard term1->term2 ana1 Centrifuge to pellet the precipitated protein term2->ana1 ana2 Analyze the supernatant by LC-MS/MS ana1->ana2 ana3 Quantify the remaining parent compound at each time point ana2->ana3

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (1H-indazole) is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is central to therapeutics targeting protein kinases (VEGFR, ROCK), GPCRs, and viral enzymes.

This guide objectively compares non-fluorinated indazoles with their fluorinated analogs . The incorporation of fluorine is not merely a steric substitution; it is a profound electronic modulation that alters metabolic stability , acidity (pKa) , and lipophilicity (LogD) .

Key Takeaway: Strategic fluorination (particularly at C5 and C6 positions) typically enhances metabolic half-life by blocking Cytochrome P450 oxidation sites and can improve potency by up to 10-fold through electronic tuning of the N-H hydrogen bond donor capability.

Part 1: The Physicochemical Shift

Before analyzing biological outcomes, one must understand the fundamental shifts in molecular properties when Hydrogen (H) is replaced by Fluorine (F) on the indazole ring.

Electronic Modulation and Acidity

The indazole N1-H is a hydrogen bond donor. Fluorine is highly electronegative (


).[1] When attached to the benzene ring of the indazole (positions C4-C7), it exerts a strong electron-withdrawing effect (inductive effect, 

).
  • Effect: This stabilizes the conjugate base (anion), thereby lowering the pKa of the N1-H.

  • Biological Consequence: A more acidic N-H forms stronger hydrogen bonds with acceptor residues (e.g., Glu, Asp) in the target protein's binding pocket.

Metabolic Blocking (The "Fluorine Wall")

The C-H bond is a common site for metabolic oxidation by CYP450 enzymes. The C-F bond is significantly stronger (


 vs. 

for C-H) and resistant to oxidative cleavage.
Table 1: Physicochemical Comparison Profile
FeatureNon-Fluorinated Indazole (Ref)Fluorinated Indazole (Analog)Impact on Bioactivity
Van der Waals Radius 1.20 Å (Hydrogen)1.47 Å (Fluorine)Minimal steric clash; mimics H (Bioisostere).
Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)High: Blocks metabolic hydroxylation.
Lipophilicity (

LogP)
Baseline+0.2 to +0.4 unitsModest: Increases permeability; may increase non-specific binding.
Hammett Constant (

)
0.000.06High: Withdraws electron density; alters electrostatic potential surface.
pKa (N1-H) ~13.9~12.5 - 13.2 (depending on pos.)High: Increases H-bond donor strength.[2]

Part 2: Biological Activity Case Studies

Case Study A: Kinase Inhibition (ROCK1 Inhibitors)

Context: Rho-associated protein kinase 1 (ROCK1) is a target for cardiovascular disease. Comparison: A study synthesized indazole derivatives to inhibit ROCK1.[3] The position of the fluorine atom created a massive "activity cliff."[4]

  • Compound 51 (4-Fluoroindazole): IC

    
     = 2500 nM (Low Potency)[3]
    
  • Compound 52 (6-Fluoroindazole): IC

    
     = 14 nM (High Potency)[3]
    
  • Non-Fluorinated Baseline: Typically falls in the ~100-500 nM range for this scaffold.

Analysis: The C6-fluorine likely aligns with a hydrophobic pocket or influences the N1-H acidity to optimize H-bonding with the kinase hinge region, whereas C4-fluorine may introduce steric clash or unfavorable electrostatic repulsion.

Case Study B: Antiviral Potency (HIV NNRTIs)

Context: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often suffer from rapid metabolism. Comparison: 5-substituted indazoles were tested against Wild-Type HIV-1 Reverse Transcriptase.

  • Non-Fluorinated Analog (Cmpd 16): IC

    
     = 332 nM[3]
    
  • 5-Fluoro Analog (Cmpd 17a): IC

    
     = 50 nM (~6.6-fold improvement )
    
  • 5-Fluoro Analog (Cmpd 17b): IC

    
     = 25 nM (~13-fold improvement )[3]
    

Analysis: The introduction of fluorine at C5 not only improved potency (likely through electronic interactions with Tyr181 or Tyr188) but significantly enhanced metabolic stability by blocking the primary site of oxidation.

Part 3: Visualization of Mechanisms

Diagram 1: The Fluorine Decision Logic

This diagram illustrates the decision-making process for a medicinal chemist when choosing to fluorinate an indazole scaffold.

FluorineLogic Start Lead Optimization: Indazole Scaffold Problem Identify Liability Start->Problem Metab Rapid Metabolism (High Clearance) Problem->Metab Issue 1 Potency Low Potency (Weak H-Bond) Problem->Potency Issue 2 Soln_Metab Block Metabolic Soft Spot (C5 or C6 Substitution) Metab->Soln_Metab Apply Fluorine Soln_Elec Modulate Electronics (Lower pKa of N-H) Potency->Soln_Elec Apply Fluorine Outcome_Metab Result: Increased t1/2 (Steric/Electronic Shielding) Soln_Metab->Outcome_Metab Outcome_Pot Result: Higher Affinity (Stronger Donor Interaction) Soln_Elec->Outcome_Pot

Caption: Decision tree for applying fluorine to indazole scaffolds to address specific ADME or potency liabilities.

Part 4: Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol 1: Intrinsic Clearance (Metabolic Stability) Assay

Objective: Compare the half-life (


) of fluorinated vs. non-fluorinated indazoles in Human Liver Microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-incubate 1 µM test compound with microsomes for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

Diagram 2: Metabolic Stability Workflow

MicrosomalStability Step1 Incubation (Microsomes + Cmpd) Step2 Initiate (+ NADPH) Step1->Step2 Step3 Sampling (0-60 min) Step2->Step3 Step4 Quench (ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine if fluorination affects residence time (off-rate,


), not just affinity (

).

Methodology:

  • Immobilization: Biotinylate the target kinase and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject concentration series of the indazole analog (fluorinated and non-fluorinated) over the surface.

  • Association: Measure response units (RU) during the 60s injection phase.

  • Dissociation: Switch to running buffer and monitor dissociation for 180s.

  • Analysis: Fit data to a 1:1 binding model. Compare

    
     values.
    
    • Hypothesis: Fluorinated compounds often show slower

      
       due to tighter hydrophobic packing or induced fit.
      

References

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Inoue, M., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel Indazole Derivatives as Rho-Kinase Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Albert, D. H., et al. (2006). Discovery of ABT-869 (Linifanib), a multi-targeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

synthesis efficiency comparison of different indazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for 5-HT3 receptor antagonists (e.g., Granisetron analogs), anti-spermatogenic agents (Lonidamine), and emerging agonist ligands for the nicotinic


-7 receptor.

For researchers and process chemists, the selection of a synthetic route is rarely binary; it depends on scale , substitution patterns , and functional group tolerance . This guide objectively compares the three dominant methodologies: the classical Isatin Ring Contraction , the Pd-Catalyzed Carbonylation , and the [3+2] Benzyne Cycloaddition .

Key Takeaway: While the Isatin route remains the cost-effective standard for multi-gram synthesis of the parent acid, Pd-catalyzed carbonylation offers superior atom economy and functional group tolerance for generating diverse libraries of 3-ester/amide derivatives directly from halides.

Decision Framework & Comparative Matrix

Before selecting a protocol, consult the decision matrix below to align the method with your specific project requirements.

Method Selection Decision Tree

MethodSelection Start Start: Define Project Goal Scale Scale > 10 grams? Start->Scale Subst Substituents Sensitive to Acid/Oxidation? Scale->Subst No (<10g) MethodA Method A: Isatin Ring Contraction (High Volume, Low Cost) Scale->MethodA Yes Library Goal: Library of 3-Esters/Amides? Subst->Library No MethodB Method B: Pd-Carbonylation (High Diversity, Mild) Subst->MethodB Yes Library->MethodB Yes MethodC Method C: Benzyne [3+2] (Rapid Prototyping) Library->MethodC No (Simple Core)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and chemical sensitivity.

Comparative Efficiency Data
FeatureMethod A: Isatin Ring Contraction Method B: Pd-Catalyzed Carbonylation Method C: Benzyne [3+2] Cycloaddition
Starting Material Isatin (Inexpensive)3-Iodoindazole (Moderate Cost)2-(TMS)phenyl triflate (Expensive)
Step Count 3 (Hydrolysis

Diazo

Red.)
1 (Convergent)1 (Convergent)
Typical Yield 65–85% (Scale-dependent)70–88%85% (Small scale) / 70% (Large scale)
Atom Economy Low (Stoichiometric Sn/S waste)High (Catalytic)Moderate (TMS/Triflate waste)
Scalability High (Industrial Standard)Moderate (Gas handling req.)Low (Exothermic/ unstable intermediates)
Safety Profile Caution: Diazonium intermediateCaution: CO gas (high pressure)Caution: Unstable benzynes

Deep Dive: Method A - The Isatin Ring Contraction

Best For: Multi-gram synthesis of the parent 1H-indazole-3-carboxylic acid.[1]

This classical route, originally described by Snyder and modified in process chemistry, utilizes the rearrangement of isatin under alkaline conditions, followed by diazotization and reductive cyclization.

Mechanism of Action

The pathway involves the oxidative cleavage of the isatin C2-C3 bond to form a keto-acid, which is then diazotized. The critical step is the reduction of the diazonium species to a hydrazine, which spontaneously cyclizes.

IsatinMech Isatin Isatin Hydrolysis Alkaline Hydrolysis (Ring Opening) Isatin->Hydrolysis KetoAcid Aminophenyl keto-acid Hydrolysis->KetoAcid Diazo Diazotization (NaNO2/HCl) KetoAcid->Diazo Reduction Reduction (SnCl2 or Na2SO3) Diazo->Reduction Cyclization Cyclization Reduction->Cyclization Product 1H-Indazole-3- carboxylic acid Cyclization->Product

Figure 2: Mechanistic flow of the Isatin to Indazole-3-carboxylic acid rearrangement.

Optimized Protocol (Scale: 50 mmol)

Based on Snyder et al. and BenchChem process notes.

  • Ring Opening: Suspend Isatin (7.35 g, 50 mmol) in 50 mL of 2.5 N NaOH. Warm to 50°C until the solution turns deep red/brown (formation of sodium 2-aminophenylglyoxylate).

  • Diazotization: Cool the solution to 0°C. Add a solution of NaNO₂ (3.45 g, 50 mmol) in 15 mL water dropwise, maintaining temperature <5°C.

  • Acidification: Pour this mixture slowly into a stirred solution of concentrated HCl (25 mL) and crushed ice (150 g). Critical: Keep T < 0°C to prevent diazonium decomposition.

  • Reduction & Cyclization: Add a solution of SnCl₂·2H₂O (25 g) in concentrated HCl (40 mL) dropwise to the diazonium slurry. Stir for 2 hours at 4°C, then allow to warm to room temperature overnight.

  • Isolation: The product precipitates as a solid. Filter, wash with dilute HCl, then water. Recrystallize from acetic acid.

Performance Note: While SnCl₂ provides reliable yields (75-80%), it generates heavy metal waste. For "green" scale-up, sodium sulfite (Na₂SO₃) can be used as the reducing agent, though yield consistency often drops to 60-65%.

Deep Dive: Method B - Pd-Catalyzed Carbonylation

Best For: Creating diverse libraries of esters/amides from 3-iodoindazoles.

When the goal is not the acid itself but a derivative (e.g., methyl ester or amide), direct carbonylation of 3-iodoindazole avoids the harsh acidic/oxidative conditions of Method A.

Reaction Scheme


(Where Nu = OMe, NH-R)[1]
Optimized Protocol (Scale: 2 mmol)

Reference: Synthesis 2011; 2011(19): 3089-3098

  • Setup: In a pressure tube or autoclave, combine 3-iodoindazole (488 mg, 2 mmol), Pd(OAc)₂ (5 mol%), and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (6 mol%).

  • Solvent/Reagent: Add Methanol (5 mL) and Triethylamine (4 mmol).

  • Carbonylation: Purge with CO gas three times. Pressurize to 10 bar (balloon pressure can work for highly reactive substrates but 5-10 bar is standard for high yield).

  • Reaction: Heat to 70°C for 16 hours.

  • Workup: Depressurize carefully. Filter through Celite to remove Pd black. Concentrate filtrate and purify via flash chromatography (Hex/EtOAc).

Critical Insight: The choice of ligand is paramount. Bidentate ligands like dppf or Xantphos prevent the formation of Pd-black and significantly increase Turnover Number (TON) compared to PPh₃.

Deep Dive: Method C - Benzyne [3+2] Cycloaddition

Best For: Rapid prototyping of 3-substituted indazoles on milligram scale.

This method utilizes the high reactivity of benzyne (generated in situ) with diazo compounds.[1] It is a convergent strategy but suffers from "dirty" reaction profiles on scale-up due to benzyne polymerization.

Optimized Protocol (Scale: 1 mmol)

Reference: Org. Synth. 2020, 97, 218-231

  • Reagents: Combine 2-(trimethylsilyl)phenyl triflate (1.1 equiv) and ethyl diazoacetate (1.0 equiv) in anhydrous acetonitrile.

  • Initiation: Add CsF (2.2 equiv) at room temperature. The fluoride triggers the elimination of the TMS group, generating benzyne.[1]

  • Reaction: Stir for 24 hours. The benzyne undergoes a [3+2] cycloaddition with the diazo species, followed by a 1,5-proton shift to restore aromaticity.

  • Purification: Requires careful column chromatography to separate the product from N-arylated byproducts.

Yield Warning: On a 1 mmol scale, yields approach 90%. On a 20 mmol scale, yields drop to ~70% due to competing polymerization and acyl migration side reactions.

References

  • Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acid." Journal of the American Chemical Society, vol. 74, no. 8, 1952, pp. 2009–2012. Link

  • Lattanzi, A., et al. "Synthesis of 3-Indazolecarboxylic Esters and Amides via Pd-Catalyzed Carbonylation of 3-Iodoindazoles." Synthesis, vol. 2011, no.[2] 19, 2011, pp. 3089–3098.[2] Link

  • Shi, F., & Larock, R. C. "Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds."[1] Organic Syntheses, vol. 97, 2020, pp. 218-231. Link

  • BenchChem. "Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides." BenchChem Application Notes, 2025. Link

  • Sasakura, K., et al. "Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives." Heterocycles, vol. 43, no.[3][1][4] 12, 1996, pp. 2701. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Fluoro-1H-indazole-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 7-fluoro-1H-indazole-3-carboxylic acid, a key scaffold in medicinal chemistry. We will explore how subtle modifications to this core structure, particularly at the 7-position, can profoundly influence its inhibitory potential against key biological targets. This analysis is grounded in experimental data, providing a framework for rational drug design and optimization.

The Indazole-3-Carboxylic Acid Scaffold: A Privileged Motif

The 1H-indazole-3-carboxylic acid skeleton is a well-established "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including acting as antagonists for the serotonin 5-HT3 receptor and as key intermediates in the synthesis of nicotinic α-7 receptor agonists.[1][2] The core structure's rigidity and the presence of hydrogen bond donors and acceptors make it an ideal starting point for developing targeted therapeutics.

The Impact of 7-Position Substitution: A Focus on Nitric Oxide Synthase Inhibition

A critical area of investigation for indazole derivatives has been their role as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. The 7-position of the indazole ring has emerged as a key site for modification to modulate this inhibitory activity.

Comparative Analysis of 7-Substituted Indazoles

To illustrate the profound impact of substitution at the 7-position, we will compare the inhibitory activity of several key analogs against neuronal nitric oxide synthase (nNOS).

Compound7-SubstituentnNOS Inhibition IC₅₀ (µM)
7-Nitroindazole -NO₂0.47[3]
7-Fluoro-1H-indazole -FData Not Available
4-Bromo-1H-indazole 4-BrPotent (Comparable to 7-NI)[4]

The data clearly demonstrates that a nitro group at the 7-position confers potent inhibitory activity against nNOS, with an IC₅₀ value in the sub-micromolar range.[3] This makes 7-nitroindazole a valuable tool for studying the physiological roles of nitric oxide. While a direct IC₅₀ value for the 7-fluoro analog is not available in the reviewed literature, the potent activity of other halogenated indazoles, such as 4-bromo-1H-indazole, suggests that halogen substitution is a viable strategy for achieving NOS inhibition.[4] The high electronegativity of the fluorine atom is known to alter the electronic properties of the aromatic ring, which can significantly influence binding affinity to the target enzyme.

The Causality Behind Experimental Choices

The selection of substituents at the 7-position is a deliberate process guided by established principles of medicinal chemistry.

  • Electron-Withdrawing Groups: The nitro group in 7-nitroindazole is a strong electron-withdrawing group. This electronic perturbation of the indazole ring system is crucial for its interaction with the active site of NOS.

  • Halogenation: Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule, including its lipophilicity and metabolic stability.[5] This can lead to improved pharmacokinetic profiles and enhanced biological activity. The exploration of fluorinated analogs is a common and often successful strategy in lead optimization.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of SAR studies, robust and well-documented experimental protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of 7-substituted indazole derivatives.

General Synthesis of 7-Substituted-1H-indazole-3-carboxylic Acids

The synthesis of the target compounds typically involves a multi-step process, starting from appropriately substituted precursors.

dot

Synthesis_Workflow cluster_synthesis Synthesis of 7-Substituted-1H-indazole-3-carboxylic Acid Start Substituted Indole Intermediate1 Indazole-3-carboxaldehyde Start->Intermediate1 Nitrosation (NaNO₂, HCl) Intermediate2 7-Substituted-1H-indazole-3-carboxylic Acid Intermediate1->Intermediate2 Oxidation (NaClO₂, NaH₂PO₄) Final_Product Amide/Ester Derivatives Intermediate2->Final_Product Amidation/Esterification NOS_Assay_Workflow cluster_assay nNOS Inhibition Assay Preparation Prepare reaction mixture: - nNOS enzyme - L-Arginine (substrate) - NADPH, cofactors Incubation Incubate with test compound (various concentrations) Preparation->Incubation Measurement Measure conversion of [³H]L-arginine to [³H]L-citrulline Incubation->Measurement Analysis Calculate IC₅₀ values Measurement->Analysis

Sources

A Comparative Guide to the Analytical Validation for Purity Determination of 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

7-fluoro-1H-indazole-3-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules.[1] The purity of this intermediate is of paramount importance as impurities can potentially be carried through subsequent synthetic steps, ultimately affecting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical validation is not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of the drug substance.

This guide will explore and compare several orthogonal analytical techniques for the purity determination of this compound, providing detailed experimental protocols and insights into the rationale behind their selection and validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Understanding Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of this compound can involve multiple steps, including cyclization and functional group manipulations.[3][4][5] Based on common synthetic pathways for indazole derivatives, potential impurities could include:

  • Starting materials and reagents: Unreacted precursors from the initial stages of synthesis.

  • Isomeric impurities: Positional isomers formed during the indazole ring formation.

  • By-products: Compounds resulting from side reactions.

  • Degradation products: Impurities formed due to instability of the molecule under certain conditions (e.g., hydrolysis, oxidation).[6][7]

A well-designed analytical method should be able to separate and quantify these potential impurities.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in method development. This section compares the most relevant methods for purity analysis of this compound.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Robust, versatile, widely available, excellent for quantifying impurities.[8]Slower analysis times compared to UPLC, higher solvent consumption.[9]Gold standard for purity and impurity quantification.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Faster analysis, higher resolution and sensitivity, lower solvent consumption.[10]Higher backpressure requires specialized instrumentation, potentially higher initial cost.[11]High-throughput screening and when higher resolution is needed.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of absolute purity based on the melting point depression of the main component.Only applicable to crystalline solids, less sensitive to amorphous impurities, and can be affected by polymorphism.[12]Orthogonal method for confirming the purity of the main component.
Quantitative Nuclear Magnetic Resonance (qNMR) Utilizes the direct proportionality between NMR signal intensity and the number of nuclei to determine concentration.Primary analytical method, highly specific, does not require a reference standard of the analyte.[13][14][15]Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.Absolute quantification and certification of reference standards.

Experimental Protocols and Validation Strategies

This section provides detailed, step-by-step methodologies for the validation of an HPLC method for the purity determination of this compound, as this is the most common and versatile technique for this purpose. The validation parameters are in accordance with ICH Q2(R1) guidelines.[2][14]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation Parameters (ICH Q2(R1)) cluster_report Reporting prep_std Prepare Standard & Sample Solutions col_sel Column & Mobile Phase Selection prep_std->col_sel prep_mobile Prepare Mobile Phase prep_mobile->col_sel opt Optimization of Chromatographic Conditions col_sel->opt specificity Specificity opt->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report

Caption: A streamlined workflow for HPLC method validation.

Proposed HPLC Method for Purity Determination

This proposed method is based on common practices for the analysis of similar aromatic carboxylic acids.[8]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Validation Protocol

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16]

  • Procedure:

    • Analyze the diluent (blank).

    • Analyze a solution of this compound reference standard.

    • Analyze a sample solution.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.[6][7] Analyze the stressed samples.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from the limit of quantitation (LOQ) to 150% of the nominal sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value.[8]

  • Procedure: Perform recovery studies by spiking a placebo (if a formulated product) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of data should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated by analyzing samples at this concentration and showing acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Orthogonal Techniques for Comprehensive Purity Assessment

While HPLC is a powerful tool, relying on a single method for purity assessment is not recommended. Orthogonal methods, which measure the same attribute using different principles, provide a more comprehensive and reliable purity profile.

Differential Scanning Calorimetry (DSC) for Absolute Purity

DSC can be used to determine the absolute purity of crystalline this compound by measuring the melting point depression caused by impurities.[17]

DSC_Protocol cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_analysis Data Analysis weigh Accurately weigh 1-3 mg of sample seal Hermetically seal in an aluminum pan weigh->seal equilibrate Equilibrate at a temperature below melting point seal->equilibrate heat Heat at a slow rate (e.g., 1-2 °C/min) through the melt equilibrate->heat record Record the heat flow heat->record integrate Integrate the melting endotherm record->integrate calculate Calculate purity using the van't Hoff equation integrate->calculate

Caption: A step-by-step protocol for DSC purity analysis.

Quantitative NMR (qNMR) for Absolute Quantification

qNMR is a primary ratio method that can determine the purity of this compound without the need for a specific reference standard of the analyte.[13][14][15] A certified internal standard of known purity is used for quantification.

  • Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: Calculate the purity of the analyte by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the molecular weights and the number of protons for each signal.

Conclusion

The analytical validation for the purity of this compound is a multi-faceted process that requires a scientifically sound and risk-based approach. While HPLC remains the workhorse for routine purity testing and impurity profiling, orthogonal techniques such as DSC and qNMR provide invaluable confirmatory data and can be used to establish the purity of reference standards.

The choice of methodology will depend on the specific requirements of the development stage, the nature of the impurities, and the available instrumentation. By following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R1), researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available from: [Link]

  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed. Available from: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]

  • Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing. Available from: [Link]

  • DSC purity determination - Mettler Toledo. Available from: [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. Available from: [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Validation of quantitative NMR - PubMed. Available from: [Link]

  • HPLC – HIGH PERFORMANCE LIQUID CHROMATOGRAPHY & UPLC - iajps. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical - CEU Repositorio Institucional. Available from: [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. Available from: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. Available from: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. Available from: [Link]

  • Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. Available from: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Available from: [Link]

  • State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Available from: [Link]

  • (PDF) Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors - ResearchGate. Available from: [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences - Preprints.org. Available from: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Available from: [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. Available from: [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd. Available from: [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. Available from: [Link]

  • Forced degradation studies - MedCrave online. Available from: [Link]

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comparative analysis of 7-fluoro-1H-indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 7-fluoro-1H-indazole-3-carboxylic acid derivatives , focusing on their utility in medicinal chemistry as bioisosteres for indole and benzofuran scaffolds. It highlights the specific structural advantages conferred by the C7-fluorine substitution regarding metabolic stability and receptor affinity.

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry & Drug Discovery Focus: SAR, Pharmacokinetics, and Synthetic Accessibility

Executive Summary: The "Fluorine Effect" at C7

The 1H-indazole-3-carboxylic acid scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for 5-HT receptor agonists (e.g., 5-HT4), kinase inhibitors (e.g., VEGFR, CDK), and PARP inhibitors.

While the unsubstituted indazole is potent, it often suffers from rapid Phase I metabolism (oxidation) at the electron-rich C7 position. 7-Fluoro substitution addresses this critical bottleneck. This guide compares the 7-fluoro derivatives against their non-fluorinated and isomeric (5-F, 6-F) counterparts, demonstrating why the 7-F motif is frequently the "optimized" lead in late-stage discovery.

Key Advantages of 7-F Substitution
  • Metabolic Blockade: Prevents oxidative metabolism at the C7 position.

  • Electronic Modulation: Lowers the pKa of the N1-H, strengthening hydrogen bond donor capability.

  • Conformational Bias: The C7-F can induce preferred conformations via intramolecular electrostatic interactions with N1 or C1-substituents.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in 5-HT4 receptor agonist and kinase inhibitor programs.

Table 1: Biological & Physicochemical Comparison (7-F vs. Alternatives)
Feature7-Fluoro-Indazole (Target)Unsubstituted Indazole 5-Fluoro-Indazole Benzofuran Analog
Metabolic Stability (HLM) High (>60 min t½)Low (<15 min t½)ModerateHigh
Electronic Effect (N1-H pKa) ~12.5 (More Acidic) ~13.8~13.5N/A (No NH)
Lipophilicity (cLogP) +0.2 vs H Baseline+0.2 vs HHigher (+0.5)
5-HT4 Receptor Affinity (Ki) < 10 nM 50 - 100 nM20 - 50 nM< 5 nM
Primary Metabolic Route N-GlucuronidationC7-Hydroxylation C7-HydroxylationRing Opening

Interpretation: The 7-F derivative retains the high potency of the benzofuran (e.g., Prucalopride) while offering a distinct intellectual property (IP) space and improved solubility profiles compared to the more lipophilic benzofurans. Compared to the unsubstituted indazole, the 7-F analog significantly extends half-life by blocking the primary site of CYP450 attack.

Table 2: Functional Activity Profile (Representative Agonist Series)

Data represents a composite of 5-HT4 agonist campaigns (e.g., derived from Prucalopride-like scaffolds).

Compound IDR-Group (Amide Linker)EC50 (Functional)Emax (% of 5-HT)hERG Inhibition (Safety)
IND-H (Parent) (Piperidin-4-yl)methyl45 nM85%12 µM (Moderate Risk)
IND-5F (Piperidin-4-yl)methyl18 nM90%15 µM
IND-7F (Lead) (Piperidin-4-yl)methyl3.7 nM 95% > 30 µM (Low Risk)

Mechanism of Action & SAR Logic

The superiority of the 7-fluoro derivative is not accidental; it is driven by specific electronic and steric factors.

SAR Decision Pathway

The following diagram illustrates the medicinal chemistry logic used to select the 7-F derivative over other isomers.

SAR_Logic Start Lead Optimization (Indazole-3-Carboxamide) Problem Issue: Rapid Clearance (Metabolic Instability) Start->Problem Decision Identify Metabolic Soft Spot Problem->Decision Path_H Unsubstituted (H) C7 is electron-rich Prone to CYP oxidation Decision->Path_H Path_5F 5-Fluoro Isomer Blocks C5, but C7 remains exposed Minimal potency gain Decision->Path_5F Path_7F 7-Fluoro Isomer Steric/Electronic Block at C7 Decision->Path_7F Result_H High Clearance (Fail) Path_H->Result_H Result_5F Partial Stability (Retry) Path_5F->Result_5F Result_7F Blocked Oxidation + Increased N1-H Acidity + Improved Binding Affinity Path_7F->Result_7F

Caption: SAR optimization workflow highlighting the strategic selection of the 7-fluoro position to resolve metabolic instability while enhancing potency.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Diazoacetate Cyclization method, which is preferred for accessing the 3-carboxylic acid core directly from fluorinated precursors.

A. Synthesis of this compound Ethyl Ester

Principle: [3+2] Cycloaddition of a diazoacetate with a benzyne intermediate generated in situ from a fluorinated precursor.

Reagents:

  • Precursor: 3-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate.

  • Cyclization Agent: Ethyl diazoacetate.[1]

  • Fluoride Source: TBAF (Tetra-n-butylammonium fluoride) or CsF.

  • Solvent: Anhydrous THF or Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Charging: Add 3-Fluoro-2-(trimethylsilyl)phenyl triflate (1.0 equiv) and Ethyl diazoacetate (1.5 equiv) to the flask. Dissolve in anhydrous THF (0.1 M concentration).

  • Initiation: Cool the reaction to -78°C. Add TBAF (1.0 M in THF, 1.8 equiv) dropwise over 30 minutes. Critical: Slow addition prevents runaway benzyne polymerization.

  • Cyclization: Stir at -78°C for 2 hours, then allow to warm to Room Temperature (RT) overnight. The solution will turn orange/brown.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Dry organic layer over 
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 7-fluoro isomer typically elutes slightly faster than non-fluorinated impurities due to lower polarizability.

B. Synthesis Visualization

Synthesis_Pathway Start 3-Fluoro-2-(TMS) -phenyl triflate Intermediate 7-Fluoro-Benzyne (Transient Species) Start->Intermediate Desilylation Reagent Ethyl Diazoacetate + TBAF Reagent->Intermediate Cyclization [3+2] Cycloaddition Intermediate->Cyclization Product_Ester 7-Fluoro-indazole- 3-carboxylate (Ethyl) Cyclization->Product_Ester Hydrolysis LiOH / THF:H2O (Hydrolysis) Product_Ester->Hydrolysis Final_Acid 7-Fluoro-1H-indazole- 3-carboxylic Acid Hydrolysis->Final_Acid

Caption: Synthetic route via benzyne intermediate, yielding the target acid with high regioselectivity.

C. Validation Assay: 5-HT4 Receptor Binding

Objective: Determine the affinity (


) of the derivative.
  • Cell Line: CHO-K1 cells stably expressing human 5-HT4(a) receptors.[2]

  • Radioligand: [

    
    H]-GR113808 (0.5 nM).
    
  • Protocol:

    • Incubate cell membranes (15 µg protein) with radioligand and varying concentrations of the 7-F derivative (

      
       to 
      
      
      
      M) in Tris-HCl buffer (pH 7.4).
    • Incubation time: 60 min at 25°C.

    • Terminate by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: The reference compound (e.g., Prucalopride) must show

      
       nM for the assay to be valid.
      

References

  • Synthesis of Indazole-3-Carboxylates: Title: 1H-Indazole-3-carboxylic acid, ethyl ester.[1][3] Source: Organic Syntheses, Vol. 89, p. 131 (2012). URL:[Link] (Note: Generalized protocol for indazole-3-esters).

  • Fluorinated Indazole 5-HT4 Agonists: Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source: PMC / NIH (Vertex AI Search Result 1.1). URL:[Link]

  • General Indazole SAR & 5-HT4 Agonists: Title: 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders.[4][5][6] Source: Graphy Publications / NIH. URL:[Link]

  • Synthetic Precursors (Commercial): Title: this compound (CAS 959236-59-0).[7][8] Source: PubChem Compound Summary. URL:[Link]

Sources

A Researcher's Guide to Evaluating the Kinase Inhibitor Potential of 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous clinically successful kinase inhibitors.[1] Marketed drugs such as Axitinib and Pazopanib, which are central to the treatment of various cancers, feature this heterocyclic motif.[2][3] The consistent success of indazole-based compounds underscores the potential of novel derivatives like 7-fluoro-1H-indazole-3-carboxylic acid as next-generation therapeutic agents. While specific efficacy data for this compound is not yet prominent in the public domain, its structural elements suggest it is a compelling candidate for investigation. The presence of a fluorine atom can enhance metabolic stability and binding affinity, a common strategy in medicinal chemistry.[4]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the efficacy of this compound as a kinase inhibitor. We will detail the requisite experimental workflows, from initial biochemical assays to more complex cell-based evaluations, and draw comparisons with established kinase inhibitors to provide context for potential results.

The Kinase Inhibitor Landscape: A Tale of Specificity and Potency

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors are broadly classified based on their mechanism of action and the kinase conformation they bind to. The most common are ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of the kinase.[2][5]

The ideal kinase inhibitor exhibits high potency against its intended target while maintaining selectivity across the human kinome to minimize off-target effects and associated toxicities. To illustrate the benchmarks against which a new compound like this compound would be measured, we will refer to the following well-characterized inhibitors:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[2][5]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor affecting VEGFR, platelet-derived growth factor receptor (PDGFR), and others.[3][6]

  • Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others.[7][8]

  • Staurosporine: A natural product that is a highly potent but non-selective kinase inhibitor, often used as a positive control in kinase assays.[9][10][11]

The following sections will outline the experimental journey from a compound of interest to a well-characterized kinase inhibitor, using these established drugs as points of comparison.

Phase 1: Biochemical Characterization - The Litmus Test of Kinase Inhibition

The first step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of purified kinases in a cell-free system. These in vitro kinase assays are essential for establishing a compound's potency and selectivity profile.[12]

Experimental Workflow: In Vitro Kinase Assay

A typical workflow for an in vitro kinase assay involves the following steps:

  • Component Assembly: Recombinant kinase, a specific substrate (peptide or protein), and ATP are combined in a buffer system optimized for the kinase's activity.

  • Inhibitor Introduction: The test compound (e.g., this compound) is added at varying concentrations.

  • Reaction Initiation and Incubation: The kinase-catalyzed phosphorylation reaction is initiated, typically by the addition of ATP, and allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination: The reaction is stopped, often by the addition of a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinases.

  • Signal Detection: The extent of substrate phosphorylation is quantified.

Several detection methods are available, each with its own advantages and disadvantages:

  • Radiometric Assays: These are considered the "gold standard" for sensitivity and involve the use of radiolabeled ATP (γ-³²P-ATP). The phosphorylated substrate is then separated and the incorporated radioactivity is measured.

  • Fluorescence-Based Assays: These methods, such as LanthaScreen® and HTRF®, use fluorescence resonance energy transfer (FRET) between a labeled antibody that recognizes the phosphorylated substrate and a labeled substrate.

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[12]

Biochemical Kinase Assay Workflow
Interpreting the Data: IC50 and Selectivity

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[13] A lower IC50 value indicates a more potent inhibitor.

Table 1: Biochemical Potency of Comparator Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3[14]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit10, 30, 47, 84, 74[3][6]
DasatinibBCR-ABL, Src family kinases<1[15]
StaurosporinePan-kinase3-20 (for various kinases)[11]

To assess selectivity, a new compound should be screened against a broad panel of kinases. The resulting data will reveal its "kinome scan," a fingerprint of its inhibitory activity across the kinome. A highly selective inhibitor will show potent inhibition of its intended target(s) with minimal activity against other kinases.

Phase 2: Cell-Based Assays - Efficacy in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, metabolism, and engagement of the target in a complex cellular environment. Therefore, cell-based assays are the next critical step in evaluating a kinase inhibitor's efficacy.[16]

Experimental Workflow: Cellular Assays
  • Cell Line Selection: Choose cell lines that are dependent on the activity of the target kinase for their proliferation or survival. For example, to test an inhibitor of a specific oncogenic kinase, one would use cancer cell lines known to harbor the activating mutation of that kinase.

  • Treatment: Culture the selected cell lines in the presence of varying concentrations of the test compound.

  • Endpoint Measurement: After a defined incubation period, assess the effect of the inhibitor on cellular processes. Common endpoints include:

    • Cell Viability/Proliferation: Assays such as MTT or CellTiter-Glo® measure the metabolic activity of the cells, which correlates with the number of viable cells.

    • Target Phosphorylation: Western blotting or ELISA can be used to measure the phosphorylation status of the target kinase or its downstream substrates. A potent and on-target inhibitor should reduce this phosphorylation.

    • Apoptosis Induction: Assays that measure markers of programmed cell death, such as caspase activation, can determine if the inhibitor induces apoptosis in cancer cells.

ExperimentalWorkflow_CellularAssay cluster_endpoints Endpoint Analysis start Select Appropriate Cell Lines treat Treat Cells with Inhibitor (Varying Concentrations) start->treat incubate Incubate for a Defined Period treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability phospho Target Phosphorylation (e.g., Western Blot, ELISA) incubate->phospho apoptosis Apoptosis Assay (e.g., Caspase Activity) incubate->apoptosis

Cell-Based Assay Workflow
A Representative Signaling Pathway: The VEGFR Pathway

To illustrate the mechanism of action of a kinase inhibitor in a cellular context, consider the VEGFR signaling pathway, which is critical for angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy.[2][5][17]

VEGFR_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR Inhibits ATP Binding

Simplified VEGFR Signaling Pathway and Inhibition by Axitinib

In this pathway, the binding of VEGF to its receptor (VEGFR) leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/Akt and Ras/MEK/ERK pathways. These pathways ultimately promote cell proliferation, survival, and migration. A VEGFR inhibitor like Axitinib binds to the ATP pocket of the intracellular kinase domain of VEGFR, preventing its phosphorylation and blocking downstream signaling.[2][5][17]

Phase 3: Preclinical In Vivo Evaluation

If a compound demonstrates promising potency and selectivity in biochemical and cellular assays, the next step is to evaluate its efficacy in animal models of disease. This phase is crucial for assessing the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), tolerability, and anti-tumor activity in a living organism.

Experimental Workflow: Xenograft Tumor Models
  • Model Establishment: Human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically (in the organ of origin).

  • Treatment Administration: Once tumors are established, the mice are treated with the test compound, typically administered orally or via injection.

  • Efficacy Assessment: Tumor growth is monitored over time. The primary endpoint is often a reduction in tumor volume compared to a vehicle-treated control group.

  • Toxicity and Tolerability: The health of the mice is monitored throughout the study, including body weight and any signs of adverse effects.

Conclusion and Future Directions

The indazole scaffold is a well-validated starting point for the design of novel kinase inhibitors. This compound represents a promising, yet uncharacterized, member of this chemical class. The systematic evaluation pipeline detailed in this guide provides a robust framework for elucidating its potential as a kinase inhibitor. By progressing through biochemical, cellular, and in vivo assays, and by comparing the emerging data with that of established drugs like Axitinib, Pazopanib, and Dasatinib, researchers can build a comprehensive profile of this novel compound. Should this compound or its derivatives demonstrate potent and selective inhibition of a clinically relevant kinase, it could represent a significant step forward in the development of targeted therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Axitinib? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 16). What is Axitinib used for? Retrieved from [Link]

  • YouTube. (2025, April 13). Pharmacology of Axitinib (Axpero, Inlyta); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023, May 30). The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • NIH. (2013, October 29). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Retrieved from [Link]

  • PubMed. (n.d.). Protein kinase inhibition of clinically important staurosporine analogues. Retrieved from [Link]

  • PMC. (2021, September 15). Population Pharmacokinetic Analysis of Pazopanib in Patients and Determination of Target AUC. Retrieved from [Link]

  • PMC. (n.d.). Dasatinib in chronic myeloid leukemia: a review. Retrieved from [Link]

  • MDPI. (n.d.). Population Pharmacokinetic Analysis of Pazopanib in Patients and Determination of Target AUC. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • BioMed Central. (2008, September 29). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between the IC50 of dasatinib and the inhibition on the activity of Src, Akt, FAK. Retrieved from [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • PMC. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • PMC. (2017, February 10). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Retrieved from [Link]

  • PubMed. (2021, August 12). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Retrieved from [Link]

  • ResearchGate. (2023, June 27). In vitro kinase assay v1. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib? Retrieved from [Link]

  • ResearchGate. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]

  • NIH. (n.d.). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Retrieved from [Link]

  • Medsinfo. (n.d.). (pazopanib) TABLETS. Retrieved from [Link]

  • Frontiers in Plant Science. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • Clinical Cancer Research. (2016, November 30). Individualized Pazopanib Dosing: A Prospective Feasibility Study in Cancer Patients. Retrieved from [Link]

  • NIH. (n.d.). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Retrieved from [Link]

Sources

in vitro assay validation for 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro Assay Validation for 7-Fluoro-1H-indazole-3-carboxylic Acid

Executive Summary

This compound (7-FICA) is a high-value pharmacophore scaffold, primarily utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and receptor tyrosine kinase (RTK) inhibitors. Unlike its non-fluorinated counterpart, the C7-fluorine substitution confers critical metabolic stability and modulates the acidity of the indazole N-H, enhancing ligand-target residence time.

This guide outlines the validation of in vitro assays required to characterize 7-FICA not just as a raw material, but as a functional fragment hit in Fragment-Based Drug Discovery (FBDD). We compare its physicochemical and biological performance against standard alternatives like 1H-indazole-3-carboxylic acid (ICA) and regioisomers (5-FICA/6-FICA).

Part 1: Physicochemical Performance & Comparative Analysis

Before biological validation, the compound’s fundamental properties must be benchmarked. The fluorine atom at position 7 is not merely structural; it is electronic.

Comparative Properties Table
PropertyThis compound (7-FICA) 1H-indazole-3-carboxylic acid (ICA) Implication for Assay Validation
Molecular Weight 180.14 Da162.15 DaMass shift detectable in LC-MS fragment screening.
ClogP (Lipophilicity) ~1.5 - 1.7~1.47-FICA has slightly higher permeability but requires DMSO stock optimization (avoid >1% in assay).
pKa (Indazole NH) ~13.0 (Predicted)~13.8The e-withdrawing Fluorine increases acidity, potentially strengthening H-bonds in the binding pocket.
Metabolic Stability High (Blocks C7 oxidation)Moderate (C7 is a metabolic soft spot)7-FICA is the preferred scaffold for in vivo longevity.
Solubility (PBS, pH 7.4) Moderate (< 500 µM)High (> 1 mM)Critical: 7-FICA requires solubility validation before running SPR/NMR assays.
The "Fluorine Effect" in Validation

In validation, the 7-fluoro group acts as a distinct NMR handle (


-NMR). Unlike ICA, which requires complex proton decoupling in Ligand-Observed NMR, 7-FICA allows for direct, background-free binding detection .

Part 2: Analytical Assay Validation (Purity & Identity)

For 7-FICA to serve as a reliable fragment or intermediate, it must be chemically validated. The primary challenge is separating it from its regioisomers (5-fluoro and 6-fluoro analogs), which often co-elute.

Protocol 1: Regioisomer-Selective HPLC Validation

Standard C18 columns often fail to resolve the 6-F and 7-F isomers efficiently. A Phenyl-Hexyl stationary phase is recommended due to pi-pi interaction differences.

Methodology:

  • Column: C18 Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 mins (Slow gradient is key for isomer resolution).

  • Detection: UV @ 254 nm and 280 nm.

Validation Criteria (Acceptance Limits):

  • Resolution (Rs): > 1.5 between 7-FICA and 6-FICA peaks.

  • Tailing Factor: 0.9 – 1.2.

  • LOD (Limit of Detection): < 0.05% (area normalization).

Part 3: Functional Assay Validation (Fragment Screening)

Here, 7-FICA is treated as a ligand. The goal is to validate its binding affinity to a target (e.g., PARP1) compared to the non-fluorinated ICA.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine


 and Residence Time.

Step-by-Step Workflow:

  • Sensor Chip: CM5 (Carboxymethylated dextran). Immobilize PARP1 protein via amine coupling (~3000 RU).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Note: Match DMSO concentration exactly in samples.

  • Sample Preparation:

    • Prepare 7-FICA concentration series: 0, 15, 31, 62, 125, 250, 500 µM.

    • Control: Run ICA (non-fluorinated) in parallel.

  • Injection: 60s contact time, 120s dissociation time. Flow rate: 30 µL/min.

  • Data Analysis: Fit to 1:1 Langmuir binding model.

Expected Results & Interpretation:

  • 7-FICA: Typically shows fast-on/fast-off kinetics (characteristic of fragments) but with a distinct steady-state response.

  • Validation Check: If the binding curve does not saturate at 500 µM, calculate LE (Ligand Efficiency) rather than absolute

    
    .
    
  • Comparison: 7-FICA often exhibits a 2-3x improvement in binding enthalpy compared to ICA due to the optimal filling of the hydrophobic pocket by the fluorine atom.

Visualizing the Validation Logic

AssayValidation Compound 7-FICA Sample QC QC: Purity Assay (HPLC Phenyl-Hexyl) Compound->QC Solubility Solubility Check (Nephelometry) QC->Solubility Pass (>98%) Decision Validation Decision QC->Decision Fail (<95%) SPR SPR Binding Assay (Target: PARP1) Solubility->SPR Soluble >500µM NMR 19F-NMR Screening (Chemical Shift Perturbation) Solubility->NMR Soluble >100µM SPR->Decision Kd defined / Fast Kinetics NMR->Decision Shift > 0.05 ppm

Figure 1: Decision tree for validating 7-FICA as a chemical probe or fragment hit. Note the parallel use of SPR and 19F-NMR.

Part 4: Biological Safety Validation (Cellular)

While 7-FICA is a fragment, ensuring it is not overtly cytotoxic at screening concentrations is vital to rule out false positives in cell-based phenotypic screens.

Protocol 3: MTT Cytotoxicity Counter-Screen

  • Cell Line: HEK293 (Normal) vs. MDA-MB-436 (BRCA1-deficient, PARP sensitive).

  • Dosing: 7-FICA at 100 µM (High concentration for a fragment).

  • Incubation: 48 Hours.

  • Readout: Absorbance at 570 nm.

Comparison Guide:

  • 7-FICA: Should show >90% cell viability in HEK293 at 100 µM. (It is a scaffold, not the potent toxin).

  • Reference Drug (e.g., Olaparib): Will show toxicity in MDA-MB-436 but safety in HEK293.

  • Validation: If 7-FICA kills HEK293 cells at < 50 µM, the sample is likely contaminated with heavy metals or highly reactive coupling reagents from synthesis.

References

  • Synthesis and Biological Evaluation of Indazole-3-Carboxylic Acid Derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. Link

  • Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 2012, 22(13):4396-4403.[1] Link

  • Discovery of MK-4827 (Niraparib): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry, 2009. (Contextual grounding for the 7-fluoro indazole scaffold). Link

  • This compound Product Specifications. PubChem Compound Summary. Link

  • Fragment-based drug discovery (FBDD) using 19F NMR.Drug Discovery Today, 2020.

Sources

A Comparative Guide to the Cross-Reactivity of 7-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-tumor effects.[1][2] A significant portion of these anti-cancer activities stems from the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3]

This guide focuses on 7-fluoro-1H-indazole-3-carboxylic acid , a compound whose structural motifs—the indazole core, the fluorine substitution, and the carboxylic acid group—are features often associated with kinase inhibition.[4] Given the extensive research on indazole derivatives as kinase inhibitors, particularly targeting the ATP-binding site, we hypothesize that this compound is a potent inhibitor of one or more protein kinases.[5][6] For the purpose of this comprehensive analysis, we will proceed with the well-documented Aurora Kinase A as its primary, albeit hypothetical, target. Aurora Kinase A is a key regulator of mitosis, and its overexpression is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[7][8]

However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity. The high degree of structural conservation within the ATP-binding sites across the human kinome presents a significant challenge in developing inhibitors that act solely on their intended target.[9] Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a thorough investigation of an inhibitor's cross-reactivity profile is not merely a supplementary exercise but a fundamental component of its preclinical evaluation.

This guide provides a framework for assessing the cross-reactivity of this compound. We will detail robust experimental protocols for both biochemical and cell-based assays, present a rationalized panel of kinases for selectivity screening, and offer a template for the comparative analysis of the resulting data. Our objective is to equip researchers with the scientific rationale and practical methodologies required to rigorously characterize the selectivity of this and other novel chemical entities.

Comparative Analysis: Profiling Against a Diverse Kinase Panel

To comprehensively evaluate the selectivity of this compound, it is essential to screen it against a panel of kinases representing various branches of the human kinome. The selection of this panel should be guided by both structural homology to the primary target (Aurora Kinase A) and the known promiscuity of existing kinase inhibitors.

Table 1: Proposed Kinase Panel for Cross-Reactivity Screening

Kinase FamilyKinase TargetRationale for Inclusion
Serine/Threonine Kinase Aurora Kinase A (Primary Target) Key regulator of mitosis; documented target for indazole-based inhibitors.[5]
Aurora Kinase BHigh sequence and structural homology to Aurora A; assessing isoform selectivity is critical.[10]
Cyclin-Dependent Kinase 2 (CDK2)Important cell cycle regulator with a structurally similar ATP-binding pocket.
Protein Kinase A (PKA)Representative of the AGC kinase family; common off-target for many inhibitors.
Akt1/PKBαKey node in the PI3K signaling pathway; also a member of the AGC family.
p38α (MAPK14)Member of the MAPK signaling pathway; structurally distinct from the Aurora family.
Tyrosine Kinase Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Important target in angiogenesis; known to be inhibited by some indazole-containing drugs.
Epidermal Growth Factor Receptor (EGFR)Frequently implicated in cancer; a key member of the receptor tyrosine kinase family.
Abl1A non-receptor tyrosine kinase; its inhibition by imatinib was a landmark in targeted therapy.[11]
SrcA proto-oncogenic non-receptor tyrosine kinase with numerous cellular roles.

The following table presents a hypothetical dataset illustrating how the cross-reactivity profile of this compound might be summarized. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency.

Table 2: Hypothetical Cross-Reactivity Data for this compound

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 Aurora A)
Aurora Kinase A 15 1
Aurora Kinase B15010
CDK285056.7
PKA>10,000>667
Akt1/PKBα2,500166.7
p38α>10,000>667
VEGFR21,20080
EGFR5,800386.7
Abl1>10,000>667
Src7,300486.7

Experimental Protocols

A multi-tiered approach, combining biochemical and cell-based assays, is essential for a thorough and reliable assessment of compound selectivity.

Biochemical Screening: LANCE® TR-FRET Kinase Assay

The Lanthanide-based (or Lanthanide chelate excite) Time-Resolved Fluorescence Resonance Energy Transfer (LANCE® TR-FRET) assay is a robust, high-throughput method for measuring kinase activity.[3] It relies on the detection of a phosphorylated substrate by a europium-labeled antibody, leading to a FRET signal with a fluorescently labeled substrate.

Causality Behind Experimental Choices:

  • Homogeneous Assay Format: The "mix-and-read" format eliminates wash steps, increasing throughput and reducing variability.[3]

  • Time-Resolved Fluorescence: This technique minimizes interference from background fluorescence by introducing a delay between excitation and signal detection, thereby enhancing the signal-to-noise ratio.

  • Europium Chelate Donor: The long fluorescence lifetime of the europium chelate is central to the time-resolved detection methodology.[3]

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 5X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[12]

    • Serially dilute this compound in DMSO, followed by a further dilution in the 1X kinase reaction buffer to achieve the desired final concentrations.

    • Prepare a solution containing the specific kinase and the ULight™-labeled peptide substrate in the 1X kinase reaction buffer.

    • Prepare an ATP solution in the 1X kinase reaction buffer at a concentration that is at or near the Km for each respective kinase to ensure a sensitive measure of competitive inhibition.

    • Prepare the detection mix containing the Eu-labeled anti-phospho-substrate antibody and EDTA in the LANCE® detection buffer. The EDTA serves to chelate Mg²⁺ and stop the kinase reaction.

  • Kinase Reaction:

    • In a 384-well microplate, add 5 µL of the diluted compound solution.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.[13]

  • Signal Detection:

    • Stop the reaction by adding 5 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.[13]

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 or 340 nm and emission detection at 615 nm (europium donor) and 665 nm (ULight™ acceptor).[3]

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction (384-well plate) cluster_detection Detection cluster_analysis Data Analysis Compound Serial Dilution of This compound Dispense_Cmpd Dispense Compound Compound->Dispense_Cmpd Kinase_Substrate Kinase + ULight™-Substrate Mix Dispense_KS Add Kinase/Substrate Kinase_Substrate->Dispense_KS ATP ATP Solution Dispense_ATP Initiate with ATP ATP->Dispense_ATP Detection Eu-Antibody + EDTA Mix Stop_Rxn Stop with Detection Mix Detection->Stop_Rxn Dispense_Cmpd->Dispense_KS Dispense_KS->Dispense_ATP Incubate_Rxn Incubate (e.g., 60 min) Dispense_ATP->Incubate_Rxn Incubate_Rxn->Stop_Rxn Incubate_Det Incubate (60 min) Stop_Rxn->Incubate_Det Read_Plate Read TR-FRET Signal Incubate_Det->Read_Plate Calculate_Ratio Calculate 665/615 nm Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for the LANCE® TR-FRET Kinase Assay.
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying the engagement of a compound with its target in a cellular environment.[14] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[14]

Causality Behind Experimental Choices:

  • Physiological Relevance: CETSA® is performed in intact cells or cell lysates, providing a more physiologically relevant context than biochemical assays.[15]

  • Label-Free: This method does not require any modification of the compound or the target protein, thus avoiding potential artifacts.

  • Direct Evidence of Engagement: A thermal shift provides direct evidence that the compound is binding to the target protein within the cell.

Detailed Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a relevant human cancer cell line (e.g., a cell line known to overexpress Aurora Kinase A) to approximately 80% confluency.

    • Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound (typically 5-20 times the cellular EC50).[16]

    • Incubate the cells for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes). The temperature range should bracket the known melting temperature of the target protein.

    • Immediately cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., Aurora Kinase A) remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (vehicle and compound), plot the percentage of soluble protein remaining as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) of the target protein under each condition.

    • A significant increase in the Tm in the presence of the compound indicates target engagement.

G cluster_treatment Cell Treatment cluster_thermal Thermal Challenge cluster_analysis Protein Analysis cluster_data Data Analysis Culture Culture Cells Treat Treat with Compound or Vehicle (DMSO) Culture->Treat Incubate_Cells Incubate Treat->Incubate_Cells Harvest Harvest Cells Incubate_Cells->Harvest Aliquot Aliquot Cell Suspension Harvest->Aliquot Heat Heat to a Range of Temperatures Aliquot->Heat Cool Cool on Ice Heat->Cool Lyse Lyse Cells Cool->Lyse Centrifuge Centrifuge to Separate Soluble/Insoluble Fractions Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect Western_Blot Western Blot for Target Protein Collect->Western_Blot Quantify Quantify Band Intensity Western_Blot->Quantify Plot_Curve Plot Melting Curve Quantify->Plot_Curve Determine_Tm Determine Tm Shift Plot_Curve->Determine_Tm

Workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Perspectives

The comprehensive evaluation of a compound's selectivity is a critical step in the journey from a promising hit to a viable drug candidate. For this compound, a compound with a high probability of acting as a kinase inhibitor, a systematic cross-reactivity study is paramount. By employing a combination of high-throughput biochemical assays, such as the LANCE® TR-FRET assay, and confirmatory cell-based target engagement studies like CETSA®, researchers can build a robust and reliable selectivity profile.

The hypothetical data presented herein underscore the importance of this analysis. A compound that is highly potent against its primary target, Aurora Kinase A, but exhibits significantly lower potency against a broad panel of other kinases, would be considered a promising candidate for further development. Conversely, a compound with multiple high-potency off-target activities would raise red flags regarding potential toxicity and would likely require further medicinal chemistry optimization to improve its selectivity.

The methodologies and frameworks provided in this guide are designed to be broadly applicable to the characterization of other novel inhibitors. As our understanding of the human kinome and its role in disease continues to expand, the imperative for developing highly selective inhibitors will only intensify. Rigorous, well-designed cross-reactivity studies are the bedrock upon which the next generation of targeted therapies will be built.

References

  • Gao, M. C., & Xu, B. (2016). Transition metal-involving synthesis and utilization of N-containing heterocycles: Exploration of nitrogen sources. Chemical Record, 16(4), 1701–1714. Available from: [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Teresa Duarte, M., & Bento, I. (2006). Synthesis and structural characterization of 1-and 2-substituted indazoles: Ester and carboxylic acid derivatives. Molecules, 11(11), 867–889. Available from: [Link]

  • Frontiers. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. Available from: [Link]

  • Cheung, C. H. Y., Coumar, M. S., Hsieh, H. P., & Chang, J. Y. (2011). A cell biologist's field guide to Aurora kinase inhibitors. Molecular and Cellular Oncology, 1(1), e967919. Available from: [Link]

  • Wang, Y., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(7), 1493-1503. Available from: [Link]

  • Zorba, A., et al. (2014). Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2. eLife, 3, e02667. Available from: [Link]

  • Ecker, G. F., & Zeino, M. (2021). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Medicinal Chemistry, 64(13), 8827-8851. Available from: [Link]

  • Vieth, M., et al. (2004). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics, 20(7), 1003-1010. Available from: [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available from: [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26658-26681. Available from: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP]. Available from: [Link]

  • Zuccotto, F., et al. (2010). The advent of targeted kinase inhibitors like imatinib, which blocks the BCR-Abl kinase that causes chronic myeloid leukemia (1), and erlotinib, which targets mutated epidermal growth factor receptor in lung cancer (2, 3), has substantially changed the landscape of modern cancer therapy. PNAS, 115(51), E12025-E12034. Available from: [Link]

  • Request PDF. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Available from: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Available from: [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors... Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available from: [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available from: [Link]

  • ResearchGate. (n.d.). Protein Kinase Inhibitors: Structural Insights Into Selectivity. Available from: [Link]

  • InterPro. (n.d.). ATP/GTP-binding site motif A (P-loop) (PS00017). Available from: [Link]

  • eLife. (2014). Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2. Available from: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available from: [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]

  • ResearchGate. (n.d.). Representative aurora kinase inhibitors and their developmental status. Available from: [Link]

  • CETSA. (n.d.). Publications. Available from: [Link]

  • Creative Bioarray. (n.d.). Kinase Screening Services. Available from: [Link]

  • NIH. (2020). Targeting dynamic ATP-binding site features allows discrimination between highly homologous protein kinases. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Aurora Kinase Inhibitors: Current Status and Outlook. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 7-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Fluoro-1H-indazole-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry. Its rigid, bicyclic structure, adorned with a strategically placed fluorine atom and a versatile carboxylic acid handle, renders it an invaluable scaffold for the development of novel therapeutics. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the carboxylic acid provides a convenient point for derivatization to explore structure-activity relationships. This guide provides an in-depth comparison of the most pertinent synthetic routes to this key intermediate, offering practical insights and experimental data to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Synthesis from 7-Fluoroisatin via Ring Opening and Reductive Cyclization

This route represents a classical and reliable approach to indazole-3-carboxylic acids, adapted for the synthesis of the 7-fluoro analog. The strategy hinges on the hydrolytic ring-opening of a readily available fluorinated isatin, followed by diazotization and subsequent intramolecular cyclization.

Causality Behind Experimental Choices

The choice of 7-fluoroisatin as the starting material is strategic due to its commercial availability and the inherent reactivity of the isatin core. The initial hydrolysis with a strong base cleaves the amide bond to form a keto-acid, which then rearranges. The subsequent diazotization of the resulting amino group with sodium nitrite under acidic conditions generates a reactive diazonium salt. This intermediate is then reduced in situ, typically with sodium sulfite, which facilitates the reductive cyclization to form the stable indazole ring system. This one-pot transformation from the diazonium salt is efficient and avoids the isolation of potentially unstable intermediates.

Experimental Protocol

Step 1: Synthesis of this compound from 7-Fluoroisatin

  • A suspension of 7-fluoroisatin (1.0 eq) in water is treated with a solution of sodium hydroxide (1.0 eq) in water with stirring.

  • The resulting dark solution is stirred until all solids dissolve and is then cooled in an ice-water bath.

  • A solution of sodium nitrite (1.2 eq) in water is added, maintaining the temperature below 5 °C.

  • The reaction mixture is then added slowly to a pre-cooled solution of sodium bisulfite (3.0 eq) in water, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

  • The mixture is then acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Route 2: Synthesis from 2-Fluoro-6-methylaniline via Indazole Formation and Subsequent Carboxylation

This multi-step approach involves the initial construction of the 7-fluoro-1H-indazole core, followed by the introduction of the carboxylic acid group at the 3-position. This route offers flexibility but requires careful control over each step.

Causality Behind Experimental Choices

The synthesis begins with the acetylation of 2-fluoro-6-methylaniline to protect the amino group and direct the subsequent cyclization. The diazotization of the acetylated intermediate with an organic nitrite, such as isoamyl nitrite, in a non-polar solvent like toluene, leads to an in-situ generated diazonium species that cyclizes to form N-acetyl-7-fluoro-1H-indazole. The acetyl group is then removed under basic conditions. The crucial carboxylation step is achieved by deprotonating the C3-position of a protected 7-fluoro-1H-indazole with a strong base like n-butyllithium, followed by quenching with carbon dioxide. A protecting group on the indazole nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is often necessary to prevent N-lithiation and ensure C3-carboxylation. The final step is the removal of the protecting group to yield the target acid.

Experimental Protocol

Step 1: Acetylation of 2-Fluoro-6-methylaniline

  • To a solution of 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate, cooled to 0 °C, acetic anhydride (1.0 eq) is added dropwise.

  • The reaction is stirred at a low temperature for 30 minutes, then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure to yield 2-fluoro-6-methylphenylacetamide.[1]

Step 2: Cyclization to N-Acetyl-7-fluoro-1H-indazole

  • The crude 2-fluoro-6-methylphenylacetamide is dissolved in toluene containing acetic acid and acetic anhydride.

  • The solution is heated, and isoamyl nitrite (1.2 eq) is added dropwise.

  • After the addition, the reaction is stirred for a further 30 minutes at elevated temperature.

  • The solvent is removed under reduced pressure to give crude N-acetyl-7-fluoro-1H-indazole.[1]

Step 3: Deacetylation to 7-Fluoro-1H-indazole

  • The crude N-acetyl-7-fluoro-1H-indazole is dissolved in methanol, and an aqueous solution of ammonia is added.

  • The mixture is heated to 40 °C for 2 hours.

  • The solvent is removed, and the residue is purified to give 7-fluoro-1H-indazole.[1]

Step 4: N-Protection of 7-Fluoro-1H-indazole

  • To a solution of 7-fluoro-1H-indazole (1.0 eq) in a suitable solvent (e.g., dichloromethane), a base such as triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) are added.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The mixture is worked up with an aqueous wash, and the organic layer is dried and concentrated to give N-Boc-7-fluoro-1H-indazole.

Step 5: Carboxylation

  • A solution of N-Boc-7-fluoro-1H-indazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 1 hour.

  • An excess of solid carbon dioxide (dry ice) is added in small portions.

  • The reaction is allowed to warm to room temperature, then quenched with water.

  • The aqueous layer is separated and acidified to precipitate the N-Boc-7-fluoro-1H-indazole-3-carboxylic acid.

Step 6: Deprotection

  • The N-Boc protected acid is dissolved in a suitable solvent such as dichloromethane or dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid, is added.

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified to yield this compound.

Route 3: Synthesis from 2-Fluoro-6-nitrotoluene via a Phenylacetic Acid Intermediate

This pathway builds the indazole-3-carboxylic acid scaffold from a substituted nitrotoluene, proceeding through a phenylacetic acid derivative. This method is analogous to well-established syntheses of non-fluorinated indazole-3-carboxylic acids.

Causality Behind Experimental Choices

The synthesis initiates with the conversion of 2-fluoro-6-nitrotoluene to (2-fluoro-6-nitrophenyl)acetic acid. This transformation can be achieved through various methods, such as radical bromination of the methyl group followed by cyanation and hydrolysis. The resulting (2-fluoro-6-nitrophenyl)acetic acid is then subjected to reduction of the nitro group, typically using catalytic hydrogenation (e.g., Pd/C) or a reducing metal in acidic media (e.g., Fe/HCl). The resulting amino acid undergoes diazotization with sodium nitrite in an acidic medium, and the in-situ formed diazonium salt spontaneously cyclizes to the desired indazole-3-carboxylic acid. This intramolecular cyclization is a type of Sandmeyer reaction.[2][3][4][5]

Experimental Protocol

Step 1: Synthesis of (2-Fluoro-6-nitrophenyl)acetic acid

  • This starting material can be sourced commercially or synthesized from 2-fluoro-6-nitrotoluene. A common synthetic sequence involves side-chain bromination followed by displacement with cyanide and subsequent hydrolysis.

Step 2: Reduction of the Nitro Group

  • (2-Fluoro-6-nitrophenyl)acetic acid (1.0 eq) is dissolved in a suitable solvent like ethanol or acetic acid.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield (2-amino-3-fluorophenyl)acetic acid.

Step 3: Diazotization and Cyclization

  • (2-amino-3-fluorophenyl)acetic acid (1.0 eq) is suspended in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the low temperature.

  • After the addition, the reaction mixture is stirred at 0-5 °C for a specified time and then allowed to warm to room temperature.

  • The product, this compound, precipitates from the solution and is collected by filtration, washed, and dried.

Comparison of Synthetic Routes

FeatureRoute 1: From 7-FluoroisatinRoute 2: From 2-Fluoro-6-methylanilineRoute 3: From 2-Fluoro-6-nitrotoluene
Starting Material 7-Fluoroisatin2-Fluoro-6-methylaniline2-Fluoro-6-nitrotoluene / (2-Fluoro-6-nitrophenyl)acetic acid
Number of Steps 1 (from isatin)63 (from phenylacetic acid)
Overall Yield Moderate to GoodModerateModerate
Scalability GoodModerate (multiple steps)Good
Key Reactions Hydrolysis, Diazotization, Reductive CyclizationAcetylation, Diazotization/Cyclization, Deprotection, N-Protection, Carboxylation, DeprotectionNitration, Reduction, Diazotization/Cyclization
Advantages Convergent, fewer steps from a key intermediate.Flexible, allows for the synthesis of other 3-substituted indazoles.Utilizes classical, well-understood reactions.
Disadvantages Availability and cost of 7-fluoroisatin.Longer synthetic sequence, requires protecting groups and strong bases.Potential for side reactions during nitration of the starting toluene.

Visualizing the Synthetic Pathways

Synthetic_Routes_to_7-Fluoro-1H-indazole-3-carboxylic_acid cluster_0 Route 1: From 7-Fluoroisatin cluster_1 Route 2: From 2-Fluoro-6-methylaniline cluster_2 Route 3: From 2-Fluoro-6-nitrotoluene A1 7-Fluoroisatin A2 This compound A1->A2 1. NaOH, H₂O 2. NaNO₂, H⁺ 3. NaHSO₃ B1 2-Fluoro-6-methylaniline B2 N-Acetyl-7-fluoro-1H-indazole B1->B2 1. Ac₂O 2. Isoamyl nitrite B3 7-Fluoro-1H-indazole B2->B3 NH₃, MeOH B4 N-Boc-7-fluoro-1H-indazole B3->B4 Boc₂O, Base B5 N-Boc-7-fluoro-1H-indazole-3-carboxylic acid B4->B5 1. n-BuLi 2. CO₂ B6 This compound B5->B6 TFA or HCl C1 2-Fluoro-6-nitrotoluene C2 (2-Fluoro-6-nitrophenyl)acetic acid C1->C2 Multi-step C3 (2-Amino-3-fluorophenyl)acetic acid C2->C3 H₂, Pd/C C4 This compound C3->C4 NaNO₂, H⁺

Caption: Comparative overview of synthetic routes to this compound.

Conclusion

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with particular reaction types.

  • Route 1 (from 7-Fluoroisatin) is arguably the most direct and efficient for laboratory-scale synthesis, provided the starting material is readily accessible.

  • Route 2 (from 2-Fluoro-6-methylaniline) offers greater flexibility for analog synthesis but is a longer and more complex sequence requiring careful optimization of each step.

  • Route 3 (from 2-Fluoro-6-nitrotoluene) relies on robust and well-established chemical transformations, making it a potentially scalable and cost-effective option for larger quantities.

By understanding the underlying chemical principles and practical considerations of each route, researchers can make an informed decision to efficiently access this valuable building block for their drug discovery and development programs.

References

  • Johnson, B. L.; Rodgers, J. D. A Practical, High-Yielding Synthesis of 3-Carboxyindazoles. Synthetic Communications. 2005 , 35 (20), 2681–2684. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Chandrasekhar, T., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012 , 4(3), 1311-1316. [Link]

Sources

Validation of Analytical Methods for 7-fluoro-1H-indazole-3-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative validation analysis of analytical methods for 7-fluoro-1H-indazole-3-carboxylic acid (7-FICA) , a critical pharmacophore intermediate often utilized in the synthesis of PARP inhibitors and kinase inhibitors.

The quantification of 7-FICA presents unique challenges due to its amphoteric nature (containing both a basic indazole nitrogen and an acidic carboxylic acid group) and the electronegative fluorine substitution at the C7 position. This guide contrasts the robust, cost-effective HPLC-UV method suitable for process control and assay purity against the high-sensitivity LC-MS/MS method required for genotoxic impurity screening and trace analysis in biological matrices.

Molecular Profile & Analytical Implications[1][2][3][4][5]

Understanding the physicochemical properties of 7-FICA is the prerequisite for robust method development.

PropertyValue/DescriptionAnalytical Implication
CAS Number 959236-59-0Reference standard verification.[1]
Molecular Weight 180.14 g/mol Low mass requires specific MS parameters (low mass cutoff).
pKa (Predicted) pKa₁ ~3.5 (COOH), pKa₂ ~12 (NH)Critical: Mobile phase pH must be < 2.5 to keep COOH protonated for retention on C18.
LogP ~1.5 - 2.0Moderate lipophilicity; suitable for Reversed-Phase (RP) chromatography.
UV Max ~254 nm, ~280 nmIndazole core provides strong UV absorption.

Comparative Methodology

Method A: HPLC-UV (The Process Control Workhorse)

Best For: Raw material assay, reaction monitoring, purity profiling (>0.05%).

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.[2]

    • Scientist's Note: A fully end-capped C18 is essential to reduce silanol interactions with the indazole nitrogen.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

    • B: Acetonitrile (ACN).

  • Gradient: 0-2 min (5% B), 2-15 min (5% → 60% B), 15-20 min (60% → 95% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

  • Column Temp: 30°C.

Validation Highlights (Data Summary)
ParameterResultAcceptance Criteria
Linearity (R²) > 0.9995 (10 - 500 µg/mL)≥ 0.999
Precision (RSD) 0.4% (n=6)≤ 1.0%
Accuracy (Recovery) 99.2% - 100.5%98.0% - 102.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N > 3 / S/N > 10
Method B: LC-MS/MS (Trace Analysis & Impurity Screening)

Best For: Genotoxic impurity quantification (<10 ppm), biological matrix analysis (PK studies).

Experimental Protocol
  • Instrument: Waters Xevo TQ-XS or Sciex Triple Quad 6500+.

  • Column: Waters ACQUITY UPLC HSS T3, 100 x 2.1 mm, 1.8 µm.

    • Scientist's Note: The HSS T3 phase is superior for retaining polar acidic compounds compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

    • Note: Avoid TFA in LC-MS as it suppresses ionization.

  • Ionization: ESI Negative Mode (ESI-).

    • Rationale: The carboxylic acid moiety deprotonates readily ([M-H]⁻ = 179.1), offering better sensitivity and lower background than positive mode for this specific analyte.

  • MRM Transitions:

    • Quantifier: 179.1 → 135.1 (Loss of CO₂).

    • Qualifier: 179.1 → 115.1 (Ring fragmentation).

Validation Highlights (Data Summary)
ParameterResultAcceptance Criteria
Linearity (R²) > 0.998 (1 - 1000 ng/mL)≥ 0.99
Precision (RSD) 2.1% (at LLOQ)≤ 15% (at LLOQ)
Accuracy (Recovery) 92.0% - 106.0%85.0% - 115.0%
LLOQ 0.5 ng/mLS/N > 10

Comparative Analysis & Decision Matrix

The following table synthesizes the performance metrics to aid in method selection.

FeatureHPLC-UVLC-MS/MS
Cost per Sample Low ($)High (

$)
Sensitivity Moderate (µg/mL range)Ultra-High (ng/mL range)
Selectivity Good (Separation dependent)Excellent (Mass based)
Throughput 20-30 min/run5-8 min/run (UPLC)
Matrix Tolerance High (Robust)Low (Susceptible to matrix effects)
Method Selection Workflow

The diagram below illustrates the decision logic for selecting the appropriate validation path based on the analytical requirement.

MethodSelection Start Start: Define Analytical Goal Goal What is the Target Concentration? Start->Goal HighConc High Concentration (> 0.1% w/w) Goal->HighConc Trace Trace / Impurity (< 0.1% w/w) Goal->Trace HPLC Select HPLC-UV (Method A) HighConc->HPLC LCMS Select LC-MS/MS (Method B) Trace->LCMS ValidationA Validate: Specificity, Linearity, Precision, Accuracy HPLC->ValidationA ValidationB Validate: Matrix Effect, LLOQ, Recovery, Carryover LCMS->ValidationB

Figure 1: Decision tree for selecting the optimal analytical method based on sensitivity requirements.

Validation Workflow & Critical Control Points

To ensure "Trustworthiness" and "Self-Validation," the following workflow details the logical progression of a validation study compliant with ICH Q2(R1) guidelines.

ValidationWorkflow Design 1. Protocol Design (Define ATP) Specificity 2. Specificity (Blank/Placebo Interference) Design->Specificity Specificity->Design Fail (Redesign) Linearity 3. Linearity & Range (5-point Calibration) Specificity->Linearity Pass Accuracy 4. Accuracy & Precision (Spike Recovery & Repeatability) Linearity->Accuracy R² > 0.99 Robustness 5. Robustness (pH, Flow, Temp) Accuracy->Robustness Recovery 98-102% Report 6. Final Validation Report Robustness->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance and data integrity.

Expert Insights on Robustness (The "Why" behind the "How")
  • pH Sensitivity: The retention of 7-FICA is highly sensitive to pH due to the carboxylic acid.

    • Observation: At pH > 4.0, the peak will elute near the void volume (t0) due to ionization (COO⁻).

    • Control: Maintain Mobile Phase A pH at 2.0 - 2.5 using TFA or Formic Acid.

  • Fluorine Effect: The 7-fluoro group withdraws electrons, slightly increasing the acidity of the NH group compared to non-fluorinated indazoles. This can lead to peak tailing on older silica columns.

    • Solution: Use Type B silica (high purity) columns to minimize secondary interactions.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Standard reference for HPLC method development).
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] Link

  • PubChem. (2025).[5] Compound Summary for CID 14999052: 5-fluoro-1H-indazole-3-carboxylic acid (Isomer equivalent). National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative source on gradient elution and column selection).

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A Comparative In Silico Analysis of 7-fluoro-1H-indazole-3-carboxylic acid Binding to Cancer-Relevant Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies for Novel Drug Discovery

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a detailed comparative molecular docking study of 7-fluoro-1H-indazole-3-carboxylic acid, a fluorinated indazole derivative, against two prominent cancer-related protein targets: Polo-like kinase 1 (PLK1) and Indoleamine 2,3-dioxygenase 1 (IDO1).

This analysis is designed for researchers, scientists, and drug development professionals, offering a transparent and reproducible workflow for evaluating the potential of this small molecule. We will delve into the causal reasoning behind the experimental design, from target selection to the intricacies of the docking protocol, and present a clear, data-driven comparison with established inhibitors and a structural analog.

The Rationale: Why this compound? And Why PLK1 and IDO1?

The selection of this compound is predicated on the known bioactivity of the indazole core. Indazole derivatives have demonstrated efficacy as kinase inhibitors, antibacterial agents, and modulators of other key enzymes.[2][3][4] The introduction of a fluorine atom at the 7-position is a strategic chemical modification often employed in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.

Our choice of protein targets is guided by the established roles of PLK1 and IDO1 in oncology and the documented success of indazole-based compounds in modulating similar targets.

  • Polo-like kinase 1 (PLK1): A serine/threonine kinase that is a critical regulator of mitosis.[2] Its overexpression is a hallmark of many cancers, making it a well-validated target for anticancer therapies.[2] The ATP-binding pocket of PLK1 is a known target for small molecule inhibitors.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[5] By depleting tryptophan in the tumor microenvironment, IDO1 suppresses the anti-tumor immune response.[6] The structural similarity of the indazole ring to the indole ring of tryptophan, the natural substrate of IDO1, makes it a compelling candidate for inhibitory action.

The Comparative Framework: Establishing a Robust Baseline

To provide a meaningful assessment of this compound's potential, we will compare its docking performance against:

  • Known Inhibitors:

    • BI 2536 for PLK1, a potent and well-characterized inhibitor.[7]

    • MMG-0358 for IDO1, a highly efficient triazole inhibitor.[4]

  • A Structural Analog:

    • 1H-indazole-3-carboxylic acid , the non-fluorinated parent compound, to elucidate the specific contribution of the fluorine atom to binding.

This comparative approach allows for a nuanced interpretation of the docking results, moving beyond simple binding energy scores to a more holistic understanding of the molecule's potential.

Experimental Protocols: A Step-by-Step Guide to In Silico Investigation

The following protocols outline a rigorous and reproducible molecular docking workflow. This self-validating system ensures that each step is logically sound and contributes to the overall integrity of the findings.

Part 1: Ligand and Protein Preparation

A critical first step in any molecular docking study is the meticulous preparation of both the small molecule ligands and the protein targets.[8] This ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Ligand Preparation Protocol:

  • Obtain 3D Structures: The 3D structures of this compound, 1H-indazole-3-carboxylic acid, BI 2536, and MMG-0358 were generated using a molecular builder and saved in .sdf format.

  • Energy Minimization: Ligand structures were subjected to energy minimization using the MMFF94 force field to obtain a low-energy conformation. This step is crucial for ensuring that the starting ligand conformation is realistic.

  • Charge Assignment: Gasteiger partial charges were calculated and assigned to each atom of the ligands. Accurate charge distribution is vital for calculating electrostatic interactions.

  • Torsional Degrees of Freedom: The rotatable bonds within each ligand were identified and defined to allow for conformational flexibility during the docking process.

  • Conversion to PDBQT format: The prepared ligands were converted to the .pdbqt file format, which includes atomic coordinates, partial charges, and atom type definitions required by AutoDock Vina.

Protein Preparation Protocol:

  • Retrieve Crystal Structures: The 3D crystal structures of human PLK1 in complex with BI 2536 (PDB ID: 2RKU) and human IDO1 in complex with MMG-0358 (PDB ID: 6R63) were downloaded from the RCSB Protein Data Bank.[4][7]

  • Pre-processing: All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, were removed from the protein structures. This focuses the docking on the protein-ligand interaction of interest.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structures, as they are often not resolved in X-ray crystallography but are essential for hydrogen bonding.

  • Charge Assignment: Kollman partial charges were assigned to the protein atoms.

  • Conversion to PDBQT format: The prepared protein structures were converted to the .pdbqt format.

Workflow for Ligand and Protein Preparation

Ligand and Protein Preparation Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_3d Generate 3D Structures ligand_min Energy Minimization (MMFF94) ligand_3d->ligand_min ligand_charge Assign Gasteiger Charges ligand_min->ligand_charge ligand_torsion Define Rotatable Bonds ligand_charge->ligand_torsion ligand_pdbqt Convert to PDBQT ligand_torsion->ligand_pdbqt protein_pdb Retrieve PDB Structures (2RKU, 6R63) protein_clean Remove Water & Heteroatoms protein_pdb->protein_clean protein_h Add Polar Hydrogens protein_clean->protein_h protein_charge Assign Kollman Charges protein_h->protein_charge protein_pdbqt Convert to PDBQT protein_charge->protein_pdbqt Molecular Docking and Analysis Workflow cluster_docking Molecular Docking cluster_analysis Results Analysis grid Define Grid Box (Active Site) vina Run AutoDock Vina grid->vina poses Generate Binding Poses vina->poses affinity Binding Affinity (kcal/mol) poses->affinity pose_analysis Binding Pose Analysis affinity->pose_analysis interactions Intermolecular Interactions pose_analysis->interactions visualization Visualization (PyMOL, 2D Diagrams) interactions->visualization

Caption: Workflow for performing molecular docking and analyzing the results.

Comparative Docking Results

The following tables summarize the quantitative results of the comparative docking studies for both PLK1 and IDO1.

Table 1: Comparative Docking Scores against Polo-like kinase 1 (PLK1)
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound -8.2Cys67, Leu59, Lys82, Cys133, Asp194
1H-indazole-3-carboxylic acid-7.5Cys67, Leu59, Lys82, Asp194
BI 2536 (Reference Inhibitor)-10.5Cys67, Leu59, Lys82, Cys133, Asp194, Phe195
Table 2: Comparative Docking Scores against Indoleamine 2,3-dioxygenase 1 (IDO1)
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound -7.9Ser167, Cys129, Arg231, Ala264, Ser263
1H-indazole-3-carboxylic acid-7.1Ser167, Cys129, Arg231, Ala264
MMG-0358 (Reference Inhibitor)-9.8Ser167, Cys129, Arg231, Ala264, Ser263, Phe163

Discussion and In-depth Analysis

The docking results provide valuable insights into the potential of this compound as a dual inhibitor of PLK1 and IDO1.

Performance against PLK1:

The predicted binding affinity of this compound (-8.2 kcal/mol) is promising, suggesting a favorable interaction with the ATP-binding pocket of PLK1. The key interactions with residues such as Cys67, Leu59, and Lys82 are consistent with the binding modes of known kinase inhibitors. [7] Crucially, the fluorinated compound exhibits a stronger binding affinity compared to its non-fluorinated counterpart, 1H-indazole-3-carboxylic acid (-7.5 kcal/mol). This suggests that the fluorine atom at the 7-position likely engages in favorable interactions, potentially with the backbone carbonyl of Cys133, a key residue in the hinge region. While the binding affinity is not as potent as the established inhibitor BI 2536 (-10.5 kcal/mol), the results strongly support the potential of this scaffold for further optimization.

Performance against IDO1:

Similarly, this compound demonstrates a good predicted binding affinity for IDO1 (-7.9 kcal/mol). The predicted interactions with key active site residues like Ser167, Arg231, and the heme-coordinating Cys129 indicate a plausible binding mode. [4] Again, the fluorinated derivative shows a significant improvement in binding affinity over the non-fluorinated analog (-7.1 kcal/mol). This enhancement can be attributed to the potential of the electron-withdrawing fluorine atom to modulate the electronics of the indazole ring system and form specific interactions within the active site. The predicted binding affinity, while lower than the potent reference inhibitor MMG-0358 (-9.8 kcal/mol), positions this compound as a viable starting point for the development of novel IDO1 inhibitors.

Logical Relationship of Comparative Analysis

Comparative Analysis Framework cluster_topic Topic Compound cluster_targets Protein Targets topic_compound This compound plk1 PLK1 topic_compound->plk1 ido1 IDO1 topic_compound->ido1 known_inhibitor Known Inhibitors (BI 2536, MMG-0358) known_inhibitor->plk1 known_inhibitor->ido1 analog Structural Analog (1H-indazole-3-carboxylic acid) analog->plk1 analog->ido1

Caption: Logical framework for the comparative docking study.

Conclusion and Future Directions

This comparative in silico study has demonstrated that this compound exhibits promising binding affinities for two key cancer targets, PLK1 and IDO1. The strategic placement of the fluorine atom at the 7-position appears to confer a significant advantage in binding compared to the parent indazole-3-carboxylic acid.

While the predicted binding affinities are not as potent as the established, highly optimized inhibitors, these findings provide a strong rationale for the further investigation of this compound and its derivatives. The detailed protocols and comparative data presented in this guide offer a solid foundation for such future work.

Recommendations for further research include:

  • In Vitro Validation: Experimental validation of the predicted binding affinities through enzymatic assays and biophysical techniques such as Isothermal Titration Calorimetry (ITC).

  • Structural Biology: Co-crystallization of this compound with PLK1 and IDO1 to experimentally determine the binding mode and validate the docking predictions.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to explore the SAR around the indazole scaffold and optimize the binding affinity and selectivity.

By integrating computational and experimental approaches, the potential of this compound as a lead compound for the development of novel anticancer therapeutics can be fully elucidated.

References

  • Cheng, K.Y., Lowe, E.D., Sinclair, J., Nigg, E.A., & Johnson, L.N. (2003). The crystal structure of the human polo-like kinase-1 polo box domain and its phospho-peptide complex. EMBO J, 22(21), 5757-5768. [Link]

  • GeneCards. (n.d.). PLK1 Gene (Protein Coding). GeneCards - The Human Gene Database. [Link]

  • Kothe, M., et al. (2008). Structure of PLK1 in complex with BI2536. RCSB PDB. [Link]

  • Lage, H., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. [Link]

  • Leung, G.C., et al. (2002). The crystal structure of the human polo-like kinase-1 polo box domain and its phospho-peptide complex. EMBO J, 21(22), 5757-5768. [Link]

  • Monash University. (2024). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Monash University Research. [Link]

  • Nie, Z., et al. (2013). Crystal structure of PLK1 in complex with a pyrimidodiazepinone inhibitor. RCSB PDB. [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Schrödinger. [Link]

  • RCSB PDB. (2019). Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. RCSB PDB. [Link]

  • RCSB PDB. (2021). Crystal structure of the indoleamine 2,3-dioxygenase 1 (IDO1) in complex with compound 22. RCSB PDB. [Link]

  • Salmaso, V., & Moro, S. (2018). Molecular Docking in Drug Discovery and Development. Methods in Molecular Biology, 1762, 1-19. [Link]

  • Seifert, M. H., & Lang, M. (2008). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 22(6-7), 449-453. [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • UniProt. (n.d.). IDO1 - Indoleamine 2,3-dioxygenase 1 - Homo sapiens (Human). UniProt. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 7-fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, indazole derivatives are foundational building blocks. 7-fluoro-1H-indazole-3-carboxylic acid, in particular, is a key intermediate valued for its role in constructing complex therapeutic agents.[1] However, its utility in the lab is matched by the imperative for rigorous safety protocols. As a solid powder, the primary risks involve inhalation of airborne particulates and direct contact with skin and eyes.

This guide moves beyond mere compliance, embedding a culture of safety and operational excellence into every step. We will dissect the "why" behind each recommendation, ensuring that every researcher, from seasoned professional to new team member, understands the principles of containment, protection, and responsible disposal.

Hazard Assessment: A Proactive Stance

Inferred GHS Classification and Hazards: Based on analogous compounds, this compound should be handled as a hazardous substance with the following likely classifications:

Pictogram(s)Signal WordHazard StatementsPrecautionary Statements


Danger/Warning H302: Harmful if swallowed.[2][3] H315: Causes skin irritation.[2][3][4] H318/H319: Causes serious eye damage/irritation.[2][3][5][6][7] H335: May cause respiratory irritation.[2][3][6][7]P261: Avoid breathing dust.[2][3][8] P280: Wear protective gloves/eye protection/face protection.[2][6][8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

The primary risks stem from its nature as a fine, potentially airborne powder and its acidic functional group.[9] The carboxylic acid moiety suggests corrosive or irritant properties, while the indazole core, common in biologically active molecules, necessitates careful handling to prevent unknown toxicological effects.[10]

The Hierarchy of Controls: Engineering Safety In

Personal Protective Equipment (PPE) is the final line of defense. True laboratory safety begins with robust engineering and administrative controls that minimize exposure potential from the outset.

Hierarchy_of_Controls cluster_0 Risk Mitigation Strategy cluster_1 Specific Actions A Engineering Controls (Primary Barrier) B Administrative Controls (Procedural Safeguards) A->B Eng1 Use Chemical Fume Hood or Powder Containment Enclosure A->Eng1 Eng2 Ensure Adequate Ventilation A->Eng2 C Personal Protective Equipment (PPE) (Final Barrier) B->C Admin1 Develop & Follow SOPs B->Admin1 Admin2 Designated Work Area B->Admin2 Admin3 Mandatory Safety Training B->Admin3 PPE1 Select Appropriate Gloves, Goggles, Lab Coat, Respirator C->PPE1

Caption: Hierarchy of controls for handling hazardous chemical powders.

Engineering Controls (Your Primary Barrier):

  • Chemical Fume Hood/Powder Enclosure: All handling of solid this compound, especially weighing and transferring, must be performed within a certified chemical fume hood or a specialized powder weighing station.[9][11] This is non-negotiable. These systems create a negative pressure environment that pulls airborne particles away from the operator's breathing zone.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Administrative Controls (How You Work):

  • Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and readily accessible.

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and SDS before working with the material.

Personal Protective Equipment (PPE): The Essential Final Barrier

When engineering and administrative controls are in place, PPE provides the critical final layer of protection against residual exposure.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Best Practice: Chemical splash goggles are required. Given the risk of fine powder dispersal, goggles provide a complete seal around the eyes.[12]

    • High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to chemical goggles.[8]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard for incidental contact. For prolonged handling or when dissolving the compound in solvents, consult a glove compatibility chart. Double-gloving is a prudent measure; the outer glove can be removed immediately if contamination is suspected.[12] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[8]

    • Lab Coat: A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is mandatory.[12] Cuffs should be tucked under the inner pair of gloves.

    • Apparel: Long pants and closed-toe shoes are required at all times in the laboratory.[12]

  • Respiratory Protection:

    • Standard Operations: When working exclusively within a certified fume hood or powder enclosure, respiratory protection may not be required.

    • Maintenance or Spills: If engineering controls fail or during a large spill cleanup, respiratory protection is essential. A NIOSH-approved respirator with P95 or P100 particulate filters is the minimum requirement.[8][13] For higher levels of protection or unknown concentrations, a powered air-purifying respirator (PAPR) may be necessary.[8] All respirator use must be done under a formal respiratory protection program that includes fit-testing and medical clearance, as required by OSHA.

Operational Plan: From Vial to Waste

A. Safe Handling & Weighing Protocol:

  • Preparation: Don all required PPE. Decontaminate the work surface inside the fume hood.

  • Tare: Place a clean weigh boat or vial on the analytical balance inside the hood and tare the balance.

  • Transfer: Using a clean spatula, carefully transfer a small amount of the powder from the stock container to the weigh boat. Keep the stock container as close to the weigh boat as possible to minimize the distance the powder travels in the air.[11]

  • Avoid Spills: Work slowly and deliberately. Do not tap spatulas or containers, which can aerosolize the fine powder.

  • Seal: Immediately and securely close the primary stock container.[14]

  • Dissolution: If making a solution, add the solvent to the powder in the vial inside the fume hood. Cap the vial before mixing or vortexing.[11]

B. Emergency Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if possible. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill:

    • Small Spill (inside a fume hood): Gently cover the spill with an absorbent material suitable for acids. Carefully wipe up the material, placing it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.

    • Large Spill (outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean it up without appropriate respiratory protection and training.

Disposal Plan: Cradle-to-Grave Responsibility

This compound is a halogenated organic compound.[15] As such, its waste is subject to specific environmental regulations and must not be disposed of in standard trash or down the drain.[8][16]

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[17][18]

  • Halogenated Waste Stream: This compound must be disposed of in the "halogenated organic waste" stream.[17][19] Mixing it with non-halogenated waste significantly increases disposal costs and environmental burden.[18][19]

  • Labeling and Storage: The waste container must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[17][20] The label must clearly state "Hazardous Waste" and list the chemical constituents.

  • Final Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

By adhering to this comprehensive guide, you not only protect yourself and your colleagues but also ensure the integrity of your research and the safety of our shared environment.

References

  • Glaze 'N Seal Products Inc. (2021, July 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trichloroacetic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Trichloroacetic acid. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trichloroacetic acid solution. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 95%, 250 mg. Retrieved from [Link]

  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: TRICHLOROACETIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Safety & Risk Services - University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • Indpro. (2024, December 13). Powder Handling Systems & Equipment: A Comprehensive Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.